molecular formula C5H5NO2 B106003 2,5-Dihydroxypyridine CAS No. 5154-01-8

2,5-Dihydroxypyridine

Katalognummer: B106003
CAS-Nummer: 5154-01-8
Molekulargewicht: 111.1 g/mol
InChI-Schlüssel: CHGPEDOMXOLANF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,5-Dihydroxypyridine is a significant metabolic intermediate in the microbial degradation pathways of various N-heterocyclic compounds, including nicotine, nicotinic acid, and 2-hydroxypyridine . Its formation is often catalyzed by monooxygenases, such as those found in Pseudomonas and Burkholderia species, making it a compound of interest in enzymology and environmental bioremediation research . In metabolic pathways, this compound is primarily transformed by a specific iron(II)-dependent dioxygenase (e.g., this compound 5,6-dioxygenase), which opens the pyridine ring to form N-formylmaleamic acid . This enzymatic reaction is a critical step in the maleamate pathway, which ultimately leads to the formation of central metabolites, and is a key focus for studies on catalytic mechanisms and substrate specificity of non-heme iron dioxygenases . Furthermore, this compound serves as a versatile precursor for the synthesis of more complex pyridine derivatives, which are prominent scaffolds in medicinal chemistry and drug discovery . Research into its applications also explores its potential role as a starting material for the development of pharmaceuticals and functional chemicals . It is important to note that this compound has been suggested as a potential carcinogen due to its ability to cause DNA strand scission, underscoring the importance of handling it with care in a controlled research setting .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGPEDOMXOLANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199504
Record name 2,5-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84719-33-5, 5154-01-8
Record name 2,5-Pyridinediol
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Record name 5-Hydroxy-2(1H)-pyridinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Dihydroxypyridine
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Record name 5154-01-8
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Record name 2,5-Dihydroxypyridine
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Record name 2,5-DIHYDROXYPYRIDINE
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, is a heterocyclic organic compound with the chemical formula C₅H₅NO₂.[1][2] It serves as a crucial intermediate in the metabolic degradation of nicotine and other pyridine derivatives, making it a subject of significant interest in biochemistry and environmental science.[3][4][5] In biological systems, it is notably metabolized by the enzyme this compound dioxygenase (NicX), which catalyzes the oxidative cleavage of the pyridine ring.[1][6][7] Its structural features, including two hydroxyl groups on a pyridine ring, also make it a valuable building block in pharmaceutical and chemical synthesis.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.

Core Physical and Chemical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in various scientific contexts. These properties are summarized below.

PropertyValueReference
CAS Number 5154-01-8[1][2]
Molecular Formula C₅H₅NO₂[1][2]
Molecular Weight 111.1 g/mol [1]
Appearance Off-white to gray solid[2]
Melting Point 250-260 °C[1][2]
Boiling Point 334 °C[1][2]
Density 1.379 g/cm³[1][2]
Flash Point 156 °C[1]
pKa (Predicted) 8.51 ± 0.10[1][2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[8]

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing the sample)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9][10] Introduce a small amount of the powdered sample into the open end of a capillary tube.[8] Pack the solid into the sealed end by tapping the tube gently on a hard surface or by dropping it through a long glass tube.[9] The packed sample height should be approximately 1-2 mm.[8]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting point. For a more precise measurement, allow the apparatus to cool to at least 15-20°C below the approximate melting point. Then, heat slowly at a rate of about 1-2°C per minute as you approach the expected melting point.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11]

experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry & Pulverize 2,5-DHP Sample prep2 Load into Capillary Tube prep1->prep2 Pack to 1-2 mm meas1 Insert Tube into Apparatus prep2->meas1 Transfer meas2 Heat Slowly (1-2°C/min) meas1->meas2 meas3 Observe & Record Melting Range meas2->meas3

Workflow for Melting Point Determination.
pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise technique for determining the pKa of a substance by monitoring pH changes during the stepwise addition of a titrant.[12][13]

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker or reaction vessel

  • Standardized solutions of 0.1 M HCl and 0.1 M NaOH[12]

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to create a solution of known concentration (e.g., 1 mM).[12] Add KCl solution to maintain a constant ionic strength.[12]

  • Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[12]

  • Titration: Begin stirring the solution. Add the titrant (0.1 M NaOH for an acidic substance or 0.1 M HCl for a basic substance) in small, precise increments from the buret.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record the pH and the volume of titrant added.[12]

  • Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve. For a weak acid titration, the pH at the half-equivalence point is equal to the pKa.[13][14]

Metabolic Pathway of this compound

This compound is a central intermediate in the catabolism of various pyridine derivatives, including nicotine and 3-hydroxypyridine.[1][3] Its primary metabolic fate involves ring cleavage catalyzed by the non-heme iron-dependent enzyme this compound dioxygenase (NicX).[1][7] This enzyme facilitates the degradation of 2,5-DHP into N-formylmaleamic acid, which is further metabolized in the cell.[3]

metabolic_pathway cluster_precursors Precursors cluster_core Core Reaction cluster_downstream Downstream Metabolism Nicotine Nicotine / Pyridine Derivatives HSP 6-Hydroxy-3-succinoyl- pyridine (HSP) Nicotine->HSP DHP This compound (2,5-DHP) HSP->DHP HP 3-Hydroxypyridine HP->DHP NFM N-Formylmaleamic Acid DHP->NFM 2,5-DHP Dioxygenase (NicX) + O₂ MaleicAcid Maleic Acid NFM->MaleicAcid FumaricAcid Fumaric Acid MaleicAcid->FumaricAcid Isomerization

Metabolic degradation pathway involving 2,5-DHP.

References

An In-depth Technical Guide to 2,5-Dihydroxypyridine (CAS 5154-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxypyridine (CAS 5154-01-8), also known as 5-hydroxy-2-pyridone or 2,5-pyridinediol, is a pivotal heterocyclic compound with significant applications in pharmaceutical synthesis and bioremediation research.[1][2] Its unique structure, featuring a pyridine ring with hydroxyl groups at the 2 and 5 positions, imparts valuable reactivity as a chemical building block.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, biological significance, and key experimental protocols, serving as a critical resource for professionals in drug discovery and development.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its application in synthesis and biological studies. The compound is typically an off-white to gray solid.[3] A summary of its key quantitative data is presented below.

PropertyValueReference
CAS Number 5154-01-8[1][3][]
Molecular Formula C₅H₅NO₂[1][]
Molecular Weight 111.10 g/mol [1][][5]
Melting Point 240-260°C (decomposes)[1][3][]
Boiling Point 333.8 ± 42.0°C at 760 mmHg[1][3][]
Density 1.379 ± 0.06 g/cm³[1][]
pKa 8.51 ± 0.10 (Predicted)[1][3]
InChI Key CHGPEDOMXOLANF-UHFFFAOYSA-N[1][]

Synthesis Methodologies

The synthesis of this compound can be achieved through both chemical and biological routes, with enzymatic methods offering high efficiency and regioselectivity.

Chemical Synthesis

Chemical synthesis approaches often involve the hydroxylation of a pyridine precursor. One documented method involves reacting 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid.[6] However, achieving position-specific hydroxylation can be challenging with conventional chemical methods.[6] Another common laboratory-scale synthesis involves the reaction of pyridine with hydroxylamine, followed by oxidation with an agent like potassium permanganate or chromic acid.[2]

Enzymatic and Biological Synthesis

Microbial and enzymatic syntheses represent highly efficient and specific methods for producing this compound. It is a known intermediate in the microbial degradation of nicotine and related compounds.[1][7]

  • From 3-Hydroxypyridine: Certain microorganisms isolated from soil can accumulate this compound when cultured in a medium containing 3-hydroxypyridine.[6][8]

  • From 6-hydroxy-3-succinoylpyridine (HSP): A highly efficient method utilizes nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) to convert HSP into this compound.[1][7] This enzymatic approach has been optimized using immobilized enzymes to improve stability and reusability.[7]

G cluster_chem Chemical Synthesis cluster_bio Biological Synthesis 3-Hydroxypyridine 3-Hydroxypyridine 2,5-DHP This compound 3-Hydroxypyridine->2,5-DHP Hydroxylation Pyridine Pyridine Pyridine->2,5-DHP Oxidation reagents_chem Peroxodisulfuric Acid or Hydroxylamine + Oxidant HSP 6-hydroxy-3-succinoylpyridine HSP->2,5-DHP Enzymatic Conversion enzyme Nicotine Hydroxylase (e.g., HSPHZZ)

Caption: Generalized synthesis pathways for this compound.

Biological Activity and Mechanism of Action

This compound is a central metabolic intermediate in the catabolism of many pyridine derivatives, including nicotinate and nicotine.[1][7][9] Its primary biological role is as a substrate for the enzyme this compound dioxygenase (NicX), a non-heme iron oxygenase.[1][10]

This enzyme catalyzes the oxidative ring-opening of this compound to produce N-formylmaleamic acid (NFM).[1][9][10] The reaction is initiated by the attack of an Fe(III)-superoxide species on the substrate, involving a proton-coupled electron transfer (PCET) process.[1][10] This degradation pathway is a critical step in the microbial bioremediation of environments contaminated with pyridine-based compounds.[1][2]

G DHP This compound NicX This compound Dioxygenase (NicX) Fe²⁺ cofactor DHP->NicX O2 O₂ O2->NicX NFM N-Formylmaleamic Acid NicX->NFM Ring Cleavage Metabolism Further Metabolism NFM->Metabolism

Caption: Metabolic degradation of this compound via NicX.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable molecule for various applications:

  • Pharmaceutical Intermediate: As a heterocyclic building block with two reactive hydroxyl groups, it serves as a precursor in the synthesis of more complex pharmaceutical molecules.[1] Pyridine and pyridone scaffolds are prevalent in FDA-approved drugs, highlighting their importance in drug design.[11][12]

  • Bioremediation Research: It is a key metabolite in the degradation of nicotine and other pyridine derivatives.[7] Studying its formation and degradation helps in developing microbial strategies for cleaning up tobacco waste and other environmental pollutants.[2]

  • Enzymology and Mechanistic Studies: The compound is a model substrate for investigating enzymatic reactions, particularly those involving non-heme iron dioxygenases like NicX.[1] It is used to elucidate complex biochemical mechanisms such as proton-coupled electron transfer (PCET) in biological systems.[1][10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are methodologies for key experiments involving this compound.

Protocol: Enzymatic Synthesis using Immobilized HSPHZZ

This protocol is adapted from the highly efficient synthesis of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) using an immobilized nicotine hydroxylase.[7]

1. Enzyme Immobilization:

  • Prepare a solution of purified nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ).
  • Add Immobead 150 carrier to the enzyme solution.
  • Incubate the mixture with gentle shaking to allow for covalent binding of the enzyme to the support.
  • Wash the immobilized enzyme (ImmHSPHZZ) with buffer to remove any unbound protein.

2. Enzymatic Reaction:

  • Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 9.0).[7]
  • Add the substrate, 6-hydroxy-3-succinoylpyridine (HSP), to the desired concentration (e.g., 0.75 mM).[7]
  • Initiate the reaction by adding the immobilized enzyme (e.g., 30 mg/mL).[7]
  • Incubate the reaction at the optimal temperature (e.g., 35°C) with agitation for a set time (e.g., 30-40 minutes).[7]

3. Product Analysis:

  • Terminate the reaction by removing the immobilized enzyme (which can be recycled).
  • Analyze the supernatant for the presence and quantity of this compound using High-Performance Liquid Chromatography (HPLC).
  • Calculate the conversion rate based on the initial substrate concentration and final product concentration. Under optimal conditions, conversion rates of over 85% have been reported.[7]

start [label="Start: Purified HSPHZZ Enzyme\n & Immobead 150", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; immobilize [label="1. Immobilization\n(Incubation & Washing)"]; reaction [label="2. Enzymatic Reaction\n(Add Substrate HSP, Incubate at 35°C, pH 9.0)"]; analysis [label="3. Product Analysis\n(HPLC)"]; end [label="End: Quantified 2,5-DHP\n& Recyclable Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> immobilize; immobilize -> reaction; reaction -> analysis; analysis -> end; }

Caption: Workflow for enzymatic synthesis of this compound.

Protocol: Characterization of this compound Dioxygenase (NicX) Activity

This protocol outlines the steps to characterize the activity of the enzyme responsible for degrading this compound.

1. Enzyme Preparation:

  • Obtain cell extract from a microorganism known to express NicX, such as Pseudomonas putida KT2440 or a recombinant E. coli strain.[10][13]
  • Purify the NicX enzyme from the cell extract using standard chromatography techniques if necessary.

2. Activity Assay:

  • Prepare an assay buffer (e.g., pH 7.0) containing the purified enzyme or cell extract.[8]
  • Add the substrate, this compound, to the buffer.
  • Initiate the reaction by adding the required cofactor, Fe²⁺.[8]
  • Monitor the reaction by observing the decrease in absorbance at 320 nm, which corresponds to the cleavage of the this compound ring.[8]
  • Alternatively, monitor the formation of the product, N-formylmaleamic acid, using HPLC.

3. Determination of Optimal Conditions:

  • Perform the activity assay across a range of temperatures (e.g., 20-40°C) and pH values (e.g., 6.0-9.0) to determine the optimal conditions for enzyme activity.[8]
  • Vary the concentration of the Fe²⁺ cofactor to find the saturating concentration.[8]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control. While detailed peak assignments are beyond the scope of this guide, the availability of various spectral data is noted.

Spectrum TypeAvailabilityReference
¹H NMR Data available[14]
¹³C NMR Data available[14]
IR Data available[14]
Mass Spec (MS) Data available[14]

Note: Researchers should consult the referenced databases for detailed spectra and peak information.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be stored in an inert atmosphere at room temperature.[3]

Conclusion

This compound is a versatile heterocyclic compound with a well-established role in microbial metabolism and a growing importance as a building block in pharmaceutical chemistry. Its efficient synthesis, particularly through enzymatic methods, and its central role in key biological pathways make it a subject of ongoing interest. This guide provides a foundational resource for scientists and researchers, summarizing the critical technical data and methodologies required to effectively work with and innovate using this valuable molecule.

References

An In-depth Technical Guide to the Structure Elucidation of 5-hydroxy-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation integral to the structural elucidation of 5-hydroxy-2-pyridone. This pyridone derivative is of interest in various research domains due to its unique chemical properties and potential biological activities. This document outlines the key spectroscopic and crystallographic techniques employed to unequivocally confirm its molecular structure, presenting both experimental and predicted data for analytical comparison.

Spectroscopic and Crystallographic Data

The structural confirmation of 5-hydroxy-2-pyridone is achieved through a synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-hydroxy-2-pyridone. The following tables summarize the predicted and experimental ¹H and ¹³C NMR data. It is important to note the tautomeric equilibrium that exists between the pyridone and dihydroxypyridine forms, which can influence the observed spectra depending on the solvent and temperature.

Table 1: ¹H NMR Spectroscopic Data for 5-hydroxy-2-pyridone

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.45 - 6.65d~9.0
H-47.10 - 7.30dd~9.0, ~3.0
H-67.35 - 7.55d~3.0
N-H11.0 - 13.0br s-
5-OH9.0 - 10.0br s-

Note: Predicted values are based on computational models and analysis of similar structures. The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for 5-hydroxy-2-pyridone

CarbonPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3110 - 115
C-4125 - 130
C-5145 - 150
C-6120 - 125

Note: Predicted values are based on computational models and analysis of similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information regarding the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 5-hydroxy-2-pyridone

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H and N-H stretching
~1650StrongC=O stretching (pyridone)
1600 - 1450Medium-StrongC=C and C=N stretching (aromatic ring)
~1250MediumC-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-hydroxy-2-pyridone, further confirming its structure.

Table 4: Mass Spectrometry Data for 5-hydroxy-2-pyridone

m/zRelative IntensityProposed Fragment
111High[M]⁺ (Molecular Ion)
83Medium[M - CO]⁺
82Medium[M - CHO]⁺
55High[C₃H₃O]⁺ or [C₄H₅N]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to define the molecular structure.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified 5-hydroxy-2-pyridone.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (NH and OH).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to approximately 15 ppm.

    • Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

    • Accumulate 16-64 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200 ppm.

    • Employ a 45° pulse angle with a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for good signal intensity, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

  • Sample Introduction:

    • Prepare a dilute solution of 5-hydroxy-2-pyridone in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • For GC-MS, Electron Ionization (EI) at 70 eV is typically used.

    • For LC-MS, Electrospray Ionization (ESI) in positive or negative ion mode is common.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to identify the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the exact mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

Protocol:

  • Crystal Growth:

    • Grow single crystals of 5-hydroxy-2-pyridone of suitable size and quality (typically > 0.1 mm in all dimensions).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to find optimal crystallization conditions.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a complete set of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.

  • Structure Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Visualizations

Logical Workflow for Structure Elucidation

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-hydroxy-2-pyridone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI/ESI, HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Xray X-ray Crystallography Purification->Xray Data_Analysis Spectral & Diffraction Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Xray->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structure elucidation of 5-hydroxy-2-pyridone.

Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 5-hydroxy-2-pyridone.

An In-depth Technical Guide to the Tautomerism of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties and biological activity of molecules. This technical guide provides a comprehensive examination of the tautomerism of 2,5-dihydroxypyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental and computational data for this compound is limited, this guide leverages the extensive research on the closely related and well-studied parent compound, 2-hydroxypyridine, to infer and discuss the probable tautomeric behavior of its 2,5-dihydroxy derivative. This guide covers the potential tautomeric forms, factors influencing the tautomeric equilibrium, detailed experimental protocols for characterization, and the application of computational chemistry in predicting tautomer stability.

Introduction to Tautomerism in Hydroxypyridines

Hydroxypyridines can exist in two primary tautomeric forms: the enol-like hydroxypyridine form and the keto-like pyridone form. This equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding environment, including the solvent.[1][2] The position of this equilibrium dictates crucial molecular properties such as aromaticity, dipole moment, hydrogen bonding capability, and ultimately, biological function. Understanding and controlling the tautomeric preference of this compound is therefore critical for its application in drug design and development.

Tautomeric Forms of this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium is expected to be between the dihydroxy form and various pyridone forms. The plausible tautomers include:

  • This compound: The fully aromatic di-enol form.

  • 5-Hydroxy-2(1H)-pyridone: A keto-enol tautomer.

  • 2-Hydroxy-5(1H)-pyridone: Another keto-enol tautomer.

  • Pyridine-2,5(1H,6H)-dione: The di-keto form.

The relative stability of these tautomers is governed by a delicate balance of competing factors, including aromaticity, intramolecular hydrogen bonding, and solvation effects.

Factors Influencing Tautomeric Equilibrium

Aromaticity

The dihydroxypyridine form is fully aromatic, which confers significant thermodynamic stability. Conversely, the pyridone forms disrupt the aromaticity of the pyridine ring to varying extents. However, the pyridone tautomers benefit from the formation of a strong carbonyl group and the potential for amide-like resonance.[2]

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[1][3]

  • Nonpolar Solvents: In nonpolar environments, the less polar hydroxypyridine form is generally favored.

  • Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar pyridone tautomers through dipole-dipole interactions and hydrogen bonding.[1][4] For the parent 2-hydroxypyridine, the pyridone form is significantly favored in polar solvents like water.[5]

Intramolecular Hydrogen Bonding

The presence of two hydroxyl groups in this compound allows for the possibility of intramolecular hydrogen bonding in certain tautomeric forms and conformations. This can provide an additional stabilizing effect for specific tautomers.

Experimental Characterization of Tautomers

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous identification and quantification of tautomers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and the determination of their relative populations by integrating the corresponding peaks.

Table 1: Predicted Characteristic NMR Shifts for Tautomers of this compound (Based on 2-Hydroxypyridine Data)

Tautomer FormCharacteristic ¹H NMR Signals (ppm)Characteristic ¹³C NMR Signals (ppm)
Dihydroxy (aromatic)Aromatic protons (6.0-8.5), OH protons (variable)Aromatic carbons (100-150)
PyridoneOlefinic protons (5.5-7.5), NH proton (10-14)Carbonyl carbon (~160-180), olefinic carbons (100-140)
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The presence of a strong carbonyl (C=O) stretching band is indicative of the pyridone form, while a broad O-H stretching band suggests the presence of the hydroxypyridine form.

Table 2: Characteristic IR Absorption Frequencies for Tautomers of this compound

Tautomer FormFunctional GroupCharacteristic Absorption Range (cm⁻¹)
DihydroxyO-H stretch3200-3600 (broad)
C=C stretch (aromatic)1450-1600
PyridoneN-H stretch3000-3400
C=O stretch1650-1700 (strong)
UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers are typically different due to the differences in their electronic structures. The aromatic hydroxypyridine form and the less aromatic pyridone form will exhibit distinct absorption maxima.[5] The absorption maxima of pyridine itself are around 202 nm and 254 nm.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and angles, which can unambiguously distinguish between the hydroxypyridine and pyridone forms.

Computational Studies on Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[1][5]

Relative Stability Calculations

Computational methods can be used to calculate the gas-phase electronic energies and Gibbs free energies of the different tautomers. These calculations can predict the most stable tautomer in the absence of solvent effects. For the parent 2-hydroxypyridine, high-level calculations have shown that the hydroxy form is slightly more stable in the gas phase.[5]

Table 3: Theoretical Relative Energies of 2-Hydroxypyridine Tautomers (Gas Phase)

MethodBasis SetΔE (kJ/mol) (Pyridone - Hydroxy)Reference
M062X6-311++G 5-9[5]
CCSD6-311++G5-9[5]
B3LYP6-311++G**-1 to -3[5]

Note: Positive values indicate the hydroxypyridine form is more stable.

Solvation Models

To account for the significant influence of the solvent, implicit or explicit solvation models can be incorporated into the calculations. These models can more accurately predict the tautomeric equilibrium in different solvent environments. For 2-hydroxypyridine, calculations including a polarizable continuum model (PCM) for water show a strong preference for the pyridone tautomer, in agreement with experimental observations.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid.[7] Another reported method involves the enzymatic hydrolysis of 6-hydroxy-3-succinoylpyridine.

Protocol for Chemical Synthesis: [7]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-hydroxypyridine in concentrated sulfuric acid.

  • Addition of Oxidant: Cool the mixture in an ice bath and slowly add a solution of potassium peroxodisulfate.

  • Reaction: Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like TLC.

  • Workup: Carefully neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol for NMR Spectroscopic Analysis of Tautomeric Equilibrium
  • Sample Preparation: Prepare solutions of this compound of known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample under standardized conditions (temperature, number of scans).

  • Data Analysis: Identify the distinct signals corresponding to each tautomer.

  • Quantification: Integrate the non-overlapping signals of the different tautomers in the ¹H NMR spectra to determine their molar ratio.

Visualizations

Tautomeric Equilibrium of this compound

Tautomers dihydroxy This compound (Di-enol Form) pyridone1 5-Hydroxy-2(1H)-pyridone (Keto-Enol Form) dihydroxy->pyridone1 pyridone2 2-Hydroxy-5(1H)-pyridone (Keto-Enol Form) dihydroxy->pyridone2 dione Pyridine-2,5(1H,6H)-dione (Di-keto Form) pyridone1->dione pyridone2->dione

Caption: Plausible tautomeric equilibria for this compound.

Workflow for Tautomerism Study

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computational Computational Analysis cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis xray X-ray Crystallography purification->xray dft DFT Calculations (Gas Phase & Solvated) purification->dft quantification Tautomer Ratio Quantification nmr->quantification correlation Structure-Property Correlation ir->correlation uvvis->correlation xray->correlation stability Relative Stability Prediction dft->stability stability->correlation quantification->correlation

Caption: Experimental and computational workflow for studying tautomerism.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a subtle interplay of structural and environmental factors. While specific experimental data for this compound is not abundant, a thorough understanding can be developed by drawing parallels with the extensively studied 2-hydroxypyridine system. This guide has outlined the key tautomeric forms, the factors influencing their equilibrium, and the essential experimental and computational methodologies required for their characterization. For researchers in drug development, a comprehensive understanding of the tautomeric behavior of this compound is paramount for predicting its physicochemical properties, designing effective drug delivery systems, and elucidating its mechanism of action at the molecular level. Further dedicated experimental and computational studies on this compound are warranted to fully unravel its tautomeric landscape and unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2,5-dihydroxypyridine. Tautomerism, the dynamic equilibrium between two interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for molecular properties, reactivity, and biological activity. In the context of drug discovery and development, understanding the predominant tautomeric forms of a molecule is crucial for predicting its behavior in physiological environments. This document details the structural aspects of the keto and enol forms of this compound, the influence of environmental factors on the tautomeric equilibrium, and the spectroscopic techniques employed for their characterization. Due to the limited availability of specific experimental data for this compound, this guide extensively utilizes data from the well-studied analogue, 2-hydroxypyridine, to illustrate key principles and experimental methodologies.

Introduction to Keto-Enol Tautomerism in Hydroxypyridines

Hydroxypyridines, a class of heterocyclic compounds, exhibit a fascinating and well-documented keto-enol tautomerism.[1][2] This phenomenon involves the migration of a proton and the concomitant shift of a double bond, leading to an equilibrium between the aromatic enol (hydroxypyridine) form and the non-aromatic but resonance-stabilized keto (pyridone) form. The position of this equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding environment, particularly the polarity of the solvent.[2]

For this compound, several tautomeric forms are possible due to the presence of two hydroxyl groups. The primary equilibrium of interest is the interconversion between the dihydroxy (enol) form and various pyridone (keto) forms. Understanding the relative stability and interconversion of these tautomers is critical for predicting the molecule's hydrogen bonding capabilities, dipole moment, and potential interactions with biological targets.

Tautomeric Forms of this compound

The potential keto-enol tautomers of this compound are depicted below. The equilibrium can involve one or both hydroxyl groups participating in the tautomerization.

tautomers cluster_enol Enol Form cluster_keto1 Keto Form 1 cluster_keto2 Keto Form 2 enol 2,5-Dihydoxypyridine keto1 5-Hydroxy-2(1H)-pyridone enol->keto1 Equilibrium 1 keto2 2-Hydroxy-5(1H)-pyridone enol->keto2 Equilibrium 2

Caption: Keto-enol tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The equilibrium between the keto and enol forms of hydroxypyridines is significantly influenced by the solvent environment.

  • Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, tend to favor the more polar keto (pyridone) form.[2] Water, for instance, can effectively solvate the amide-like structure of the pyridone, stabilizing it over the enol form. In contrast, non-polar solvents favor the less polar enol (hydroxypyridine) form.[2]

  • pH: The state of ionization of the molecule, dictated by the pH of the medium, can also affect the tautomeric equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT = [enol]/[keto]. Due to a lack of specific experimental data for this compound, the following table summarizes the equilibrium constants for the well-characterized 2-hydroxypyridine/2-pyridone system in various solvents. This data serves as a valuable reference for understanding the expected behavior of substituted hydroxypyridines.

SolventDielectric Constant (ε)Equilibrium Constant (KT = [2-hydroxypyridine]/[2-pyridone])Predominant FormReference
Gas Phase1~0.42-Hydroxypyridine[3]
Cyclohexane2.01.72-Pyridone (slight)[2]
Chloroform4.86.02-Pyridone[2]
Acetonitrile37.5~1002-Pyridone[2]
Water80.1~9002-Pyridone[2]

Experimental Protocols for Tautomer Analysis

The characterization of tautomeric forms relies on a combination of spectroscopic and computational methods.

Synthesis of this compound

While several synthetic routes exist, a common laboratory-scale synthesis involves the hydroxylation of a pyridine precursor. A general procedure is outlined below, and it should be noted that specific reaction conditions may require optimization.

Disclaimer: This is a generalized protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Reaction: Hydroxylation of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Potassium persulfate (K2S2O8)

  • Sulfuric acid (H2SO4)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a solution of 3-hydroxypyridine in aqueous sulfuric acid in a reaction vessel equipped with a stirrer and temperature control.

  • Slowly add a solution of potassium persulfate to the reaction mixture while maintaining a controlled temperature.

  • After the addition is complete, allow the reaction to proceed for a specified time with continuous stirring.

  • Neutralize the reaction mixture with a solution of sodium hydroxide to a pH of approximately 7.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between keto and enol forms.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it will influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum, often requiring a larger number of scans.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T₁ of the nuclei of interest) to allow for complete relaxation of all nuclei.

  • Data Analysis:

    • Integrate the signals corresponding to unique protons of each tautomer.

    • The ratio of the integrals for the signals of the enol and keto forms provides a direct measure of the tautomeric ratio in the chosen solvent.

UV-Vis spectroscopy is particularly useful for quantitative analysis of tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., water, ethanol, cyclohexane) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the absorption maxima (λmax) for the enol and keto forms. These can often be estimated by comparison with "locked" derivatives (e.g., O-methylated and N-methylated analogues) that cannot tautomerize.

  • Data Analysis:

    • Using the Beer-Lambert law (A = εbc), and the molar absorptivity coefficients (ε) for the pure tautomers at their respective λmax, the concentration of each tautomer in the equilibrium mixture can be determined.

    • The equilibrium constant, KT, can then be calculated.

Computational Chemistry in Tautomerism Studies

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. These methods can predict the relative stabilities of tautomers, transition state energies for their interconversion, and spectroscopic properties.

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory) freq_calc->energy_calc thermo_analysis Thermodynamic Analysis (ΔG, ΔH, ΔS) energy_calc->thermo_analysis spec_sim Spectra Simulation (NMR, IR, UV-Vis) energy_calc->spec_sim end Elucidate Tautomeric Preference thermo_analysis->end comparison Comparison with Experimental Data spec_sim->comparison

Caption: A typical computational workflow for studying tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a complex equilibrium influenced by subtle environmental factors. While specific experimental data for this compound is not extensively available, the principles governing its tautomeric behavior can be effectively understood through the well-established model of 2-hydroxypyridine. The methodologies outlined in this guide, encompassing synthesis, spectroscopic analysis, and computational modeling, provide a robust framework for the investigation of hydroxypyridine tautomerism. For researchers in drug discovery, a thorough characterization of the predominant tautomeric forms of lead compounds is an indispensable step in understanding their physicochemical properties and biological interactions. Further experimental and computational studies on this compound are warranted to provide a more complete picture of its tautomeric landscape.

References

Spectroscopic Analysis of 2,5-Dihydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the spectroscopic analysis of 2,5-dihydroxypyridine. Due to the tautomeric nature of this molecule, its spectroscopic properties can be complex, existing in equilibrium between the dihydroxy and hydroxy-pyridone forms. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Tautomerism of this compound

This compound can exist in at least two tautomeric forms: this compound and 5-hydroxy-2(1H)-pyridone. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis will often reflect a mixture of these tautomers, and understanding this equilibrium is crucial for accurate data interpretation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound Tautomers (in DMSO-d₆)

TautomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.8 - 7.0d~8.0
H-4~6.5 - 6.7dd~8.0, 2.5
H-6~7.5 - 7.7d~2.5
2-OH~9.0 - 10.0br s-
5-OH~9.5 - 10.5br s-
5-hydroxy-2(1H)-pyridone H-3~6.2 - 6.4d~9.5
H-4~7.1 - 7.3dd~9.5, 2.8
H-6~7.4 - 7.6d~2.8
5-OH~9.0 - 10.0br s-
N-H~11.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound Tautomers (in DMSO-d₆)

TautomerCarbonChemical Shift (δ, ppm)
This compound C-2~155 - 160
C-3~110 - 115
C-4~120 - 125
C-5~145 - 150
C-6~130 - 135
5-hydroxy-2(1H)-pyridone C-2~160 - 165
C-3~105 - 110
C-4~135 - 140
C-5~148 - 153
C-6~125 - 130
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretching (intermolecular H-bonding)
3100 - 3000MediumAromatic C-H stretching
~1650StrongC=O stretching (in pyridone tautomer)
1620 - 1580Medium-StrongC=C and C=N stretching
1500 - 1400MediumAromatic ring stretching
1300 - 1200StrongC-O stretching, O-H bending
Below 900Medium-WeakC-H out-of-plane bending
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

Solventλmax (nm)Notes
Methanol~280, ~310The two absorption bands may correspond to the different tautomeric forms.
Water (pH 7)~275, ~315The position of λmax is sensitive to pH due to the acidic and basic nature of the hydroxyl and pyridine groups.
Mass Spectrometry (MS)

For a compound with the molecular formula C₅H₅NO₂, the expected exact mass is approximately 111.0320 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation patterns for dihydroxypyridines may include the loss of CO (m/z 83), HCN (m/z 84), and other small neutral molecules.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[1]

    • Transfer the powder to a pellet-forming die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them with known correlation tables to assign functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., methanol, ethanol, or buffered aqueous solution).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Record the UV-Vis spectrum of each of the prepared solutions from approximately 200 to 400 nm.

  • Data Analysis:

    • Determine the wavelength(s) of maximum absorbance (λmax).

    • If quantitative analysis is desired, create a calibration curve by plotting absorbance at λmax versus concentration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.[2]

  • Instrument Parameters:

    • Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the analyte.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Enzymatic Degradation of this compound

The following diagram illustrates a plausible enzymatic pathway for the degradation of this compound, a key intermediate in the metabolism of various pyridine derivatives.[3]

Enzymatic_Degradation_of_2_5_Dihydroxypyridine DHP This compound NFM N-Formylmaleamic acid DHP->NFM This compound dioxygenase (NicX) MA Maleamic acid NFM->MA N-formylmaleamate deformylase FA Fumaric acid MA->FA Maleamate amidase

Caption: Enzymatic degradation pathway of this compound.

General Workflow for Spectroscopic Analysis

This diagram outlines the logical workflow for the spectroscopic analysis of an unknown compound.

Spectroscopic_Analysis_Workflow cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_electronic Electronic Properties MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Determine Proton & Carbon Environments MS->NMR_1D IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Structure Proposed Structure NMR_2D->Structure UV_Vis UV-Vis Spectroscopy Analyze Conjugated Systems UV_Vis->Structure Start Unknown Compound Start->MS Start->IR Start->UV_Vis

Caption: General workflow for spectroscopic analysis of a compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2,5-dihydroxypyridine. Given the compound's relevance in metabolic pathways and as a potential scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is crucial for its identification and characterization. This document summarizes predicted 13C NMR data, outlines a detailed experimental protocol for acquiring such data, and visualizes a key biological transformation of this compound.

Tautomerism of this compound

It is important to note that this compound exists in tautomeric forms. The predominant tautomer in most solvents is 5-hydroxy-2(1H)-pyridone . The chemical shifts presented in this guide are for this more stable tautomer. The presence of other tautomers can lead to different chemical shifts, and the equilibrium can be influenced by factors such as solvent and temperature.

13C NMR Chemical Shift Data

Due to the limited availability of experimentally derived and published 13C NMR data for this compound, the following table presents predicted chemical shifts. These values were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Carbon AtomPredicted 13C Chemical Shift (ppm)
C2165.2
C3119.8
C4123.5
C5150.7
C6140.1

Note: These are predicted chemical shifts and should be used as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.

Experimental Protocols

The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of a solid sample like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-50 mg of the this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or D2O). The choice of solvent can influence the chemical shifts due to solvent-solute interactions and its effect on tautomeric equilibrium.

  • Transfer the solution to a 5 mm NMR tube.

  • If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher for 1H frequency).

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a common starting point.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (from several hundred to several thousand) will be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Temperature: The spectrum is typically acquired at room temperature (e.g., 298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software.

  • Apply a window function (e.g., exponential multiplication with a line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0.0 ppm or the solvent peak to its known chemical shift.

Biological Significance: Enzymatic Degradation

This compound is a key intermediate in the microbial degradation of various pyridine derivatives, including nicotine. A crucial step in its catabolism is the ring cleavage reaction catalyzed by the enzyme this compound 5,6-dioxygenase.

Enzymatic_Degradation_of_2_5_dihydroxypyridine cluster_reaction Enzymatic Ring Cleavage 2_5_DHP This compound NFM N-formylmaleamic acid 2_5_DHP->NFM This compound 5,6-dioxygenase

Caption: Enzymatic degradation of this compound.

This enzymatic reaction is a critical step in the mineralization of the pyridine ring, highlighting the role of this compound in biogeochemical cycles.[1][2][3] Understanding the structure of this intermediate through techniques like 13C NMR is essential for studying these metabolic pathways.

References

Infrared Spectroscopy of 2,5-Dihydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 2,5-dihydroxypyridine. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this document focuses on the foundational principles of its IR analysis, including the critical role of tautomerism, predicted spectral data based on analogous compounds and functional group analysis, and detailed experimental protocols for obtaining high-quality spectra.

The Tautomerism of this compound

A crucial aspect of the chemistry of this compound is its existence in multiple tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the equilibrium between the dihydroxy form and various pyridone forms will significantly influence its infrared spectrum. The predominant tautomer in a given state (solid or solution) will dictate the observed vibrational modes.

The primary tautomeric equilibrium for this compound involves the migration of protons from the hydroxyl groups to the ring nitrogen atom, leading to the formation of pyridone structures. The relative stability of these tautomers can be influenced by factors such as the physical state (solid, liquid, gas), solvent polarity, and intermolecular hydrogen bonding.[1][2]

Tautomeric equilibrium of this compound.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is expected to be dominated by the vibrational modes of its constituent functional groups. The precise wavenumbers and intensities of the absorption bands will depend on the predominant tautomeric form. The following table summarizes the predicted characteristic IR absorption bands for the main tautomers based on established correlation tables.[3][4][5][6][7]

Vibrational ModePredicted Wavenumber (cm⁻¹)TautomerIntensityNotes
O-H Stretch (H-bonded)3500 - 3200DihydroxyStrong, BroadIndicative of intermolecular hydrogen bonding between hydroxyl groups.
N-H Stretch3400 - 3200PyridoneMediumCharacteristic of the N-H bond in the pyridone ring.
C-H Stretch (Aromatic)3100 - 3000BothMediumAssociated with the C-H bonds of the pyridine ring.
C=O Stretch (Amide)1700 - 1630PyridoneStrongA key indicator of the pyridone tautomer. The exact position can be affected by hydrogen bonding.
C=C and C=N Stretch1620 - 1450BothMedium-StrongVibrations of the aromatic ring. The pattern of these bands can provide structural information.
O-H Bend1440 - 1395DihydroxyMediumIn-plane bending of the hydroxyl groups.
N-H Bend1640 - 1550PyridoneMediumBending vibration of the N-H group.
C-O Stretch1300 - 1000DihydroxyStrongStretching vibration of the C-O single bond.
C-N Stretch1250 - 1000BothMedium-StrongStretching of the C-N bonds within the ring.
C-H Out-of-Plane Bend900 - 690BothStrongThese bands in the fingerprint region are characteristic of the substitution pattern on the pyridine ring.

Experimental Protocols

Obtaining a high-quality infrared spectrum of this compound, which is a solid at room temperature, requires careful sample preparation. The following are detailed methodologies for common solid sampling techniques in FTIR spectroscopy.[8][9][10][11]

Potassium Bromide (KBr) Pellet Method

This is a widely used technique for obtaining high-resolution spectra of solid samples.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Drying: Dry the KBr powder in an oven at approximately 110°C for several hours to remove any adsorbed water, which has strong IR absorption bands.

  • Grinding: Place 1-2 mg of the this compound sample and about 100-200 mg of the dried KBr into an agate mortar.

  • Mixing and Grinding: Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.

  • Pellet Pressing: Transfer a portion of the powdered mixture into the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a convenient technique that requires minimal sample preparation.

Materials:

  • This compound powder

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

Procedure:

  • Crystal Cleaning: Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Sample Spectrum: Record the sample spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis Spectral Acquisition & Analysis start Start: Solid this compound Sample method_choice Choose Method start->method_choice kbr1 Grind Sample with KBr method_choice->kbr1 KBr atr1 Place Powder on ATR Crystal method_choice->atr1 ATR kbr2 Press into Pellet kbr1->kbr2 background Record Background Spectrum kbr2->background atr2 Apply Pressure atr1->atr2 atr2->background sample_spec Record Sample Spectrum background->sample_spec process Process Data (Ratio, Baseline Correction) sample_spec->process analysis Analyze Spectrum & Assign Bands process->analysis

Workflow for FTIR analysis of this compound.

References

The Elusive Spectrum: A Technical Guide to the UV-Vis Absorption of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine, a heterocyclic organic compound, holds significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active molecules. The analysis of its electronic structure through UV-Vis spectroscopy is fundamental for understanding its stability, reactivity, and potential interactions with biological targets. However, a comprehensive, publicly available experimental UV-Vis absorption spectrum for this compound is notably scarce in the scientific literature.

The Critical Role of Tautomerism in the UV-Vis Spectrum of this compound

A key feature of hydroxypyridines is their ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, two primary tautomeric forms are expected to be in equilibrium: the dihydroxy form and the hydroxypyridone form.

The position of this equilibrium is highly dependent on the solvent's polarity, pH, and temperature. The two tautomers have distinct electronic configurations and, therefore, will exhibit different UV-Vis absorption spectra.

  • This compound (Enol form): This form retains the aromaticity of the pyridine ring. Aromatic systems typically exhibit strong π → π* transitions.

  • 5-Hydroxy-2(1H)-pyridone (Keto form): In this form, the aromaticity of the pyridine ring is disrupted. The presence of the carbonyl group introduces n → π* transitions, in addition to π → π* transitions of the conjugated system.

Studies on related compounds, such as 2-hydroxypyridine, have shown that the pyridone (keto) form often predominates in polar solvents like water and ethanol, while the hydroxypyridine (enol) form is more favored in non-polar solvents. This solvent-dependent tautomerism is a critical consideration when interpreting the UV-Vis spectrum of this compound.

Predicted UV-Vis Absorption Data

Due to the lack of published experimental data, the following table presents hypothetical absorption maxima (λmax) for the two primary tautomers of this compound. These predictions are based on the known spectral properties of similar hydroxypyridine and pyridone systems. Researchers can use this as a template to be populated with experimental findings.

TautomerSolvent PolarityExpected λmax (nm)Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Type
This compound (Enol)Non-polar~270-290Highπ → π
5-Hydroxy-2(1H)-pyridone (Keto)Polar~300-330Moderate to Highπ → π
5-Hydroxy-2(1H)-pyridone (Keto)Polar~340-370Lown → π*

Detailed Experimental Protocol for UV-Vis Spectroscopy of this compound

The following is a generalized, yet detailed, protocol for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Reagents:

  • This compound (high purity)

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane, water)

  • Calibrated volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

2. Instrumentation:

  • A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

3. Solution Preparation:

  • Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

  • Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units). A common starting concentration for analysis is 1 x 10⁻⁵ M.

4. Instrument Setup and Calibration:

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

  • Set the desired wavelength range for the scan (e.g., 200 nm to 450 nm).

  • Set the scan speed and slit width. For high-resolution spectra, a slower scan speed and narrower slit width are preferable.

  • Perform a baseline correction using a cuvette filled with the same solvent that was used to prepare the sample solutions. This will subtract any absorbance from the solvent and the cuvette itself.

5. Sample Measurement:

  • Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it approximately three-quarters full.

  • Ensure there are no air bubbles in the cuvette and that the outside surfaces are clean and dry.

  • Place the sample cuvette in the sample holder of the spectrophotometer.

  • Initiate the scan.

  • Save and export the resulting spectrum (absorbance vs. wavelength).

6. Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

  • To study the effect of tautomerism, repeat the measurements in solvents of varying polarity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Prepare Stock Solution (e.g., 10⁻³ M) prep1->prep2 prep3 Prepare Working Solution (e.g., 10⁻⁵ M) prep2->prep3 meas1 Fill Cuvette with Sample prep3->meas1 inst1 Spectrophotometer Warm-up inst2 Set Wavelength Range, Scan Speed, Slit Width inst1->inst2 inst3 Baseline Correction (Solvent Blank) inst2->inst3 inst3->meas1 meas2 Acquire Spectrum meas1->meas2 anal1 Identify λmax meas2->anal1 anal2 Calculate Molar Absorptivity (ε) anal1->anal2 anal3 Compare Spectra in Different Solvents anal2->anal3

Caption: Experimental workflow for obtaining the UV-Vis absorption spectrum.

Conclusion

While the definitive experimental UV-Vis absorption spectrum of this compound remains to be published, a thorough understanding of its potential tautomeric forms provides a strong basis for predicting its spectral behavior. The provided experimental protocol offers a robust methodology for researchers to obtain this valuable data. The study of its UV-Vis spectrum, particularly in solvents of varying polarities, will be crucial in elucidating the tautomeric equilibrium and, consequently, the electronic properties of this important heterocyclic compound. This information is invaluable for its application in drug design and development, where such fundamental physicochemical properties can dictate biological activity.

An In-depth Technical Guide to the Crystal Structure of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxypyridine (2,5-DHP), a key intermediate in the metabolic pathways of nicotinate and nicotinamide, is of significant interest to researchers in biochemistry and drug development.[1] Its role in the enzymatic reactions within various organisms underscores the importance of understanding its three-dimensional structure for designing enzyme inhibitors or probes. As of the current literature, a definitive crystal structure for this compound has not been published. However, this guide will provide a comprehensive overview of the methodologies typically employed for the crystal structure determination of similar small organic molecules. Furthermore, it will present the known metabolic pathway of 2,5-DHP and, for comparative purposes, the crystallographic data of the closely related isomer, 2,6-dihydroxypyridine.

General Methodology for Crystal Structure Determination

The determination of a molecule's crystal structure is a multi-step process that involves synthesis, crystallization, and analysis using X-ray diffraction.

Experimental Protocols

1. Synthesis and Purification:

The first step is the synthesis of pure this compound. Several synthetic routes have been described, including the reaction of 3-hydroxypyridine with peroxodisulfuric acid and sulfuric acid.[2] Another method involves the enzymatic conversion of 6-hydroxy-3-succinoylpyridine (HSP) using nicotine hydroxylase.[3][4]

  • Chemical Synthesis: A known chemical synthesis method involves reacting 3-hydroxypyridine in the presence of peroxodisulfuric acid and sulfuric acid to yield this compound.[2]

  • Enzymatic Synthesis: Immobilized nicotine hydroxylase from Pseudomonas sp. can be used to produce 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) in the presence of NADH and FAD.[3][4]

Following synthesis, the compound must be purified to a high degree, typically using techniques like recrystallization, column chromatography, or sublimation. The purity of the sample is crucial for obtaining high-quality crystals.

2. Crystallization:

Growing single crystals of sufficient size and quality is often the most challenging step. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble solvent (precipitant) is carefully layered on top or allowed to diffuse in as a vapor.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

The choice of solvent or solvent system is critical and is often determined empirically through screening various common organic and aqueous solvents.

3. X-ray Diffraction Data Collection:

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities.

  • Data Collection: A modern single-crystal X-ray diffractometer with a CCD or CMOS detector is used to collect the diffraction data. The crystal is typically kept at a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage. A full sphere of data is collected by rotating the crystal through a series of angles.

4. Structure Solution and Refinement:

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption. This process yields a list of reflection indices (h,k,l) and their corresponding structure factor amplitudes.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Patterson functions, direct methods, or dual-space recycling. This provides a preliminary model of the molecule's arrangement in the unit cell.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed structure factors. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Generalized Experimental Workflow

The logical flow for determining the crystal structure of a small organic molecule like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical or Enzymatic Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification CrystalScreening Solvent Screening Purification->CrystalScreening CrystalGrowth Single Crystal Growth (e.g., Slow Evaporation) CrystalScreening->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction & Correction DataCollection->DataReduction StructureSolution Structure Solution (e.g., Direct Methods) DataReduction->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Deposition StructureRefinement->Validation

A generalized workflow for small molecule crystal structure determination.

Metabolic Pathway of this compound

This compound is a key intermediate in the degradation of nicotinic acid and other pyridine derivatives in various microorganisms.[5] It is primarily catabolized by the enzyme this compound 5,6-dioxygenase (NicX), a non-heme iron oxygenase.[6][7] This enzyme catalyzes the oxidative cleavage of the pyridine ring.

The metabolic conversion is as follows:

  • Formation of 2,5-DHP: 2-hydroxypyridine is hydroxylated to form this compound.[5]

  • Ring Cleavage: this compound undergoes ring cleavage catalyzed by this compound 5,6-dioxygenase, incorporating molecular oxygen to produce N-formylmaleamic acid.[1][6]

This pathway is a crucial part of the nicotinate and nicotinamide metabolism in certain bacteria.

G cluster_pathway Metabolic Degradation of this compound 2HP 2-Hydroxypyridine 2_5_DHP This compound 2HP->2_5_DHP Hydroxylation NFM N-Formylmaleamic Acid 2_5_DHP->NFM 2,5-DHP 5,6-dioxygenase (NicX) + O2 Maleamate Maleamic Acid NFM->Maleamate Deformylation

The metabolic pathway showing the degradation of this compound.

Conclusion

While the crystal structure of this compound remains to be elucidated, the experimental framework for its determination is well-established. The synthesis, crystallization, and X-ray diffraction analysis of this compound would provide invaluable insights into its electronic properties, intermolecular interactions, and binding modes with its metabolic enzymes. Such structural data would be highly beneficial for the rational design of novel therapeutics targeting the nicotinate and nicotinamide metabolic pathways. The information provided in this guide on the general experimental procedures and the known metabolic role of 2,5-DHP serves as a foundational resource for researchers in this field.

References

Solubility of 2,5-Dihydroxypyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dihydroxypyridine, also known as 5-hydroxy-2-pyridone, is a heterocyclic organic compound with the molecular formula C₅H₅NO₂.[1] Its structure, featuring a pyridine ring with two hydroxyl groups, makes it a subject of interest in medicinal chemistry and drug development as a versatile building block for more complex molecules.[1] Understanding its solubility in various solvents is a critical first step in its application, influencing everything from reaction conditions and purification strategies to formulation and bioavailability.

This technical guide provides a comprehensive overview of the predicted solubility of this compound and a detailed experimental protocol for its quantitative determination. Due to the limited availability of public-domain quantitative solubility data for this specific compound, this guide leverages information on structurally similar molecules to provide a predictive framework and empowers researchers with the methodology to obtain precise solubility data.

Predicted Solubility Profile

The solubility of a compound is largely dictated by its molecular structure, including its polarity, hydrogen bonding capabilities, and molecular size. This compound possesses both polar hydroxyl groups and a moderately polar pyridine ring. The presence of two hydroxyl groups suggests the potential for strong hydrogen bonding with protic solvents.

Based on the principles of "like dissolves like" and data from analogous compounds, the following solubility profile in different solvent classes is anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Sparingly SolubleThe two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interaction with protic solvents like water and alcohols. For comparison, the related isomer 2,6-dihydroxypyridine is reported to be soluble in water (41 g/L).[2] However, the overall organic backbone may limit high solubility.
Polar Aprotic DMSO, DMF, AcetoneSolublePolar aprotic solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of this compound. These solvents are generally effective at dissolving moderately polar to polar organic compounds. For instance, studies on other dihydropyridine derivatives have shown good solubility in DMSO.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity imparted by the two hydroxyl groups and the nitrogen heteroatom makes this compound unlikely to be highly soluble in non-polar solvents. The non-polar interactions would be too weak to overcome the strong intermolecular forces between the this compound molecules. A similar compound, 2,5-dichloropyridine, is noted to be soluble in petroleum ether/ethyl acetate mixtures, suggesting some affinity for less polar environments, though the hydroxyl groups are more polar than chloro groups.[3]

Experimental Determination of Solubility

Given the absence of definitive quantitative data, experimental determination of the solubility of this compound is essential for any research or development application. The gravimetric method is a reliable and widely used technique for this purpose.

Gravimetric Method Protocol

This protocol outlines the steps to determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Vials with airtight seals (e.g., screw-cap vials)

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed glass evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by measuring the concentration at different time points until it remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately pass the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven should be well-ventilated.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

    • Repeat the drying and weighing cycles until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.

    • Solubility ( g/100 mL) = (mass of solute / volume of solution withdrawn) * 100

    • Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) * 100

Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for solubility determination.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation prep_solute Excess 2,5-DHP prep_vial Sealed Vial prep_solute->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equilibration Agitation at Constant T (24-48h) prep_vial->equilibration settling Settle Excess Solid equilibration->settling sampling Withdraw Supernatant settling->sampling filtration Filter (0.45 µm) sampling->filtration weighing_initial Weigh Filtered Solution filtration->weighing_initial evaporation Evaporate Solvent weighing_initial->evaporation weighing_final Weigh Dried Solute evaporation->weighing_final calculation Calculate Solubility weighing_final->calculation

Gravimetric method workflow for solubility determination.

Conclusion

References

The Fundamental Reactivity of the 2,5-Dihydroxypyridine Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,5-dihydroxypyridine scaffold, existing in tautomeric equilibrium with 5-hydroxy-2-pyridone, is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2] Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of the this compound ring, focusing on its synthesis, electrophilic and nucleophilic substitution reactions, and cycloaddition chemistry. Detailed experimental protocols and collated quantitative data are presented to facilitate its application in research and development.

Structural Properties and Tautomerism

The this compound ring system primarily exists as the 5-hydroxy-2(1H)-pyridone tautomer. This preference is attributed to the aromaticity of the pyridone ring and the presence of a strong C=O bond.[3] The lone pair of electrons on the nitrogen atom can be delocalized into the ring, contributing to its aromatic character. This tautomeric equilibrium is crucial as it dictates the reactivity of the ring system.

tautomerism cluster_0 This compound cluster_1 5-Hydroxy-2-pyridone This compound 5-hydroxy-2-pyridone This compound->5-hydroxy-2-pyridone Tautomerization 5-hydroxy-2-pyridone->this compound

Figure 1: Tautomeric equilibrium of the this compound ring.

Synthesis of the this compound Core

The this compound scaffold can be accessed through both chemical and enzymatic methodologies.

Chemical Synthesis

A common chemical route involves the hydroxylation of a pre-existing pyridine ring. For instance, 3-hydroxypyridine can be converted to this compound in the presence of peroxodisulfuric acid and sulfuric acid.[4]

Table 1: Chemical Synthesis of this compound

Starting MaterialReagentsProductYieldReference
3-HydroxypyridinePeroxodisulfuric acid, Sulfuric acidThis compoundNot specified[4]
Enzymatic Synthesis

Enzymatic approaches offer high specificity and milder reaction conditions. A notable method is the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to this compound using nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ).[1] This enzymatic hydroxylation is efficient and can be performed with immobilized enzymes for better reusability.

Table 2: Enzymatic Synthesis of this compound

SubstrateEnzymeCo-factorsProductConversion YieldReference
6-hydroxy-3-succinoylpyridine (HSP)Immobilized HSPHZZNADH, FADThis compoundup to 93.6%[1]

Electrophilic Aromatic Substitution

The 5-hydroxy-2-pyridone tautomer is an electron-rich aromatic system, making it susceptible to electrophilic attack. The hydroxyl and the ring nitrogen (in the pyridone form) are both activating, ortho-, para-directing groups.[5] However, the substitution pattern can be influenced by the reaction conditions, particularly the acidity of the medium.

Nitration

The nitration of 2-pyridone derivatives is highly dependent on the acidity of the reaction medium. In low acidity, nitration tends to occur at the 3-position, while in high acidity, the 5-nitro derivative is the major product.[6][7] This is attributed to the different reacting species under varying pH conditions.

nitration 5-hydroxy-2-pyridone 5-Hydroxy-2-pyridone HNO3_low_acid HNO3 (Low Acidity) 5-hydroxy-2-pyridone->HNO3_low_acid HNO3_high_acid HNO3 (High Acidity) 5-hydroxy-2-pyridone->HNO3_high_acid 3-nitro 3-Nitro-5-hydroxy-2-pyridone HNO3_low_acid->3-nitro 5-nitro 5-Nitro-5-hydroxy-2-pyridone HNO3_high_acid->5-nitro diels_alder Reactants 5-Hydroxy-2-pyridone (Diene) + Dienophile Transition_State [4+2] Transition State Reactants->Transition_State Heat or High Pressure Product Cycloadduct (e.g., Isoquinuclidine derivative) Transition_State->Product

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2,5-Dihydroxypyridine from Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine (2,5-DHP) is a valuable pyridine derivative used as a precursor in the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis methods for 2,5-DHP are often complex, energy-intensive, and can generate hazardous byproducts. The enzymatic synthesis of 2,5-DHP from nicotine, a readily available and renewable resource from tobacco waste, presents a green and highly specific alternative. This document provides detailed application notes and protocols for the multi-step enzymatic conversion of nicotine to 2,5-DHP, leveraging a cascade of microbial enzymes. The protocols are primarily based on enzymes from the nicotine degradation pathways of various bacteria, including Agrobacterium tumefaciens, Pseudomonas species, and Shinella species.[1][2][3][4][5]

Enzymatic Pathway Overview

The conversion of nicotine to this compound proceeds through a series of enzymatic reactions, primarily following a hybrid of the pyridine and pyrrolidine degradation pathways found in several microorganisms.[1][6][7][8] The key enzymatic steps are:

  • Nicotine Hydroxylation: Nicotine is first hydroxylated at the 6-position of the pyridine ring to form (S)-6-hydroxynicotine. This reaction is catalyzed by Nicotine Dehydrogenase (Ndh).[1][8][9]

  • Oxidation of (S)-6-Hydroxynicotine: The resulting (S)-6-hydroxynicotine is then oxidized to 6-hydroxy-N-methylmyosmine, which spontaneously hydrolyzes to 6-hydroxypseudooxynicotine. This step is catalyzed by (S)-6-hydroxynicotine oxidase (6HLNO or NctB).[2][8][10][11]

  • Formation of 6-Hydroxy-3-Succinoylpyridine (HSP): Subsequent enzymatic steps, involving enzymes like 6-hydroxypseudooxynicotine dehydrogenase, convert 6-hydroxypseudooxynicotine into 6-hydroxy-3-succinoylpyridine (HSP).[7][12][13]

  • Hydroxylation to this compound: The final step involves the conversion of HSP to this compound and succinic acid, catalyzed by 6-hydroxy-3-succinoylpyridine hydroxylase (HSPH).[3][4][5]

Logical Workflow for Enzymatic Synthesis

Enzymatic Synthesis Workflow cluster_prep Enzyme Preparation cluster_synthesis Enzymatic Reaction Cascade cluster_analysis Product Analysis Clone Gene Cloning Express Protein Expression (E. coli) Clone->Express Purify Enzyme Purification (e.g., Ni-NTA) Express->Purify Immobilize Enzyme Immobilization (Optional) Purify->Immobilize Step1 Step 1: Nicotine Dehydrogenase (Ndh) Purify->Step1 Immobilize->Step1 Nicotine Nicotine Nicotine->Step1 Intermediate1 6-Hydroxynicotine Step1->Intermediate1 Step2 Step 2: (S)-6-Hydroxynicotine Oxidase (6HLNO) Intermediate1->Step2 Intermediate2 Intermediates (e.g., 6-Hydroxypseudooxynicotine) Step2->Intermediate2 Step3 Step 3: Intermediate Conversion Intermediate2->Step3 Intermediate3 6-Hydroxy-3-Succinoylpyridine (HSP) Step3->Intermediate3 Step4 Step 4: HSP Hydroxylase (HSPH) Intermediate3->Step4 DHP This compound Step4->DHP HPLC HPLC Analysis DHP->HPLC LCMS LC-MS Analysis HPLC->LCMS NMR NMR for Structure Confirmation LCMS->NMR

Caption: Workflow for the enzymatic synthesis of 2,5-DHP from nicotine.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol provides a general framework for the expression and purification of the required enzymes (Ndh, 6HLNO, HSPH) using an E. coli expression system. Specific gene sequences can be obtained from public databases (e.g., NCBI) based on the cited literature for organisms like Agrobacterium tumefaciens S33, Shinella sp. HZN7, or Pseudomonas sp. ZZ-5.[1][2][3][5][6]

1. Gene Cloning and Expression Vector Construction:

  • Amplify the gene of interest (e.g., ndhA/B, nctB, hspH) from the genomic DNA of the source organism using PCR with primers incorporating suitable restriction sites (e.g., NdeI and XhoI).
  • Clone the amplified gene into a pET expression vector (e.g., pET-28a(+) or pET29b) containing a C-terminal or N-terminal His6-tag for affinity purification.
  • Transform the recombinant plasmid into a suitable E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotic (e.g., kanamycin) and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of expression medium (e.g., Terrific Broth or LB) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
  • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purified protein fractions by SDS-PAGE.
  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.0, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Synthesis of (S)-6-Hydroxynicotine from Nicotine

This step utilizes Nicotine Dehydrogenase (Ndh).

Materials:

  • Purified Nicotine Dehydrogenase (Ndh)

  • Nicotine

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCIP)

  • Reaction Buffer: 50 mM sodium phosphate buffer (pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.0), 1-2 mM nicotine, and 0.05-0.1 mM DCIP.[9]

  • Initiate the reaction by adding the purified Ndh enzyme to a final concentration of 0.1-1 U/mL.

  • Incubate the reaction at 30°C with gentle shaking.

  • Monitor the reaction progress by observing the reduction of DCIP spectrophotometrically or by taking aliquots at different time points and analyzing for the formation of 6-hydroxynicotine using HPLC.

  • Once the reaction is complete, quench it by adding an equal volume of quenching solution.

  • The product, 6-hydroxynicotine, can be purified from the reaction mixture using methods like dichloromethane extraction.[14]

Protocol 3: Enzymatic Synthesis of this compound from 6-Hydroxy-3-Succinoylpyridine (HSP)

This protocol focuses on the final step using HSP Hydroxylase (HSPH). For a complete synthesis from nicotine, the product from the preceding enzymatic steps would be used as the starting material here, after necessary purification or buffer exchange. A more direct approach is to use a whole-cell biocatalyst engineered to accumulate HSP, or to perform a one-pot reaction with all the necessary enzymes.

Materials:

  • Purified or immobilized HSP Hydroxylase (HSPH)

  • 6-Hydroxy-3-succinoylpyridine (HSP)

  • Cofactors: NADH and FAD

  • Reaction Buffer: 20 mM Tris-HCl buffer (pH 8.5-9.0)[3]

  • Analytical standards: 2,5-DHP and HSP

Procedure (using immobilized HSPH from Pseudomonas sp. ZZ-5): [3]

  • Prepare the reaction mixture in 20 mM Tris-HCl buffer (pH 9.0) containing 0.75 mM HSP, NADH, and FAD.

  • Add the immobilized HSPH to a final concentration of approximately 30 mg/L.[3]

  • Incubate the reaction at 35°C with shaking.

  • Monitor the formation of 2,5-DHP over time using HPLC. The reaction is typically rapid, with significant conversion observed within 30-40 minutes.[3][4]

  • After the reaction, the immobilized enzyme can be recovered for reuse.

  • The product, 2,5-DHP, can be purified from the supernatant.

Data Presentation

Table 1: Key Enzymes in the Nicotine to 2,5-DHP Pathway
Enzyme NameAbbreviationEC NumberSource Organism (Example)Function
Nicotine DehydrogenaseNdh1.5.99.4Agrobacterium tumefaciens S33Nicotine → 6-Hydroxynicotine
(S)-6-Hydroxynicotine Oxidase6HLNO / NctB1.5.3.5Shinella sp. HZN7, Arthrobacter nicotinovorans6-Hydroxynicotine → 6-Hydroxy-N-methylmyosmine
6-Hydroxypseudooxynicotine DehydrogenasePno1.5.99.14Agrobacterium tumefaciens S336-Hydroxypseudooxynicotine → 6-Hydroxy-3-succinoyl-semialdehyde-pyridine
6-Hydroxy-3-succinoylpyridine HydroxylaseHSPHN/APseudomonas sp. ZZ-5, Pseudomonas putida S166-Hydroxy-3-succinoylpyridine → this compound
Table 2: Optimized Conditions for 2,5-DHP Synthesis from HSP using Immobilized HSPH[3]
ParameterOptimal Value
EnzymeHSPH from Pseudomonas sp. ZZ-5 (immobilized on Immobead 150)
Enzyme Concentration30 mg/L
Substrate (HSP) Concentration0.75 mM
pH9.0
Temperature35°C
Reaction Time30 minutes
Conversion Rate85.4%
Product Concentration94.5 mg/L

Visualizations

Enzymatic Cascade from Nicotine to 2,5-DHP

Nicotine_to_DHP_Pathway Nicotine Nicotine Ndh Nicotine Dehydrogenase (Ndh) Nicotine->Ndh 6HN 6-Hydroxynicotine 6HLNO (S)-6-Hydroxynicotine Oxidase (6HLNO) 6HN->6HLNO 6HMM 6-Hydroxy-N-methylmyosmine Hydrolysis Spontaneous Hydrolysis 6HMM->Hydrolysis 6HPON 6-Hydroxypseudooxynicotine Pno 6-Hydroxypseudooxynicotine Dehydrogenase & others 6HPON->Pno HSP 6-Hydroxy-3-succinoylpyridine HSPH HSP Hydroxylase (HSPH) HSP->HSPH DHP This compound Succinate Succinate Ndh->6HN 6HLNO->6HMM Hydrolysis->6HPON Pno->HSP HSPH->DHP HSPH->Succinate

Caption: Key enzymatic steps in the conversion of nicotine to 2,5-DHP.

Conclusion

The enzymatic synthesis of this compound from nicotine offers a promising biotechnological approach for the valorization of tobacco waste. The protocols and data presented here provide a foundation for researchers to develop efficient and sustainable processes for the production of this important chemical precursor. Further optimization, such as the development of whole-cell biocatalysts co-expressing the entire enzyme cascade or the design of one-pot multi-enzyme reactions, could further enhance the industrial feasibility of this green synthetic route.

References

Application Notes and Protocols for the Immobilized Enzyme Synthesis of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydroxypyridine (2,5-DHP) is a valuable heterocyclic compound and a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Traditional chemical synthesis methods for 2,5-DHP often face challenges in achieving regioselectivity and can require harsh reaction conditions.[1] Enzymatic synthesis offers a promising alternative, providing high specificity under mild conditions. This application note details a highly efficient method for the synthesis of 2,5-DHP using an immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5. The enzyme is covalently immobilized on Immobead 150, which enhances its stability, reusability, and overall catalytic performance compared to the free enzyme.[2]

The described method utilizes 6-hydroxy-3-succinoylpyridine (HSP) as the substrate, which is converted to 2,5-DHP in the presence of the cofactors nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).[2] This protocol provides a framework for the development of a commercially viable and sustainable process for 2,5-DHP production.[2]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound using immobilized nicotine hydroxylase (ImmHSPHZZ).

Table 1: Effect of Enzyme Loading on 2,5-DHP Yield [2]

HSPHZZ Loading (mg g-1 of support)2,5-DHP Yield (%) after 6 h
585.1
1092.7
1593.6
2082.6

Reaction Conditions: 20 mM Tris-HCl buffer (pH 9.0), 0.75 mM HSP, 30 mg/mL ImmHSPHZZ, 10 µM FAD, 0.5 mM NADH, 35 °C.[2]

Table 2: Optimal Conditions for 2,5-DHP Synthesis [2]

ParameterOptimal Value
Temperature35 °C
pH9.0
Immobilized Enzyme Concentration30 mg L-1
Substrate (HSP) Concentration0.75 mM

Table 3: Performance of Immobilized vs. Free Enzyme [2]

ParameterImmobilized HSPHZZ (ImmHSPHZZ)Free HSPHZZ
2,5-DHP Yield85.4% (in 30 min)74.9% (in 40 min)
Optimal pH RangeBroaderNarrower
Optimal Temperature RangeBroaderNarrower
Reusability (after 8 cycles)51.3% of initial activity retainedNot reusable
Storage Stability (after 6 days)75.0% of initial activity retainedLower stability

Experimental Protocols

Materials and Equipment
  • Enzyme: Nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ)

  • Immobilization Support: Immobead 150

  • Substrate: 6-hydroxy-3-succinoylpyridine (HSP)

  • Cofactors: Nicotinamide adenine dinucleotide (NADH), Flavin adenine dinucleotide (FAD)

  • Buffer: 20 mM Tris-HCl buffer (pH 9.0)

  • Reagents for analysis: Standards for 2,5-DHP and HSP

  • Equipment:

    • Shaking incubator

    • Centrifuge

    • pH meter

    • Scanning Electron Microscope (SEM) for characterization (optional)

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis

Enzyme Immobilization Protocol
  • Preparation of Support: Wash Immobead 150 with distilled water to remove any impurities.

  • Enzyme Solution: Prepare a solution of HSPHZZ in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Covalent Binding:

    • Add the prepared Immobead 150 to the enzyme solution.

    • Allow the mixture to react under gentle agitation for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 4 °C) to facilitate covalent bond formation between the enzyme and the support.[2]

    • The desired protein loading can be varied (e.g., 5-20 mg of protein per gram of support).[2]

  • Washing: After immobilization, separate the immobilized enzyme (ImmHSPHZZ) from the solution by filtration or centrifugation.

  • Wash the ImmHSPHZZ thoroughly with buffer to remove any unbound enzyme.

  • Storage: Store the prepared ImmHSPHZZ at 4 °C until use.

Enzymatic Synthesis of 2,5-DHP
  • Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture containing:

    • 20 mM Tris-HCl buffer (pH 9.0)

    • 0.75 mM HSP

    • 10 µM FAD

    • 0.5 mM NADH

  • Enzyme Addition: Add the immobilized HSPHZZ to the reaction mixture at a concentration of 30 mg L-1.[2]

  • Incubation: Incubate the reaction mixture at 35 °C with shaking for 30 minutes.[2]

  • Reaction Termination: Stop the reaction by separating the immobilized enzyme from the reaction mixture via centrifugation or filtration. The supernatant contains the product.

  • Product Analysis: Analyze the concentration of 2,5-DHP and the remaining HSP in the supernatant using HPLC or LC-MS.

  • Immobilized Enzyme Recycling: The recovered immobilized enzyme can be washed with buffer and reused for subsequent reaction cycles.[2]

Visualizations

G cluster_prep Preparation cluster_immob Immobilization cluster_synthesis Synthesis cluster_analysis Analysis & Reuse Enzyme HSPHZZ Enzyme Solution CovalentBinding Covalent Binding Enzyme->CovalentBinding Support Immobead 150 Support Support->CovalentBinding Washing Washing CovalentBinding->Washing Reaction Enzymatic Reaction (HSP, NADH, FAD) Washing->Reaction Separation Product Separation Reaction->Separation Analysis LC-MS Analysis of 2,5-DHP Separation->Analysis Reuse Immobilized Enzyme Reuse Separation->Reuse Recycle Reuse->Reaction

Caption: Experimental workflow for the synthesis of 2,5-DHP.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products HSP 6-hydroxy-3-succinoylpyridine (HSP) ImmHSPHZZ Immobilized HSPHZZ HSP->ImmHSPHZZ NADH NADH NADH->ImmHSPHZZ FAD FAD FAD->ImmHSPHZZ DHP This compound (2,5-DHP) ImmHSPHZZ->DHP NAD NAD+ ImmHSPHZZ->NAD FADH2 FADH2 ImmHSPHZZ->FADH2

Caption: Enzymatic reaction pathway for 2,5-DHP synthesis.

References

Application Notes and Protocols for the Synthesis of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 2,5-dihydroxypyridine (also known as 5-hydroxy-2-pyridone), a valuable intermediate in the fields of medicinal chemistry and agrochemicals. This document outlines a highly efficient biocatalytic method for its preparation and briefly discusses alternative chemical synthesis strategies.

Introduction

This compound is a heterocyclic compound of significant interest due to its presence as a core structural motif in various biologically active molecules. Its utility as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents necessitates reliable and efficient production methods. While several chemical synthesis routes have been explored, they often face challenges in regioselectivity and purification.[1] This document provides a detailed protocol for a highly efficient enzymatic synthesis, offering excellent yield and specificity under mild reaction conditions.

Data Presentation

The following table summarizes key quantitative data for the enzymatic synthesis of this compound.

ParameterValueReference
Enzymatic Synthesis
Starting Material6-hydroxy-3-succinoylpyridine (HSP)[2]
BiocatalystImmobilized nicotine hydroxylase (ImmHSPHZZ)[2]
Optimal pH9.0 (20 mM Tris-HCl buffer)[2]
Optimal Temperature35°C[2]
Reaction Time30 minutes[2]
Product Conversion85.4%[2]
Product Concentration97.2 mg L-1[2]
Product Characterization
Molecular FormulaC5H5NO2
Molecular Weight111.10 g/mol
Mass-to-Charge Ratio (m/z)112.03923[3]
1H & 13C NMR DataExperimental data not readily available in the searched literature. Data for the isomer 2,4-dihydroxypyridine in DMSO-d6 is provided for reference: 1H NMR (400 MHz): δ 11.0 (s, 1H), 7.23 (d, 1H), 5.86 (d, 1H), 5.23 (s, 1H).[4]

Methodologies and Protocols

Two primary approaches for the synthesis of this compound are presented: a detailed enzymatic protocol and a summary of reported chemical methods.

Protocol 1: Enzymatic Synthesis of this compound from 6-hydroxy-3-succinoylpyridine (HSP)

This protocol is based on the use of an immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 (ImmHSPHZZ) for the efficient conversion of HSP to this compound.[2]

Materials:

  • Immobilized nicotine hydroxylase (ImmHSPHZZ) on Immobead 150

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Tris-HCl buffer (20 mM, pH 9.0)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Reaction vessel with temperature and pH control

  • HPLC for reaction monitoring and quantification

Experimental Procedure:

  • Reaction Setup: Prepare a reaction mixture in a temperature-controlled vessel containing 20 mM Tris-HCl buffer (pH 9.0).

  • Addition of Cofactors: Add FAD to a final concentration of 10 µM and NADH to a final concentration of 0.5 mM.

  • Addition of Biocatalyst: Add the immobilized enzyme (ImmHSPHZZ) to the reaction mixture to a final concentration of 30 mg mL-1.

  • Initiation of Reaction: Start the reaction by adding the substrate, HSP, to a final concentration of 0.75 mM.

  • Reaction Conditions: Maintain the reaction at 35°C with gentle agitation for 30 minutes.

  • Monitoring the Reaction: Monitor the conversion of HSP and the formation of this compound using HPLC.

  • Product Isolation: Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse. The product in the aqueous solution can be purified using standard chromatographic techniques.

Alternative Chemical Synthesis Routes

While the enzymatic method offers high efficiency and specificity, several chemical synthesis routes have been reported. These methods are often less selective and may require more rigorous purification steps.

  • From 3-Hydroxypyridine: One of the earlier reported methods involves the reaction of 3-hydroxypyridine with peroxodisulfuric acid in the presence of sulfuric acid. However, achieving regioselective hydroxylation at the 5-position is challenging with this method.[1]

  • From Maleic Diester and Nitromethane: A multi-step synthesis has been patented which involves the condensation of a maleic diester (e.g., dimethyl maleate) with nitromethane, followed by a hydrogenation and cyclization step to yield this compound. This method provides a purely chemical route to the target molecule.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Work-up prep_buffer Prepare 20 mM Tris-HCl buffer (pH 9.0) add_cofactors Add FAD (10 µM) and NADH (0.5 mM) prep_buffer->add_cofactors add_enzyme Add Immobilized Enzyme (30 mg/mL) add_cofactors->add_enzyme add_substrate Add HSP Substrate (0.75 mM) add_enzyme->add_substrate incubate Incubate at 35°C for 30 min add_substrate->incubate filter Filter to remove immobilized enzyme incubate->filter purify Purify 2,5-DHP via chromatography filter->purify final_product final_product purify->final_product This compound

Figure 1. Experimental workflow for the enzymatic synthesis of this compound.

G reagents Maleic Diester + Nitromethane intermediate cis-5-nitro-4-oxo-2-pentenoate reagents->intermediate Condensation (Organic Base) product This compound intermediate->product Hydrogenation & Cyclization

Figure 2. Simplified reaction pathway for the chemical synthesis from maleic diester.

References

Laboratory Scale Synthesis of 5-Hydroxy-2-Pyridone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two distinct laboratory-scale synthetic routes to 5-hydroxy-2-pyridone, a valuable heterocyclic compound with applications in medicinal chemistry and as a key intermediate in the synthesis of various pharmaceutical agents. The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

5-Hydroxy-2-pyridone, also known as 2,5-dihydroxypyridine, is a crucial building block in organic synthesis. Its structure is present in several biologically active molecules, and it serves as a precursor for the development of novel therapeutic agents. The synthesis of this compound can be achieved through various methods, each with its own advantages and disadvantages. This document details two effective laboratory-scale methods: the direct oxidation of 2-pyridone via an improved Elbs persulfate oxidation and a multi-step synthesis commencing from 2-amino-5-bromopyridine.

Method 1: Improved Elbs Persulfate Oxidation of 2-Pyridone

This method offers a direct and relatively high-yielding route to 5-hydroxy-2-pyridone from the readily available starting material, 2-pyridone. The improvements on the classical Elbs oxidation include the omission of iron salts and a more detailed and reproducible procedure.[1][2]

Experimental Protocol

Materials:

  • 2-Pyridone

  • Potassium hydroxide (KOH)

  • Potassium persulfate (K₂S₂O₈)

  • Concentrated sulfuric acid (H₂SO₄)

  • 2-Propanol

  • Chloroform

  • Nitrogen gas

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 9.5 g (0.10 mol) of 2-pyridone in a solution of 11.2 g (0.20 mol) of potassium hydroxide in 100 mL of water in a 1 L flask. Cool the solution to approximately 5 °C in an ice bath.

  • Addition of Oxidant: To the cooled and stirred solution, add 40.5 g (0.15 mol) of potassium peroxydisulfate.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. The temperature will gradually rise. After about 3 hours, the temperature should reach ambient levels. To manage any potential exotherm, the flask can be placed in a water bath. The persulfate should completely dissolve within another 2.5 hours, resulting in a clear orange solution.

  • Hydrolysis: Allow the homogeneous reaction mixture to stand at room temperature for 20 hours. Following this, add 15 mL of concentrated sulfuric acid all at once with stirring. An exotherm will be observed, and the solution will darken. Heat the solution to 80-90 °C for 30 minutes.

  • Work-up and Isolation: Cool the solution to room temperature and then neutralize it to a pH of 7 with a saturated solution of potassium hydroxide. This will result in the precipitation of potassium sulfate.

  • Purification:

    • Dry the resulting salt cake.

    • Extract the unreacted 2-pyridone and the 3-hydroxy-2-pyridone byproduct using a Soxhlet extractor with chloroform for approximately 12-13 minute cycles. This step removes about 90% of the excess 2-pyridone.

    • Air-dry the extracted salt cake overnight.

    • Re-extract the salt cake with 2-propanol in a Soxhlet apparatus under a nitrogen atmosphere for 24 hours.

    • Evaporation of the 2-propanol will yield the crude 5-hydroxy-2-pyridone.

Data Presentation
ParameterValueReference
Starting Material2-Pyridone[1][2]
Key ReagentsPotassium persulfate, Potassium hydroxide, Sulfuric acid[1][2]
Reaction Time~24 hours[1][2]
Yield30-40% (crude), 60-70% (allowing for recovered starting material)[2]
Melting Point255-260 °C (dec.)[2]
Purity>95% after precipitation[2]

Experimental Workflow

Elbs_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 2-Pyridone in aq. KOH add_persulfate Add K₂S₂O₈ at 5°C start->add_persulfate stir_rt Stir at RT for 20h add_persulfate->stir_rt hydrolysis Acid Hydrolysis (H₂SO₄, 80-90°C) stir_rt->hydrolysis neutralize Neutralize with KOH hydrolysis->neutralize dry Dry Salt Cake neutralize->dry soxhlet_chcl3 Soxhlet Extraction (CHCl₃) dry->soxhlet_chcl3 dry_again Air Dry soxhlet_chcl3->dry_again soxhlet_ipa Soxhlet Extraction (2-Propanol) dry_again->soxhlet_ipa product 5-Hydroxy-2-pyridone soxhlet_ipa->product

Workflow for the Improved Elbs Oxidation of 2-Pyridone.

Method 2: Multi-step Synthesis from 2-Amino-5-bromopyridine

This pathway provides an alternative, multi-step route to 5-hydroxy-2-pyridone, starting from a readily available halogenated aminopyridine. This method involves protection of the amino group, nucleophilic substitution of the bromide, deprotection, and finally, conversion of the amino group to a hydroxyl group.

Experimental Protocol

Step 1: Protection of the Amino Group

  • Reaction: A mixture of 2-amino-5-bromopyridine, a slight molar excess of 2,5-hexanedione, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is heated to reflux.

  • Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine.

Step 2: Nucleophilic Substitution of Bromide

  • Reaction: The protected bromopyridine is treated with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol or a polar aprotic solvent. The reaction is typically heated to facilitate the substitution.

  • Work-up: After the reaction is complete (monitored by TLC), the solvent is evaporated, and the crude product, 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, is isolated.

Step 3: Deprotection of the Amino Group

  • Reaction: The pyrrole protecting group is removed by treating the product from Step 2 with hydroxylamine hydrochloride in a suitable solvent system.

  • Work-up: The reaction mixture is worked up to isolate 2-amino-5-methoxypyridine.

Step 4: Demethylation and Diazotization/Hydrolysis

  • Demethylation: The methoxy group is cleaved using a strong acid, such as concentrated sulfuric acid, to yield 2-amino-5-hydroxypyridine.

  • Diazotization and Hydrolysis: The resulting 2-amino-5-hydroxypyridine is then diazotized using sodium nitrite in an acidic aqueous solution at low temperatures (0-5 °C). The resulting diazonium salt is unstable and is subsequently hydrolyzed by warming the reaction mixture to yield the final product, 5-hydroxy-2-pyridone.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Data Presentation
ParameterValue
Starting Material2-Amino-5-bromopyridine
Number of Steps4
Key TransformationsProtection, Nucleophilic Substitution, Deprotection, Diazotization/Hydrolysis
Overall YieldModerate
PurityHigh after purification

Experimental Workflow

Multi_Step_Synthesis_Workflow cluster_steps Synthetic Steps start 2-Amino-5-bromopyridine protection Protection (2,5-hexanedione) start->protection substitution Substitution (NaOMe) protection->substitution deprotection Deprotection (NH₂OH·HCl) substitution->deprotection demethylation Demethylation (H₂SO₄) deprotection->demethylation diazotization Diazotization & Hydrolysis (NaNO₂, H⁺) demethylation->diazotization product 5-Hydroxy-2-pyridone diazotization->product

Multi-step Synthesis of 5-Hydroxy-2-pyridone.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Potassium persulfate is a strong oxidizing agent and should be handled with care.

  • Concentrated acids are corrosive and should be handled with extreme caution.

  • Proper waste disposal procedures should be followed for all chemical waste.

Conclusion

References

Application Notes: Utilizing 2,5-Dihydroxybenzoic Acid (2,5-DHB) as a Versatile MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the non-destructive ionization of a wide range of biomolecules. The choice of matrix is critical for successful analysis, and 2,5-dihydroxybenzoic acid (2,5-DHB) has established itself as a highly versatile and widely used matrix for various classes of analytes.[1][2] Its strong absorption at the typical nitrogen laser wavelength (337 nm), good vacuum stability, and ability to co-crystallize with a diverse range of molecules make it a "workhorse" matrix in many MALDI applications.[1]

Physicochemical Properties

2,5-DHB is an aromatic carboxylic acid, and its ability to absorb UV light efficiently is attributed to the delocalized π electrons in its aromatic ring system.[3] This property is essential for the MALDI process, where the matrix absorbs the laser energy and facilitates the soft ionization of the analyte molecules. Among the dihydroxybenzoic acid isomers, only the 2,5-DHB isomer is considered a useful MALDI matrix due to its superior absorption characteristics in the solid state.[3]

Applicability to Various Analyte Classes

2,5-DHB demonstrates robust performance for a broad spectrum of analytes, including:

  • Peptides and Proteins: 2,5-DHB is effective for the analysis of peptides and proteins, particularly those with a molecular weight of less than 30 kDa.[1] It often produces less background noise from matrix clusters in the low mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which is advantageous for analyzing smaller peptides.[1] For larger proteins (>30 kDa), sinapinic acid (SA) is often preferred, though 2,5-DHB remains a viable option, especially for glycoproteins.[1][4]

  • Carbohydrates and Glycans: 2,5-DHB is a standard matrix for the analysis of carbohydrates and glycans.[1] The performance can be enhanced by using additives. For instance, the addition of aniline to the 2,5-DHB matrix has been shown to increase the signal intensity for N-linked glycans.[1]

  • Lipids: 2,5-DHB is a suitable matrix for the analysis of various lipids, including phospholipids.[1][3] It provides a less pronounced background in positive ionization mode compared to cinnamic acid derivatives.[3] For certain lipid analyses, a binary matrix of DHB and 2,5-dihydroxyacetophenone can overcome issues of misinterpretation between different lipid species in negative ion mode.[3]

  • Nucleic Acids: While 3-hydroxypicolinic acid (3-HPA) is a more common matrix for oligonucleotides, 2,5-DHB is also applicable for the analysis of nucleic acids, particularly for molecules smaller than 25-mers.[5]

  • Small Molecules: 2,5-DHB is a versatile matrix for the ionization of small molecule drugs and other polar analytes.[6][7] Its utility in quantitative drug analysis from biological matrices has been demonstrated.[7]

  • Polymers: 2,5-DHB can be used for the analysis of hydrophilic polymers like polyethylene glycol.[6]

Advantages of Using 2,5-DHB

  • Versatility: Applicable to a wide range of analyte classes.[1][4]

  • Reduced Background Noise: Tends to produce less background noise from matrix clusters in the low m/z region compared to CHCA.[1]

  • Good Vacuum Stability: Suitable for use in high-vacuum MALDI instruments.[1]

  • Tolerance to Salts: MALDI-TOF MS with 2,5-DHB can tolerate higher salt concentrations in the sample, which can be advantageous for biological samples.[3]

Limitations and Considerations

  • Heterogeneous Crystallization: Manual deposition of 2,5-DHB can lead to heterogeneous crystallization, which may affect the reproducibility of signals in automated acquisitions.[7]

  • Analyte Concentration Effects: At higher analyte concentrations, 2,5-DHB can lead to the detection of more peptides and higher sequence coverage compared to CHCA.[1]

  • Not Ideal for Very Large Proteins: For proteins with a mass greater than 30 kDa, sinapinic acid is generally the preferred matrix.[1]

  • Washing Incompatibility: Unlike sinapinic acid or CHCA, dried MALDI spots with 2,5-DHB cannot be washed with acidic water to remove salts, as the matrix itself is soluble under these conditions.[8]

Experimental Protocols

Protocol 1: Dried Droplet Method for Peptides and Proteins

This is a standard and widely used method for preparing samples with 2,5-DHB.

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Analyte sample (peptides or proteins)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation:

    • Prepare a solvent mixture of 30:70 (v/v) acetonitrile and 0.1% TFA in water (TA30).[4]

    • Dissolve 2,5-DHB in the TA30 solvent to a final concentration of 20 mg/mL.[4] Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation:

    • Dissolve the peptide or protein sample in a suitable solvent, such as 0.1% TFA in water or TA30, to a concentration between 10 fmol/µL and 1 pmol/µL.[4]

  • Sample-Matrix Co-crystallization:

    • Mix the matrix solution and the sample solution in a 1:1 ratio (e.g., 1 µL of matrix solution with 1 µL of sample solution).[4]

    • Deposit 0.5 µL of the mixture onto the MALDI target plate.[4]

    • Allow the droplet to air dry at room temperature.

  • MALDI-TOF MS Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the analyte.

Protocol 2: Two-Layer Method for Enhanced Sensitivity

This method can sometimes provide better results by creating a seed layer of matrix crystals.

Materials:

  • Same as Protocol 1.

Procedure:

  • Matrix Solution Preparation:

    • Prepare the 2,5-DHB matrix solution as described in Protocol 1.

  • Sample Preparation:

    • Prepare the analyte sample solution as described in Protocol 1.

  • Layered Deposition:

    • Deposit 0.5 µL of the matrix solution onto the MALDI target plate and let it dry completely.[4]

    • Deposit 0.5–1 µL of the sample solution directly onto the dried matrix spot.[4]

    • Allow the sample solution to dry completely.

  • MALDI-TOF MS Analysis:

    • Analyze the sample using the MALDI-TOF mass spectrometer.

Protocol 3: Analysis of Carbohydrates/Glycans

This protocol is adapted for glycan analysis and often includes a salt additive to promote cationization.

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

  • Sodium Chloride (NaCl)

  • Analyte sample (glycans)

Procedure:

  • Matrix Solution Preparation:

    • Prepare a solvent mixture of 30:70 (v/v) acetonitrile and 0.1% TFA in water (TA30).[4]

    • Prepare a 20 mg/mL solution of 2,5-DHB in TA30.[4]

    • Supplement the matrix solution with 1 mM NaCl.[4]

  • Sample Preparation:

    • Dissolve the glycan sample in ultrapure water.[4]

  • Sample-Matrix Co-crystallization:

    • Follow the Dried Droplet Method (Protocol 1) or the Two-Layer Method (Protocol 2) for sample deposition.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra, typically in positive ion mode, looking for sodiated adducts of the glycans.

Data Presentation

Table 1: Comparison of Common MALDI Matrices for Different Analyte Classes

Analyte Class2,5-DHBα-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)
Peptides (< 3 kDa) Good performance, less background noise[1]High ionization efficiency, good sensitivity[1]May produce weak signals[4]
Peptides & Proteins (3-30 kDa) Versatile, good sequence coverage at higher concentrations[1]Good sensitivity, can cause fragmentation in larger peptides[1]Effective
Proteins (> 30 kDa) Viable, especially for glycoproteins[1]Not generally recommendedGenerally preferred for high molecular weight proteins[1]
Carbohydrates/Glycans Standard matrix, performance enhanced with additives[1]Less commonLess common
Lipids Good overall performance[1]Can be usedCan be used
Nucleic Acids (< 25-mers) Applicable[5]Less commonLess common

Table 2: Recommended Solvents for 2,5-DHB Matrix Preparation

Solvent SystemAnalyte TypeNotes
30:70 (v/v) ACN:0.1% TFA in water (TA30)Peptides, Proteins, GlycansStandard, promotes good co-crystallization.[4]
Methanol, Isopropanol, AcetoneSmall Molecules (polar)Good for dissolving polar small molecules.[6]
AcetoneLipidsCan provide high sensitivity for some lipids.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_deposition Sample Deposition cluster_analysis Analysis prep_matrix Prepare 2,5-DHB Matrix Solution (e.g., 20 mg/mL in TA30) mix Mix Sample and Matrix (1:1 ratio) prep_matrix->mix prep_sample Prepare Analyte Sample Solution (e.g., in 0.1% TFA) prep_sample->mix spot Spot 0.5 µL of Mixture onto MALDI Target mix->spot dry Air Dry at Room Temperature spot->dry load_target Load Target into MALDI-TOF MS dry->load_target acquire_spectra Acquire Mass Spectra load_target->acquire_spectra analyze_data Analyze Data acquire_spectra->analyze_data

Caption: Dried Droplet Method Workflow.

logical_relationships cluster_analytes Analyte Classes cluster_advantages Advantages DHB 2,5-DHB Matrix Peptides Peptides & Proteins DHB->Peptides Carbohydrates Carbohydrates & Glycans DHB->Carbohydrates Lipids Lipids DHB->Lipids Nucleic_Acids Nucleic Acids DHB->Nucleic_Acids Small_Molecules Small Molecules DHB->Small_Molecules Versatility Versatility DHB->Versatility Low_Noise Low Background Noise DHB->Low_Noise Vacuum_Stability Vacuum Stability DHB->Vacuum_Stability

Caption: 2,5-DHB Properties and Applications.

References

Application Note: 2,5-Dihydroxypyridine for Enhanced Peptide Analysis by MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique for the analysis of peptides and proteins. The choice of matrix is critical for achieving high-quality, reproducible results. 2,5-Dihydroxypyridine (2,5-DHP), a close analog of the widely used 2,5-dihydroxybenzoic acid (2,5-DHB), has emerged as a versatile and effective matrix for a broad range of analytes, particularly peptides. This application note provides a detailed overview of the use of 2,5-DHP for peptide analysis by MALDI-TOF, including comparative performance data and detailed experimental protocols. While much of the available literature focuses on the closely related 2,5-DHB, the principles and protocols are largely translatable to 2,5-DHP, offering significant advantages in peptide analysis.

2,5-DHP is a robust matrix for peptide analysis, demonstrating strong ultraviolet absorbance at the nitrogen laser wavelength (337 nm) and good vacuum stability.[1] It is particularly advantageous for producing less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which is beneficial for the analysis of smaller peptides.[1] Furthermore, at higher analyte concentrations, 2,5-DHP can lead to the detection of a greater number of peptides and result in higher sequence coverage.[1]

Performance Comparison

The selection of an appropriate matrix is crucial for successful MALDI-TOF analysis. The following table summarizes the comparative performance of 2,5-DHP/DHB against other common matrices for peptide analysis.

FeatureThis compound (2,5-DHP/DHB)α-Cyano-4-hydroxycinnamic acid (CHCA)Sinapinic Acid (SA)
Optimal Mass Range Peptides (>3 kDa) & Proteins (<30 kDa)[1]Peptides (< 5 kDa)[1]Proteins (>10 kDa)[1]
Sensitivity Good, especially at higher concentrations[1]Excellent for low-abundance peptides[1]Good for high molecular weight proteins
Sequence Coverage High, particularly at higher analyte concentrations[1]Good, but can be lower than 2,5-DHP at high concentrationsGood for large proteins
Background Noise Lower in the low m/z range[1]Can have significant matrix cluster interferenceGenerally low background
Analyte Hydrophobicity More suitable for hydrophilic peptidesMore suitable for hydrophobic peptidesBroadly applicable
Key Advantages Versatile, good sequence coverage, less background noise[1]High ionization efficiency[1]Ideal for large proteins
Potential Drawbacks May be less sensitive for very low-abundance peptides compared to CHCACan cause fragmentation in larger peptides[1]Not ideal for small peptides

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible MALDI-TOF MS results. Below are representative protocols for the use of 2,5-DHP as a matrix for peptide analysis.

Materials
  • This compound (2,5-DHP)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% aqueous solution

  • Milli-Q or equivalent high-purity water

  • Peptide sample (dissolved in 0.1% TFA)

  • MALDI target plate

  • Micropipettes and tips

Matrix Solution Preparation
  • Prepare a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water.

  • Prepare a saturated solution of 2,5-DHP in the solvent mixture. Alternatively, a concentration of 10-20 mg/mL of 2,5-DHP can be used.[1]

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Centrifuge the solution to pellet any undissolved matrix.

  • Carefully collect the supernatant for use in sample preparation.

Sample Preparation: Dried-Droplet Method

The dried-droplet method is a common and straightforward technique for preparing samples for MALDI-TOF analysis.

  • Mix the peptide sample solution (typically in 0.1% TFA) with the 2,5-DHP matrix solution in a 1:1 volume ratio.

  • Spot 0.5–1.0 µL of the mixture onto the MALDI target plate.[1]

  • Allow the spot to air-dry completely at room temperature. This allows for the co-crystallization of the analyte and the matrix.

  • The plate is now ready for analysis in a MALDI-TOF mass spectrometer.

G Experimental Workflow: Dried-Droplet Method cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis peptide_sample Peptide Sample (in 0.1% TFA) mix Mix Sample and Matrix (1:1 v/v) peptide_sample->mix matrix_solution 2,5-DHP Matrix Solution (10-20 mg/mL in ACN/0.1% TFA) matrix_solution->mix spot Spot 0.5-1.0 µL onto MALDI Target Plate mix->spot dry Air-Dry at Room Temperature spot->dry maldi_tof MALDI-TOF Mass Spectrometer dry->maldi_tof Insert Plate

Caption: Experimental workflow for peptide analysis using the dried-droplet method with 2,5-DHP matrix.

Application in a Proteomics Workflow for Signaling Pathway Analysis

While 2,5-DHP is a general-purpose matrix for peptide analysis, it can be a crucial component in a larger proteomics workflow aimed at studying signaling pathways. The following diagram illustrates a conceptual workflow where MALDI-TOF analysis with 2,5-DHP is integrated into such a study.

G Conceptual Proteomics Workflow for Signaling Pathway Analysis cluster_cell_bio Cell Biology cluster_sample_prep Sample Preparation cluster_maldi_analysis MALDI-TOF Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture with Stimulation/Inhibition of Signaling Pathway protein_extraction Protein Extraction and Quantification cell_culture->protein_extraction digestion Enzymatic Digestion (e.g., Trypsin) protein_extraction->digestion peptide_cleanup Peptide Cleanup (e.g., C18 Desalting) digestion->peptide_cleanup maldi_prep Sample-Matrix Preparation with 2,5-DHP peptide_cleanup->maldi_prep maldi_ms MALDI-TOF MS Data Acquisition maldi_prep->maldi_ms database_search Database Searching (e.g., Mascot) maldi_ms->database_search pathway_analysis Pathway Analysis and Biological Interpretation database_search->pathway_analysis

Caption: Conceptual workflow integrating 2,5-DHP MALDI-TOF analysis into signaling pathway research.

Conclusion

This compound is a highly effective and versatile matrix for the MALDI-TOF analysis of peptides. Its ability to reduce background noise in the low mass range and provide excellent sequence coverage, particularly at higher analyte concentrations, makes it a valuable tool for researchers, scientists, and drug development professionals.[1] The straightforward and robust experimental protocols associated with 2,5-DHP further enhance its utility in high-throughput proteomic workflows. By understanding its performance characteristics in comparison to other common matrices and implementing optimized protocols, researchers can leverage the power of 2,5-DHP to achieve high-quality and reproducible results in their peptide analysis studies.

References

Application Notes and Protocols for Oligonucleotide Analysis by MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Analysis of Oligonucleotides by MALDI-MS with a Focus on Optimal Matrix Selection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful and rapid analytical technique for the characterization of oligonucleotides. Its applications in nucleic acid research include quality control of synthetic oligonucleotides, sequence verification, analysis of single-nucleotide polymorphisms (SNPs), and monitoring of enzymatic reactions.[1] The choice of the matrix is a critical parameter that significantly influences the quality of the MALDI-MS data, affecting mass accuracy, resolution, and signal intensity.

While the query specified 2,5-dihydroxypyridine as a matrix for oligonucleotide analysis, a comprehensive review of scientific literature reveals a lack of established protocols or significant use of this compound for this application. The most commonly employed and validated matrices for oligonucleotide analysis are 3-hydroxypicolinic acid (3-HPA), 2',4',6'-trihydroxyacetophenone (THAP), and 6-aza-2-thiothymine (ATT). This document provides a detailed guide to the use of these matrices for the successful MALDI-MS analysis of oligonucleotides.

Principle of MALDI-MS for Oligonucleotide Analysis

MALDI is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like oligonucleotides with minimal fragmentation. The process involves embedding the oligonucleotide sample in a crystalline matrix of a small, organic molecule. A pulsed laser beam irradiates the sample, causing the matrix to absorb energy and desorb from the target plate, carrying the intact oligonucleotide molecules into the gas phase. The analyte molecules are then ionized, typically by proton transfer from the matrix, and accelerated into a time-of-flight (TOF) mass analyzer, where their mass-to-charge ratio (m/z) is determined. For oligonucleotides, which carry a negatively charged phosphate backbone, analysis is typically performed in the negative ion mode.[2]

Recommended Matrices for Oligonucleotide Analysis

The selection of an appropriate matrix is crucial for achieving high-quality mass spectra of oligonucleotides. The ideal matrix should effectively absorb the laser energy, promote efficient ionization of the analyte, and minimize fragmentation.[2]

3-Hydroxypicolinic Acid (3-HPA)

3-HPA is a widely used and versatile matrix for the analysis of a broad range of oligonucleotides.[3] It is known to impart less internal energy to the sample ions, thereby reducing fragmentation.[4] The performance of 3-HPA is often enhanced by the use of additives, such as diammonium citrate, which helps to suppress the formation of sodium and potassium adducts that can broaden peaks and compromise mass accuracy.[1][4]

2',4',6'-Trihydroxyacetophenone (THAP)

THAP is another effective matrix, particularly for the analysis of oligonucleotides.[1][5] It has been shown to provide high-resolution mass spectra, enabling accurate mass determination.[5] Similar to 3-HPA, additives are often used with THAP to improve spectral quality. For instance, the addition of diammonium hydrogen citrate can decrease salt adducts, and D-fructose can lead to more uniform sample crystallization, reducing the "hot spots" that can cause poor reproducibility.[6]

6-Aza-2-thiothymine (ATT)

ATT, especially when used with an ionic liquid-like 1-methylimidazole or with diammonium citrate, has demonstrated superior performance in terms of accuracy, resolution, and signal-to-noise ratio, with the significant advantage of minimizing fragmentation.[2][7]

Quantitative Data Presentation

The following tables summarize the performance of different matrices for oligonucleotide analysis based on key metrics.

MatrixAdditiveAverage Measured Mass (Da)Standard Deviation (Da)Accuracy (%)Reference
6-Aza-2-thiothymine (ATT)Diammonium Citrate4821.90.8>99.99%[2]
3-Hydroxypicolinic Acid (3-HPA)Diammonium Citrate4823.52.1~99.97%[2]
2',4',6'-Trihydroxyacetophenone (THAP)Diammonium Citrate4820.71.5~99.97%[2]

Table 1: Molecular Weight Determination of a 16mer Oligonucleotide (Calculated Mass: 4822.2 Da).[2]

MatrixAdditiveResolutionSignal-to-Noise RatioFragmentationReference
6-Aza-2-thiothymine (ATT)Diammonium CitrateHighHighMinimal[2]
3-Hydroxypicolinic Acid (3-HPA)Diammonium CitrateModerateModerateLow[2]
2',4',6'-Trihydroxyacetophenone (THAP)Diammonium CitrateHighModerateLow to Moderate[2]

Table 2: Qualitative Performance Comparison of MALDI Matrices for Oligonucleotide Analysis.[2]

ParameterMALDI-TOF (using THAP)Reference
Limit of Detection (LOD)0.25 pmol[8][9]
Limit of Quantitation (LLOQ)0.25 pmol[8][9]
Area of Quantification (AOQ)0.25 to 25 pmol[8][9]

Table 3: Quantitative Performance of THAP Matrix for Antisense Oligonucleotide Analysis.[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality MALDI-MS analysis of oligonucleotides.

Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation and Sample Spotting

Materials:

  • 3-Hydroxypicolinic acid (3-HPA)[3]

  • Acetonitrile (ACN)[3]

  • Ultrapure water[3]

  • Diammonium citrate (DAC)[3]

  • Oligonucleotide sample

Procedure:

  • DAC Solution Preparation: Dissolve 1 mg of diammonium citrate in 1000 µL of deionized water.[3]

  • 3-HPA/DAC Matrix Solution: Dissolve 15 mg of 3-HPA in 1000 µL of the DAC solution.[3] For a saturated solution, dissolve 3-HPA in a 1:1 (v/v) mixture of acetonitrile and water.[3]

  • Oligonucleotide Sample Preparation: Dissolve the oligonucleotide sample in ultrapure water to a final concentration of approximately 10-100 pmol/µL.[10]

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the oligonucleotide sample solution with the 3-HPA matrix solution in a 1:1 ratio.[10]

    • Spot 0.5-1 µL of the mixture onto the MALDI target plate.[10]

    • Allow the droplet to air dry at room temperature, forming a crystalline matrix with the embedded analyte.[10]

Protocol 2: 2',4',6'-Trihydroxyacetophenone (THAP) Matrix Preparation and Sample Spotting

Materials:

  • 2',4',6'-Trihydroxyacetophenone (THAP)[6]

  • Acetonitrile (ACN)[6]

  • Ultrapure water[6]

  • Diammonium Hydrogen Citrate[6]

  • D-Fructose (optional)[6]

  • Oligonucleotide sample

Procedure:

  • Matrix Solution Preparation:

    • Dissolve THAP in 90% ACN: 10% H2O to a concentration of 20 mg/mL.[6]

    • Add Diammonium Hydrogen Citrate to the solution at a concentration of 50 mg/mL to decrease salt adducts.[6]

    • (Optional) For more uniform sample crystallization, add D-Fructose to the matrix solution to a final concentration of 2 mg/mL.[6]

  • Oligonucleotide Sample Preparation: Dissolve the lyophilized oligonucleotide directly in deionized water.[6]

  • Sample-Matrix Co-crystallization:

    • Mix 2 µL of the diluted oligonucleotide solution with 2 µL of the matrix solution.[6]

    • Spot 0.5 µL of the mixture onto a standard stainless steel plate.[6]

Mass Spectrometry Analysis
  • Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm) is typically used.[2][4]

  • Mode: Negative ion linear or reflector mode is generally preferred for oligonucleotides.[2][6]

  • Acceleration Voltage: 20-25 kV.[2][4]

  • Laser Fluence: Use the minimum laser energy required to obtain a good signal-to-noise ratio to minimize potential fragmentation.[2]

  • Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected oligonucleotide.[6]

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_ms MALDI-MS Analysis cluster_data Data Interpretation Oligo Oligonucleotide Sample (in ultrapure water) Mix Mix Sample and Matrix (1:1 ratio) Oligo->Mix Matrix Matrix Solution (e.g., 3-HPA or THAP with additives) Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry Load Insert Target into Mass Spectrometer Dry->Load Laser Irradiate with Laser Load->Laser Ionize Desorption & Ionization Laser->Ionize Analyze Time-of-Flight Mass Analysis Ionize->Analyze Spectrum Generate Mass Spectrum Analyze->Spectrum Process Data Processing Spectrum->Process Compare Compare Measured Mass to Theoretical Mass Process->Compare QC Quality Control Assessment Compare->QC

General workflow for MALDI-MS analysis of oligonucleotides.

matrix_selection Start Start: Oligonucleotide Analysis Matrix Select MALDI Matrix Start->Matrix HPA 3-Hydroxypicolinic Acid (3-HPA) Matrix->HPA General Purpose THAP 2',4',6'-Trihydroxyacetophenone (THAP) Matrix->THAP High Resolution ATT 6-Aza-2-thiothymine (ATT) Matrix->ATT High Accuracy HPA_Adv Advantages: - Versatile for broad range of oligos - Reduces fragmentation HPA->HPA_Adv HPA_Dis Considerations: - Performance influenced by additives HPA->HPA_Dis THAP_Adv Advantages: - High resolution - Good for quantitative studies THAP->THAP_Adv THAP_Dis Considerations: - May be better for shorter oligos THAP->THAP_Dis ATT_Adv Advantages: - Superior accuracy & resolution - Minimal fragmentation ATT->ATT_Adv ATT_Dis Considerations: - May require specific co-additives ATT->ATT_Dis

Decision-making guide for selecting a MALDI matrix.

Conclusion

The successful MALDI-MS analysis of oligonucleotides is highly dependent on the appropriate selection and preparation of the matrix. While this compound is not a commonly cited matrix for this application, 3-HPA, THAP, and ATT have been extensively validated and are recommended. By following the detailed protocols and considering the performance data presented, researchers can optimize their experimental conditions to obtain high-quality, reproducible, and accurate mass spectra for a wide range of oligonucleotide analyses.

References

Application Notes: Sample Preparation with 2,5-Dihydroxybenzoic Acid (2,5-DHB) for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,5-Dihydroxypyridine: Extensive literature searches did not yield any significant information on the use of this compound as a matrix for mass spectrometry. It is likely that this compound is not commonly used for this application. However, due to its similar name, it is often confused with 2,5-Dihydroxybenzoic Acid (2,5-DHB) , a widely used and versatile matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry. These application notes will therefore focus on 2,5-DHB.

Introduction to 2,5-DHB as a MALDI Matrix

2,5-Dihydroxybenzoic acid (2,5-DHB) is a highly versatile and widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Its popularity stems from its strong absorption at the wavelengths of commonly used nitrogen lasers (337 nm), good vacuum stability, and its ability to co-crystallize with a broad range of analytes, including peptides, proteins, lipids, carbohydrates, and synthetic polymers.[1][2] 2,5-DHB is considered a "workhorse" matrix in many MALDI applications due to its robust performance.[1][2]

Key Properties and Applications:
  • Analyte Versatility: Effective for a wide range of biomolecules and synthetic polymers.

  • Low Background Noise: Tends to produce less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA), which is beneficial for the analysis of smaller peptides.[1]

  • "Cool" Matrix: Often referred to as a "cooler" matrix than CHCA, meaning it imparts less internal energy to the analyte molecules during the ionization process, resulting in less fragmentation.

  • Solubility: Soluble in a variety of organic solvents and aqueous-organic mixtures, allowing for flexibility in sample preparation.

Quantitative Data Summary

The following tables summarize the performance of 2,5-DHB with different analyte classes and compare it to other common MALDI matrices.

Table 1: Performance of 2,5-DHB with Various Analytes

Analyte ClassPerformance with 2,5-DHBKey AdvantagesCommon Co-Matrices/Additives
Peptides & ProteinsRobust performance, especially for larger proteins.Less background noise in the low m/z range.[1]α-Cyano-4-hydroxycinnamic acid (CHCA) for low-abundance peptides, Sinapinic acid (SA) for very large proteins.[1]
Glycans & GlycoproteinsGood performance, often with additives to enhance signal.Can be used for proteomic profiling of glycoproteins.[3]Aniline can increase signal intensity for N-linked glycans.[1]
LipidsEffective for a broad range of lipids.Can be used in both positive and negative ion modes.[1]2,5-Dihydroxyacetophenone (DHAP) can help in the unequivocal identification of phosphatidylethanolamines (PEs).[4]
OligonucleotidesCan be used, but may induce reductive hydrogenation on cytosine residues.[5]-3-Hydroxypicolinic acid (3-HPA) is often preferred for oligonucleotides.
Synthetic PolymersGood matrix for water-soluble polymers.-Dithranol is often used for polymers soluble in organic solvents.

Experimental Protocols

Detailed protocols for the preparation of 2,5-DHB matrix solutions and sample deposition are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Standard 2,5-DHB Matrix Preparation for Peptides and Proteins

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare the Solvent: Create a solvent mixture of 50:50 (v/v) acetonitrile and 0.1% trifluoroacetic acid in water.

  • Prepare the Matrix Solution: Prepare a saturated solution of 2,5-DHB in the solvent mixture. Alternatively, a concentration of 10-20 mg/mL of 2,5-DHB can be used.[1]

  • Vortex and Centrifuge: Vortex the solution thoroughly to ensure maximum dissolution of the matrix.

  • Pellet Undissolved Matrix: Centrifuge the solution to pellet any undissolved matrix particles.

  • Use the Supernatant: Carefully collect the supernatant for use in sample preparation.[1]

Protocol 2: Dried-Droplet Sample Preparation for Peptides and Proteins

Materials:

  • Peptide or protein sample solution (typically in 0.1% TFA)

  • Prepared 2,5-DHB matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettor and tips

Procedure:

  • Mix Sample and Matrix: Mix the peptide or protein sample solution with the 2,5-DHB matrix solution in a 1:1 volume-to-volume ratio.[1]

  • Spot onto Target: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[1]

  • Air Dry: Allow the spot to air-dry at room temperature. This allows for the co-crystallization of the analyte and the matrix.[1]

  • Analyze: The sample is now ready for analysis in a MALDI-TOF mass spectrometer.

Dried_Droplet_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis Sample_Solution Analyte Solution (e.g., Peptides in 0.1% TFA) Mix Mix 1:1 (v/v) Sample_Solution->Mix Matrix_Solution 2,5-DHB Matrix Solution (10-20 mg/mL in ACN/TFA) Matrix_Solution->Mix Spot Spot 0.5-1.0 µL on MALDI Plate Mix->Spot Dry Air Dry at Room Temperature Spot->Dry Analyze MALDI-MS Analysis Dry->Analyze

Dried-Droplet Sample Preparation Workflow.
Protocol 3: Matrix Preparation for Lipid Analysis

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Methanol

  • Ultrapure water

  • Lipid extract in a suitable organic solvent (e.g., chloroform or methanol)

Procedure:

  • Prepare the Matrix Solution: Prepare a solution of 2,5-DHB at a concentration of 10 mg/mL in a solvent appropriate for the lipid class of interest. For many lipids, 70% methanol in water is a suitable solvent.[1]

  • Mix Sample and Matrix: Mix the lipid solution with the 2,5-DHB matrix solution. A 1:1 volume-to-volume ratio is a good starting point, but the ratio may need to be optimized.[1]

  • Spot onto Target: Spot 1 µL of the mixture onto the MALDI target plate.[1]

  • Evaporate Solvent: Allow the solvent to evaporate completely at room temperature.[1]

  • Analyze: Acquire mass spectra in either positive or negative ion mode, depending on the lipids of interest.[1]

Protocol 4: Matrix Preparation for Carbohydrate and Glycan Analysis with an Additive

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Aniline

  • Purified glycan sample

Procedure:

  • Prepare DHB Stock Solution: Prepare a stock solution of 2,5-DHB at 10 mg/mL in 50% ACN in water.[1]

  • Prepare Aniline Stock Solution: Prepare a stock solution of aniline.

  • Prepare Final Matrix Solution: For the final matrix solution, mix the 2,5-DHB stock solution with the aniline stock solution. The optimal ratio should be determined empirically.[1]

  • Mix Sample and Matrix: Mix the purified glycan sample with the 2,5-DHB/aniline matrix solution in a 1:1 (v/v) ratio.[1]

  • Spot onto Target: Spot 1 µL of the mixture onto the MALDI target plate and allow it to dry.[1]

Logical_Relationship cluster_analyte Analyte Type cluster_matrix Matrix Preparation cluster_method Sample Preparation Method Peptides Peptides/ Proteins DHB_Standard Standard 2,5-DHB (ACN/TFA) Peptides->DHB_Standard Lipids Lipids DHB_Methanol 2,5-DHB in 70% Methanol Lipids->DHB_Methanol Glycans Glycans DHB_Aniline 2,5-DHB with Aniline Additive Glycans->DHB_Aniline Dried_Droplet Dried-Droplet DHB_Standard->Dried_Droplet DHB_Methanol->Dried_Droplet DHB_Aniline->Dried_Droplet

Analyte-Specific Matrix Preparation.

Concluding Remarks

2,5-DHB is a robust and versatile matrix for MALDI-MS analysis of a wide array of molecules. The provided protocols offer a starting point for sample preparation. For optimal results, it is crucial to tailor the matrix solvent system, concentration, and sample-to-matrix ratio to the specific analyte and instrument being used. For complex mixtures, careful optimization of the sample preparation method is essential to achieve the best analytical outcomes.

References

Application Notes and Protocols: The Role of 2,5-Dihydroxypyridine in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, is a pivotal intermediate in the microbial catabolism of a wide range of pyridine-containing compounds.[1] Its significance stems from its position as a central metabolite in the degradation pathways of nicotine, nicotinic acid, and other pyridine derivatives.[1][2] The study of 2,5-DHP and its associated enzymatic reactions is crucial for applications in bioremediation, industrial biocatalysis, and as a scaffold for the synthesis of novel pharmaceuticals.[3][4] This document provides a detailed overview of the biochemical roles of 2,5-DHP, quantitative data on its enzymatic conversion, and protocols for relevant experimental procedures.

Biochemical Pathways Involving this compound

2,5-DHP is primarily involved in the aerobic degradation pathways of various N-heterocyclic compounds in microorganisms.[1] It is a key intermediate that undergoes ring cleavage, a critical step in mineralizing these often toxic and recalcitrant molecules.

Nicotine and Nicotinic Acid Degradation

In several bacterial species, including those from the genera Pseudomonas, Agrobacterium, and Ochrobactrum, 2,5-DHP is a central intermediate in the degradation of nicotine and nicotinic acid.[1][5] For instance, in Pseudomonas putida, nicotinic acid is hydroxylated to 6-hydroxynicotinic acid, which is then decarboxylated to form 2,5-DHP.[6] Similarly, various nicotine degradation pathways, such as the pyridine pathway and the variant of the pyridine and pyrrolidine (VPP) pathway, converge at the formation of 2,5-DHP.[1][7]

The key enzymatic step involving 2,5-DHP is its oxidative cleavage by This compound 5,6-dioxygenase (EC 1.13.11.9).[8] This non-heme iron-dependent enzyme catalyzes the incorporation of both atoms of molecular oxygen into the pyridine ring, leading to the formation of N-formylmaleamic acid.[8][9] This ring-opening reaction is a critical detoxification step, converting the stable aromatic ring into a linear, more readily metabolizable compound.[9][10] N-formylmaleamic acid is then further hydrolyzed to maleamic acid and formic acid, which subsequently enter central metabolism.[1]

Nicotine_Degradation_Pathway Nicotine Nicotine Intermediates1 Multiple Steps (e.g., 6-Hydroxynicotine) Nicotine->Intermediates1 DHP This compound (2,5-DHP) Intermediates1->DHP NFM N-Formylmaleamic Acid DHP->NFM O₂ MA Maleamic Acid NFM->MA Central_Metabolism Central Metabolism (e.g., Fumaric Acid) MA->Central_Metabolism Enzyme 2,5-DHP Dioxygenase (e.g., NicX) Enzyme->DHP

Degradation of Other Pyridine Derivatives

2,5-DHP also serves as a central intermediate in the catabolism of other pyridine derivatives such as 2-hydroxypyridine and 3-hydroxypyridine.[1] In the case of 3-hydroxypyridine degradation by Agrobacterium sp. DW-1, the initial step is an α-hydroxylation to produce 2,5-DHP.[1] Subsequently, a Fe2+-dependent dioxygenase cleaves the ring to form N-formylmaleamic acid, following a similar downstream pathway as in nicotine degradation.[1]

Hydroxypyridine_Degradation cluster_3HP 3-Hydroxypyridine Pathway cluster_2HP 2-Hydroxypyridine Pathway HP3 3-Hydroxypyridine DHP_3HP This compound HP3->DHP_3HP α-hydroxylation Ring_Cleavage N-Formylmaleamic Acid DHP_3HP->Ring_Cleavage Ring Cleavage HP2 2-Hydroxypyridine DHP_2HP This compound HP2->DHP_2HP Hydroxylation DHP_2HP->Ring_Cleavage Ring Cleavage Downstream Central Metabolism Ring_Cleavage->Downstream Further Metabolism

Quantitative Data

The enzymatic conversion of 2,5-DHP is a key area of research. Below is a summary of quantitative data for some of the enzymes involved.

EnzymeOrganismSubstrateKm (µM)Specific Activity (U/mg)Optimal pHOptimal Temp. (°C)Metal Ion Requirement
2,5-DHP DioxygenasePseudomonas putida S162,5-DHP0.1420.57.520Fe2+
OcnE (2,5-DHP Dioxygenase)Ochrobactrum intermedium SCUEC42,5-DHPN/AN/A7.025Fe2+ (25 µM)
Immobilized HSPHZZPseudomonas sp. ZZ-56-hydroxy-3-succinoylpyridine (HSP)N/AN/A9.035N/A

N/A: Data not available in the provided search results. Specific activity for the enzyme from P. putida S16 was determined in the presence of Fe2+ at pH 7.5 and 20°C.[1] Optimal conditions for OcnE from O. intermedium SCUEC4 were determined to be pH 7.0, 25°C, and 25 µmol/L Fe²⁺.[1] The yield of 2,5-DHP from HSP using immobilized HSPHZZ reached 95.6% at an enzyme concentration of 30 mg/mL.[4]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 2,5-DHP Dioxygenase Activity

This protocol is based on the principle that the cleavage of the 2,5-DHP ring results in a decrease in absorbance at a specific wavelength.

Materials:

  • Purified 2,5-DHP dioxygenase

  • This compound (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • FeSO₄ solution (e.g., 10 mM)

  • Spectrophotometer capable of measuring in the UV range

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer and the desired concentration of FeSO₄.

  • Add the purified enzyme solution to the cuvette.

  • Initiate the reaction by adding a stock solution of 2,5-DHP to a final concentration within the linear range of the assay.

  • Immediately monitor the decrease in absorbance at 320 nm over time.[1]

  • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Enzyme_Assay_Workflow Start Start Prep_Mix Prepare Reaction Mixture (Buffer, FeSO₄) Start->Prep_Mix Add_Enzyme Add Purified Enzyme Prep_Mix->Add_Enzyme Add_Substrate Add 2,5-DHP (Substrate) Initiate Reaction Add_Enzyme->Add_Substrate Measure_Abs Monitor Absorbance Decrease at 320 nm Add_Substrate->Measure_Abs Calculate_Rate Calculate Initial Reaction Rate Measure_Abs->Calculate_Rate End End Calculate_Rate->End

Protocol 2: Enzymatic Synthesis of 2,5-DHP

This protocol describes the synthesis of 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) using an immobilized hydroxylase.[4]

Materials:

  • Immobilized HSP hydroxylase (e.g., HSPHZZ from Pseudomonas sp. ZZ-5 on Immobead 150)

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Tris-HCl buffer (e.g., 20 mM, pH 9.0)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Reaction vessel with temperature control and agitation

  • HPLC for product analysis

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, HSP (e.g., 0.75 mM), FAD (e.g., 10 µM), and NADH (e.g., 0.5 mM).

  • Add the immobilized enzyme (e.g., 30 mg/mL) to the reaction mixture to start the synthesis.

  • Incubate the reaction at the optimal temperature (e.g., 35°C) with constant agitation.

  • Take samples at different time points and stop the reaction (e.g., by adding a quenching agent or by rapid filtration to remove the immobilized enzyme).

  • Analyze the concentration of 2,5-DHP in the samples by HPLC.

  • The yield of 2,5-DHP can be calculated based on the initial concentration of the HSP substrate.

Applications in Drug Development and Bioremediation

The biochemical pathways involving 2,5-DHP have significant implications for both environmental and pharmaceutical applications.

  • Bioremediation: Microorganisms capable of degrading nicotine and other pyridine derivatives via the 2,5-DHP pathway are promising candidates for the bioremediation of tobacco waste and industrial effluents contaminated with these compounds.[3][5] Understanding the genetics and enzymology of this pathway is key to enhancing the efficiency of these microorganisms.

  • Pharmaceutical Synthesis: 2,5-DHP, with its functionalized pyridine ring, is a valuable building block for the synthesis of more complex molecules.[2][3] Its structure can be modified to create novel compounds with potential therapeutic activities. The enzymatic synthesis of 2,5-DHP offers a green and efficient alternative to chemical synthesis methods.[4][11]

Conclusion

This compound is a central and indispensable intermediate in the microbial degradation of a variety of pyridine-containing compounds. The elucidation of its role in these biochemical pathways, spearheaded by the action of this compound 5,6-dioxygenase, has opened avenues for innovative applications in bioremediation and pharmaceutical sciences. The protocols and data presented herein provide a foundation for researchers and professionals to further explore and harness the potential of 2,5-DHP and its associated metabolic pathways.

References

Application Notes: 2,5-Dihydroxypyridine as a Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxypyridine (2,5-DHP), also known by its tautomeric name 5-hydroxy-2-pyridone, is a heterocyclic organic compound that serves as a valuable and versatile building block in synthetic and medicinal chemistry.[1][2] Its structure is characterized by a pyridine ring substituted with two hydroxyl groups, which imparts a unique chemical reactivity. The molecule's ability to act as a hydrogen bond donor and acceptor, combined with its ambident nucleophilic nature, makes it a privileged scaffold for the synthesis of complex molecules and novel drug candidates.[3][4]

This document provides a comprehensive overview of 2,5-DHP, including its physicochemical properties, key synthetic applications, and detailed experimental protocols. It is intended to serve as a practical guide for researchers utilizing this scaffold in organic synthesis and drug discovery programs.

Physicochemical Properties and Tautomerism

This compound exists as a mixture of tautomers, primarily the 5-hydroxy-2(1H)-pyridone form. This tautomerism is crucial as it dictates the molecule's reactivity, particularly its behavior as an ambident nucleophile in alkylation and acylation reactions.

G cluster_0 cluster_1 mol1 mol2 mol1->mol2 caption Tautomeric equilibrium of 2,5-DHP.

Caption: Tautomeric equilibrium of 2,5-DHP.

The key physicochemical properties of 2,5-DHP are summarized in the table below.

PropertyValueReference
CAS Number 5154-01-8[5]
Molecular Formula C₅H₅NO₂[5]
Molecular Weight 111.1 g/mol [5]
Melting Point 250-260°C[5]
Boiling Point 334°C[5]
pKa 8.51 ± 0.10 (Predicted)[5]
Appearance White to off-white solid

Synthesis of this compound

While commercially available, 2,5-DHP can be synthesized through both chemical and enzymatic routes. Enzymatic synthesis is particularly noteworthy for its high efficiency and specificity.

Protocol 1: Enzymatic Synthesis from 6-hydroxy-3-succinoylpyridine (HSP)

A highly efficient method for producing 2,5-DHP involves the use of immobilized 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ).[6] This biocatalytic process can achieve high yields under mild conditions.[6]

G start Start: Prepare Reaction Mixture step1 Add Tris-HCl buffer (pH 9.0), 0.75 mM HSP, 10 mM FAD, and 0.5 mM NADH. start->step1 step2 Add 30 mg/mL Immobilized HSPHZZ Enzyme (ImmHSPHZZ). step1->step2 step3 Incubate at 35°C with stirring. step2->step3 step4 Monitor reaction progress (e.g., via HPLC). step3->step4 step5 Reaction complete (typically >95% yield in <1 hr). step4->step5 end End: Isolate 2,5-DHP step5->end

Caption: Workflow for enzymatic synthesis of 2,5-DHP.

Detailed Methodology:

  • Preparation of Reaction Mixture: In a suitable reaction vessel, prepare a solution in 20 mM Tris-HCl buffer (pH 9.0) containing the substrate, 6-hydroxy-3-succinoylpyridine (HSP), at a concentration of 0.75 mM.

  • Cofactor Addition: Add the necessary cofactors, flavin adenine dinucleotide (FAD) to a final concentration of 10 mM and nicotinamide adenine dinucleotide (NADH) to 0.5 mM.

  • Enzyme Addition: Introduce the immobilized HSPHZZ enzyme (e.g., on Immobead 150) to the mixture at an optimized concentration, for instance, 30 mg/mL.[6]

  • Incubation: Maintain the reaction at 35°C with gentle agitation for approximately 30-60 minutes.

  • Monitoring and Work-up: Monitor the conversion of HSP to 2,5-DHP using HPLC. Once the reaction is complete, the immobilized enzyme can be filtered off for reuse. The product, 2,5-DHP, can be isolated from the aqueous solution using standard purification techniques like crystallization or chromatography.

SubstrateBiocatalystConditionsYieldReference
6-hydroxy-3-succinoylpyridine (HSP)Immobilized HSPHZZ35°C, pH 9.0, 30 min95.6%[6]

Applications as a Building Block in Organic Synthesis

The true utility of 2,5-DHP lies in its reactivity as a precursor to more complex molecules. The presence of the N-H bond in the pyridone tautomer and the phenolic C5-OH group allows for selective functionalization.

G cluster_reactions Derivatization Pathways DHP This compound (5-Hydroxy-2-pyridone) N_Alkylation N-Alkylation (R-X, Base) DHP->N_Alkylation N-attack O_Alkylation O-Alkylation (R-X, Base) DHP->O_Alkylation O-attack Halogenation C-Halogenation (NXS) DHP->Halogenation N_Product N-Alkyl-5-hydroxy-2-pyridone N_Alkylation->N_Product O_Product 2-Alkoxy-5-hydroxypyridine O_Alkylation->O_Product Coupling C-C Coupling (e.g., Suzuki, after halogenation) Halogenation->Coupling Halo_Product Halogenated 2,5-DHP Halogenation->Halo_Product Coupled_Product C-Arylated 2,5-DHP Coupling->Coupled_Product

Caption: General reactivity pathways of 2,5-DHP.

N- vs. O-Alkylation

A primary challenge and opportunity in using 2,5-DHP is controlling the regioselectivity of alkylation. As an ambident nucleophile, it can react at either the nitrogen or the oxygen atoms.[7] The reaction outcome is highly dependent on factors like the base, solvent, and electrophile used.[7][8] Generally, N-alkylation is favored under many conditions, leading to the thermodynamically more stable pyridone product.[9][10]

Protocol 2: General Procedure for N-Alkylation

This protocol provides a generalized method for the selective N-alkylation of the 2-pyridone scaffold, which is applicable to 2,5-DHP.

Detailed Methodology:

  • Reagent Setup: To a solution of 5-hydroxy-2-pyridone (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1-1.2 equiv.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature will depend on the reactivity of the electrophile.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Starting MaterialAlkylating AgentConditionsProduct TypeYieldReference (Analogous)
Chromone derivativeVarious alkylaminesBasicN-Substituted Pyridin-2(1H)-one60-83%
2-HydroxypyridineOrganohalidesCatalyst/Base-freeN-Alkylated 2-Pyridone>99% N-selectivity[9]

Applications in Medicinal Chemistry

The 2-pyridone scaffold is a cornerstone in drug design, found in numerous bioactive compounds and FDA-approved drugs.[2][4] Derivatives are explored for a wide range of therapeutic areas, including anti-inflammatory, anti-fibrotic, and anti-cancer applications.[3][11]

Pirfenidone Analogues and Anti-Fibrotic Activity

Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, features a 2-pyridone core. Research into novel analogues often involves modifying this core to enhance efficacy.[12][13] Although pirfenidone itself is 5-methyl-1-phenylpyridin-2(1H)-one, the synthetic strategies are directly relevant to the functionalization of the 2,5-DHP scaffold. Some of these analogues have shown potent inhibition of fibroblast differentiation via the Transforming Growth Factor-β (TGF-β)/Smad pathway.[12][14]

Biological Degradation Pathway

In biological systems, 2,5-DHP is a key intermediate in the degradation of nicotine and other pyridine derivatives. It is catabolized by the enzyme this compound dioxygenase (NicX), a non-heme iron oxygenase that catalyzes the ring-opening of the pyridine scaffold.[15]

G DHP This compound Enzyme 2,5-DHP Dioxygenase (NicX) + O₂, Fe²⁺ DHP->Enzyme NFM N-formylmaleamic acid Enzyme->NFM Ring Opening

Caption: Enzymatic degradation of 2,5-DHP.

This pathway is significant for bioremediation efforts aimed at detoxifying environments contaminated with pyridine-containing compounds.[15] Understanding this enzymatic transformation also provides insight into the inherent reactivity and potential metabolic fate of drugs containing the 2,5-DHP scaffold.

Conclusion

This compound is a highly valuable building block for organic synthesis and medicinal chemistry. Its tautomeric nature and ambident nucleophilicity provide a platform for creating diverse molecular architectures. By carefully controlling reaction conditions, chemists can selectively functionalize the scaffold to produce novel compounds with significant biological potential. The protocols and data presented here offer a foundational guide for researchers looking to harness the synthetic utility of this important heterocyclic intermediate.

References

Assaying the Activity of 2,5-Dihydroxypyridine 5,6-Dioxygenase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dihydroxypyridine 5,6-dioxygenase (EC 1.13.11.9), also known as NicX, is a key enzyme in the catabolism of nicotinate and nicotinamide.[1] This non-heme iron-dependent dioxygenase catalyzes the ring cleavage of this compound (2,5-DHP), an intermediate in the degradation pathway of nicotine and other pyridine derivatives. The enzyme incorporates both atoms of molecular oxygen into the substrate, yielding N-formylmaleamic acid.[1][2] Understanding the activity of this enzyme is crucial for studies in microbial metabolism, bioremediation, and as a potential target for drug development. These application notes provide a detailed protocol for assaying the activity of this compound 5,6-dioxygenase using a continuous spectrophotometric method.

Principle of the Assay

The activity of this compound 5,6-dioxygenase is determined by monitoring the decrease in absorbance of the substrate, this compound (2,5-DHP). 2,5-DHP exhibits a characteristic absorbance spectrum, and its enzymatic conversion to the product, N-formylmaleamic acid, leads to a decrease in absorbance at a specific wavelength. This change in absorbance over time is directly proportional to the enzyme's activity under the specified conditions. The reaction requires molecular oxygen and ferrous iron (Fe²⁺) as a cofactor.

Data Presentation

Table 1: Kinetic Parameters of this compound 5,6-Dioxygenase from Various Sources
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Reference
Pseudomonas putida S16 (Hpo)2,5-DHP0.138 ± 0.01320.5 ± 1.012.9 ± 0.6[3]
Pseudomonas putida KT2440 (NicX)2,5-DHP0.074 ± 0.0032.00 ± 0.041.28 ± 0.03[3]

Note: U = µmol of substrate converted per minute.

Table 2: Optimal Reaction Conditions for a related Dioxygenase
ParameterOptimal ValueReference
Temperature25 °C[3]
pH7.0[3]
Fe²⁺ Concentration25 µM[3]

Experimental Protocols

Materials and Reagents
  • This compound (2,5-DHP)

  • Purified this compound 5,6-dioxygenase

  • Sodium phosphate buffer (50 mM, pH 7.5)

  • Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O) or Ferrous sulfate (FeSO₄)

  • Spectrophotometer capable of measuring absorbance in the UV range

  • Quartz cuvettes (1 cm path length)

  • General laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • 50 mM Sodium Phosphate Buffer (pH 7.5): Prepare by mixing appropriate volumes of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic solutions to achieve a pH of 7.5.

  • 10 mM this compound (2,5-DHP) Stock Solution: Dissolve the appropriate amount of 2,5-DHP in the sodium phosphate buffer. Store protected from light. Note: The stability of the stock solution should be determined.

  • 10 mM Ferrous Ammonium Sulfate Stock Solution: Prepare fresh by dissolving ferrous ammonium sulfate in deionized water. Note: Ferrous iron solutions are susceptible to oxidation.

  • Enzyme Solution: Dilute the purified this compound 5,6-dioxygenase to a suitable concentration in the sodium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

Spectrophotometric Assay Protocol
  • Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to monitor the decrease in absorbance of 2,5-DHP. While not explicitly stated in the provided search results, a wavelength of 320 nm is commonly used for monitoring 2,5-DHP consumption.

  • Prepare the Reaction Mixture: In a 1 cm path length quartz cuvette, prepare the following reaction mixture (total volume of 1 mL):

    • 50 mM Sodium Phosphate Buffer (pH 7.5): 880 µL

    • 10 mM 2,5-DHP Stock Solution: 100 µL (final concentration: 1 mM)

    • 10 mM Ferrous Ammonium Sulfate Stock Solution: 10 µL (final concentration: 100 µM)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25 °C) for 5 minutes to allow the temperature to equilibrate.

  • Blank Measurement: Place the cuvette in the spectrophotometer and measure the initial absorbance. This will serve as the baseline.

  • Initiate the Reaction: Add a small volume of the diluted enzyme solution (e.g., 10 µL) to the cuvette to initiate the reaction. Mix quickly and gently.

  • Monitor Absorbance: Immediately start recording the absorbance at the chosen wavelength continuously for 3-5 minutes. The absorbance should decrease over time as the substrate is consumed.

  • Calculate Enzyme Activity: Determine the initial linear rate of the reaction (ΔA/min) from the absorbance versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

    Activity (U/mL) = (ΔA/min) / (ε * l) * 1000

    Where:

    • ΔA/min = The initial rate of change in absorbance per minute.

    • ε = Molar extinction coefficient of 2,5-DHP at the specific wavelength and pH (to be determined experimentally or from literature).

    • l = Path length of the cuvette (typically 1 cm).

    • 1000 = Factor to convert to µmol.

    One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of this compound per minute under the specified assay conditions.

  • Control Reactions: Perform control reactions by omitting the enzyme or the substrate to ensure that the observed change in absorbance is enzyme-dependent.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, Substrate, Cofactor) reaction_setup Set up Reaction Mixture in Cuvette reagent_prep->reaction_setup enzyme_dilution Dilute Enzyme initiate Initiate Reaction with Enzyme enzyme_dilution->initiate equilibration Equilibrate at Assay Temperature reaction_setup->equilibration blank Measure Initial Absorbance (Blank) equilibration->blank blank->initiate monitor Monitor Absorbance Decrease initiate->monitor calculate_rate Calculate Initial Reaction Rate (ΔA/min) monitor->calculate_rate calculate_activity Calculate Enzyme Activity (U/mL) calculate_rate->calculate_activity

Caption: Experimental workflow for the spectrophotometric assay of this compound 5,6-dioxygenase.

nicotinate_degradation_pathway cluster_pathway Nicotinate Degradation Pathway Nicotinate Nicotinate Six_HNA 6-Hydroxynicotinate Nicotinate->Six_HNA Nicotinate hydroxylase Two_Five_DHP This compound (2,5-DHP) Six_HNA->Two_Five_DHP 6-Hydroxynicotinate monooxygenase N_Formylmaleamic_acid N-Formylmaleamic acid Two_Five_DHP->N_Formylmaleamic_acid This compound 5,6-dioxygenase (NicX) Maleamic_acid Maleamic acid N_Formylmaleamic_acid->Maleamic_acid N-Formylmaleamate deformylase Maleic_acid Maleic acid Maleamic_acid->Maleic_acid Maleamate amidohydrolase Fumaric_acid Fumaric acid Maleic_acid->Fumaric_acid Maleate cis-trans-isomerase

Caption: Simplified nicotinamide degradation pathway highlighting the role of this compound 5,6-dioxygenase.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Dihydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the chemical synthesis of 2,5-dihydroxypyridine (2,5-DHP).

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in Chemical Synthesis via Persulfate Oxidation

Question: My yield for this compound is consistently low (10-35%) when using the persulfate oxidation of 2-hydroxypyridine or 3-hydroxypyridine. Why is this happening and how can I improve it?

Answer: This is a common and well-documented issue with this specific chemical synthesis method.

  • Primary Cause: Poor Regioselectivity. The direct hydroxylation of a pyridine ring using strong oxidizing agents like potassium peroxydisulfate (a method known as the Elbs persulfate oxidation) is inherently difficult to control. The reaction often lacks position-specificity, leading to a mixture of hydroxylated isomers and other by-products.[1] The yield of the desired this compound using this method is typically reported to be in the range of 11% to 34%.[1]

  • Suggested Solutions:

    • Purification is Critical: Since a mixture of products is likely, rigorous purification is necessary to isolate the 2,5-DHP. Techniques like Soxhlet extraction have been used to separate the desired product from starting material and isomers like 3-hydroxy-2-pyridone.[2]

    • Consider Alternative Routes: Due to the inherent limitations of this chemical method, it is often more practical to explore alternative, higher-yielding synthetic pathways.[1] Enzymatic synthesis, for example, offers significantly higher specificity and yield.[3][4]

Issue 2: Low or Decreasing Yield in Enzymatic Synthesis

Question: I am using an enzymatic method to produce 2,5-DHP from 6-hydroxy-3-succinoylpyridine (HSP) with nicotine hydroxylase (HSPHZZ), but my yields are not optimal. What factors should I investigate?

Answer: Enzymatic synthesis is a highly efficient alternative, but its success depends on carefully controlled parameters. Low yields are typically traced back to suboptimal reaction conditions.

  • Possible Cause A: Suboptimal Enzyme Concentration. While increasing enzyme concentration generally increases the reaction rate, excessively high concentrations of the immobilized enzyme (>30 mg/mL) can lead to enzyme agglomeration and diffusion problems, which ultimately reduces the reaction efficiency and lowers the product yield.[3]

    • Troubleshooting Step: Perform a concentration optimization experiment. The highest reported yield (95.6%) was achieved at an enzyme concentration of 30 mg/mL.[3]

  • Possible Cause B: Substrate Inhibition. High concentrations of the substrate, HSP, can also negatively impact the yield. When HSP concentrations are increased beyond an optimal point (e.g., above 0.75 mM), it can limit the mass transfer of the substrate to the active center of the enzyme, causing substrate inhibition and a decrease in product formation.[3]

    • Troubleshooting Step: Titrate the HSP concentration in your reaction. The highest yields have been achieved at an HSP concentration of 0.75 mM.[3]

  • Possible Cause C: Product Degradation. If using a whole-cell biocatalyst system (e.g., Pseudomonas or Azotobacter species), the 2,5-DHP product may be further metabolized and degraded by other enzymes within the microorganism, leading to a low accumulated amount.[1]

    • Troubleshooting Step: Monitor the concentration of 2,5-DHP over time. If the concentration peaks and then declines, product degradation is likely. Consider using a purified, immobilized enzyme system instead of whole cells to eliminate these downstream metabolic pathways.[3]

  • Possible Cause D: Poor Enzyme Stability or Reusability. If you are using a free (non-immobilized) enzyme, its stability may be limited, and it cannot be easily recovered for reuse, which increases costs and lowers the overall process efficiency.[3]

    • Troubleshooting Step: Covalently immobilizing the enzyme on a support like Immobead 150 has been shown to improve its stability over wider pH and temperature ranges and allows for repeated use over multiple reaction cycles.[3]

Data Summary

The following tables provide quantitative data for comparing different synthetic approaches.

Table 1: Comparison of Synthesis Methods for this compound

Synthesis MethodStarting MaterialTypical Yield/ConversionReaction TimeReference
Chemical (Persulfate Oxidation)2- or 3-Hydroxypyridine11 - 34%Not Specified[1]
Enzymatic (Free HSPHZZ)6-hydroxy-3-succinoylpyridine (HSP)74.9%40 min[3]
Enzymatic (Immobilized HSPHZZ)6-hydroxy-3-succinoylpyridine (HSP)85.4% conversion30 min[3]

Table 2: Optimal Conditions for Enzymatic Synthesis using Immobilized HSPHZZ

ParameterOptimal ValueOutcome/NoteReference
Enzyme Concentration30 mg/mLHighest yield (95.6%). Higher concentrations reduce efficiency.[3]
Substrate (HSP) Concentration0.75 mMYield decreases at concentrations of 1.0 to 2.0 mM.[3]
pH9.0 (in 20 mM Tris-HCl)Optimal for immobilized enzyme activity.[3]
Temperature35 °COptimal for immobilized enzyme activity.[3]

Experimental Protocols

Protocol 1: Chemical Synthesis via Elbs Persulfate Oxidation

This protocol is a generalized representation based on literature descriptions.[1][2] Caution: This reaction uses strong oxidizing agents and should be performed with appropriate safety measures.

  • Dissolution: Dissolve 2-hydroxypyridine (or a substituted variant) in a concentrated sulfuric acid solution and cool the mixture to approximately 5 °C in an ice bath.

  • Oxidant Addition: Slowly add potassium peroxydisulfate to the stirred solution.

  • Reaction: Allow the reaction to proceed, letting the mixture warm to room temperature over several hours.

  • Work-up: Neutralize the reaction mixture carefully with a suitable base (e.g., sodium hydroxide solution) while cooling to prevent overheating.

  • Extraction & Purification: Extract the product using an appropriate organic solvent. Due to the formation of isomers, extensive purification via methods such as column chromatography or Soxhlet extraction is required to isolate this compound.[2]

Protocol 2: Enzymatic Synthesis using Immobilized Nicotine Hydroxylase (ImmHSPHZZ)

This protocol is based on a highly efficient, high-yield method.[3]

  • Reaction Buffer Preparation: Prepare a 20 mM Tris-HCl buffer and adjust the pH to 9.0.

  • Reaction Mixture Assembly: In a reaction vessel, combine the following components:

    • Tris-HCl buffer (pH 9.0)

    • 6-hydroxy-3-succinoylpyridine (HSP) to a final concentration of 0.75 mM.

    • Flavin adenine dinucleotide (FAD) to a final concentration of 10 mM.

    • Nicotinamide adenine dinucleotide (NADH) to a final concentration of 0.5 mM.

  • Enzyme Addition: Add the immobilized enzyme (ImmHSPHZZ) to the mixture to a final concentration of 30 mg/mL.

  • Incubation: Incubate the reaction mixture at 35 °C with agitation for 30-40 minutes.

  • Monitoring: Monitor the conversion of HSP to 2,5-DHP using High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: After the reaction, separate the immobilized enzyme via filtration for reuse. The filtrate contains the this compound product, which can be purified further if necessary.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound method Which synthesis method was used? start->method chem Chemical (Persulfate Oxidation) method->chem Chemical enz Enzymatic (HSPHZZ) method->enz Enzymatic chem_cause Known Issue: Poor regioselectivity leads to isomer formation and inherently low yield (11-34%). chem->chem_cause enz_check Check Reaction Parameters enz->enz_check chem_sol Solution: 1. Optimize purification (e.g., Soxhlet). 2. Consider switching to a higher-yield enzymatic method. chem_cause->chem_sol conc_q Is Enzyme/Substrate Concentration Optimal? enz_check->conc_q conc_no No conc_q->conc_no No conc_yes Yes conc_q->conc_yes Yes conc_sol Optimize: Enzyme ~30 mg/mL Substrate (HSP) ~0.75 mM conc_no->conc_sol stability_q Is the enzyme immobilized? conc_yes->stability_q conc_sol->enz_check stability_no No stability_q->stability_no No stability_yes Yes stability_q->stability_yes Yes stability_sol Solution: Immobilize enzyme to improve stability and reusability. stability_no->stability_sol stability_yes->chem_sol Issue Persists? Consider Purification stability_sol->enz_check

Caption: A decision tree for troubleshooting low yields in 2,5-DHP synthesis.

Diagram 2: High-Yield Enzymatic Synthesis Pathway

G sub 6-hydroxy-3-succinoylpyridine (Substrate) enzyme Immobilized HSPHZZ sub->enzyme prod This compound (Product) enzyme->prod cofactors Cofactors: NADH, FAD cofactors->enzyme conditions Optimal Conditions: pH 9.0 35 °C conditions->enzyme

Caption: Workflow for the enzymatic conversion of HSP to 2,5-DHP.

Frequently Asked Questions (FAQs)

Q1: Why is traditional chemical synthesis of this compound so challenging? A: The primary challenge lies in controlling the position of the second hydroxyl group addition onto the pyridine ring. Strong oxidizing conditions often lead to a mixture of isomers, making it difficult to achieve a high yield of the specific 2,5-disubstituted product.[1]

Q2: What is the most significant advantage of using an enzymatic approach? A: The most significant advantage is specificity. Enzymes like nicotine hydroxylase are highly specific for their substrate and catalyze the reaction with high regioselectivity, leading to a much cleaner reaction and significantly higher yields (over 85% conversion) compared to traditional chemical methods.[3]

Q3: Can I reuse the enzyme in the enzymatic synthesis? A: Yes, if the enzyme is immobilized on a solid support. Immobilization allows for easy recovery of the enzyme from the reaction mixture (e.g., by simple filtration) and has been shown to maintain high activity for multiple reaction cycles.[3] Using the free enzyme is less practical as it is difficult to recover.[3]

Q4: Where does the substrate 6-hydroxy-3-succinoylpyridine (HSP) come from? A: HSP is an intermediate in the microbial degradation pathway of nicotine.[3] Therefore, enzymatic synthesis of 2,5-DHP is often part of a broader biocatalytic process starting from nicotine, a toxic tobacco waste product.[3]

References

Technical Support Center: Synthesis of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-dihydroxypyridine. The information provided is intended to help overcome common challenges and side reactions encountered during this chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the most commonly cited method: the Boyland-Sims oxidation of 3-hydroxypyridine.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields, often in the range of 11-34%, are a known challenge in the synthesis of this compound via the Boyland-Sims oxidation of 3-hydroxypyridine.[1] Several factors can contribute to this issue:

  • Lack of Regioselectivity: The persulfate oxidation of 3-hydroxypyridine is not perfectly regioselective. This means that the hydroxyl group can be added to other positions on the pyridine ring, leading to the formation of isomeric dihydroxypyridine byproducts and consuming the starting material.

  • Over-oxidation: The reaction conditions can be harsh enough to cause over-oxidation of the desired product, leading to the formation of trihydroxypyridines or even ring-opened degradation products.

  • Polymerization: Radical intermediates formed during the reaction can lead to the formation of polymeric tar-like substances, which reduces the yield of the desired monomeric product.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, concentration, and the rate of addition of the oxidizing agent can significantly impact the reaction's efficiency.

Troubleshooting Steps:

  • Control the Rate of Persulfate Addition: A slow, dropwise addition of the potassium persulfate solution to the reaction mixture is crucial. This helps to maintain a low concentration of the oxidizing agent at any given time, which can favor the desired mono-hydroxylation and minimize over-oxidation and other side reactions.

  • Optimize Reaction Temperature: It is generally recommended to run the reaction at or below room temperature.[2] Using an ice bath to maintain a low and consistent temperature can help to suppress side reactions and the formation of tars.

  • Adjust Stoichiometry: Carefully control the molar ratio of 3-hydroxypyridine to potassium persulfate. While equimolar amounts are often cited, slight adjustments may be necessary based on experimental observations.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may be initiated by atmospheric oxygen.

Issue 2: Presence of Multiple Isomeric Byproducts

Question: My crude product shows multiple spots on TLC/peaks in LC-MS that I suspect are isomers of dihydroxypyridine. How can I minimize their formation and purify my desired 2,5-isomer?

Answer:

The formation of isomeric dihydroxypyridines (e.g., 2,3-dihydroxypyridine and 3,4-dihydroxypyridine) is the most significant side reaction in this synthesis.

Minimizing Isomer Formation:

Unfortunately, completely preventing the formation of isomers is difficult due to the inherent nature of the electrophilic aromatic substitution on the 3-hydroxypyridine ring. The hydroxyl group is an activating, ortho-, para-director, making the 2, 4, and 6 positions susceptible to attack. However, the troubleshooting steps for improving yield (slow addition of reagents, temperature control) can also help to improve the regioselectivity to some extent.

Purification Strategies:

  • Fractional Crystallization: If the isomeric byproducts have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method. This will require screening of various solvents.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A careful selection of the eluent system will be necessary to achieve good separation of these polar compounds.

  • Preparative HPLC: For obtaining highly pure this compound, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more resource-intensive, option.

Issue 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture turns dark and I'm isolating a significant amount of an intractable tar. What is causing this and how can I prevent it?

Answer:

The formation of dark, tarry materials is likely due to polymerization and/or extensive degradation of the pyridine ring under the oxidative conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical step to mitigate tar formation. Running the reaction in an ice bath is strongly recommended.

  • Ensure Efficient Stirring: Good agitation ensures that the reagents are well-mixed and prevents localized "hot spots" where the concentration of the oxidizing agent can become too high, leading to uncontrolled side reactions.

  • Degas Solvents: Removing dissolved oxygen from the reaction solvent by sparging with an inert gas can help to reduce unwanted radical-initiated polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the chemical synthesis of this compound?

A1: The most commonly cited method is the Boyland-Sims oxidation of 3-hydroxypyridine using an oxidizing agent, typically potassium persulfate, in an alkaline aqueous solution.[1]

Q2: Are there any alternative chemical synthesis routes for this compound?

A2: While the Boyland-Sims oxidation of 3-hydroxypyridine is the most documented chemical synthesis, other routes are not well-established in the literature for practical laboratory preparation. Enzymatic and microbial methods have been developed and show high selectivity, but these are outside the scope of typical synthetic organic chemistry labs.[2]

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are ideal for monitoring the consumption of the 3-hydroxypyridine starting material and the formation of the this compound product and its isomers.

  • Product Characterization: The final product should be characterized by:

    • ¹H and ¹³C NMR spectroscopy to confirm the structure and isomeric purity.

    • Mass spectrometry to confirm the molecular weight.

    • Melting point analysis to compare with literature values.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound via Boyland-Sims Oxidation of 3-Hydroxypyridine.

ParameterValueReference
Starting Material3-Hydroxypyridine[1]
Oxidizing AgentPotassium Persulfate (K₂S₂O₈)[1]
SolventAqueous Alkaline Solution[2]
Reported Yield11-34%[1]
Major ByproductsIsomeric DihydroxypyridinesInferred from reaction mechanism
Polymeric TarsInferred from reaction type

Experimental Protocols

Key Experiment: Synthesis of this compound via Boyland-Sims Oxidation of 3-Hydroxypyridine

This protocol is a generalized procedure based on the principles of the Boyland-Sims oxidation and should be optimized for specific laboratory conditions.

Materials:

  • 3-Hydroxypyridine

  • Potassium Persulfate (K₂S₂O₈)

  • Potassium Hydroxide (KOH)

  • Deionized Water

  • Hydrochloric Acid (for workup)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of 3-hydroxypyridine and a stoichiometric equivalent of potassium hydroxide in deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Separately, prepare a solution of potassium persulfate in deionized water.

  • Reaction Setup:

    • Cool the flask containing the 3-hydroxypyridine solution in an ice bath with vigorous stirring.

  • Addition of Oxidant:

    • Add the potassium persulfate solution dropwise to the cooled 3-hydroxypyridine solution over a period of 2-4 hours. It is critical to maintain a low temperature (0-5 °C) throughout the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup:

    • Acidify the reaction mixture with hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and less polar byproducts. The desired product, as its sulfate ester intermediate, may remain in the aqueous layer.

    • The aqueous layer containing the sulfate ester can then be heated with acid to hydrolyze the ester to the diol.

    • Neutralize the solution and extract the this compound into an organic solvent.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Visualizations

Boyland_Sims_Oxidation Reaction Pathway for the Synthesis of this compound cluster_products Products and Byproducts 3-Hydroxypyridine 3-Hydroxypyridine 2_5_DHP This compound (Desired Product) 3-Hydroxypyridine->2_5_DHP Main Reaction Isomers Isomeric Dihydroxypyridines (e.g., 2,3-DHP, 3,4-DHP) 3-Hydroxypyridine->Isomers Side Reaction (Lack of Regioselectivity) Polymerization Polymeric Tars 3-Hydroxypyridine->Polymerization K2S2O8_KOH K₂S₂O₈ / aq. KOH Overoxidation Over-oxidation Products (e.g., Trihydroxypyridines) 2_5_DHP->Overoxidation Side Reaction

Caption: Main and side reactions in the synthesis of this compound.

Experimental_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis Reaction Boyland-Sims Oxidation (3-Hydroxypyridine + K₂S₂O₈) Start->Reaction Analysis Analyze Crude Product (TLC, LC-MS) Reaction->Analysis LowYield Low Yield? Analysis->LowYield Impurities High Impurity Levels? Analysis->Impurities No LowYield->Impurities No Optimize Optimize Conditions: - Slow Reagent Addition - Lower Temperature - Adjust Stoichiometry LowYield->Optimize Yes Purify Purification: - Column Chromatography - Recrystallization Impurities->Purify Yes Success Pure this compound Impurities->Success No Optimize->Reaction Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2,5-Dihydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,5-dihydroxypyridine. The information is presented in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: My chemical synthesis of this compound is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the chemical synthesis of this compound, particularly via persulfate oxidation methods like the Elbs or Boyland-Sims reactions, are a frequently reported issue.[1] Yields can be as low as 11-34% when using peroxodisulfuric acid.[1] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.

Troubleshooting Steps:

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the desired product and the formation of unwanted by-products. It is crucial to carefully control the reaction temperature, often at or below room temperature, to minimize degradation.[2]

  • Reagent Stoichiometry: The molar ratio of your starting material to the oxidizing agent (e.g., potassium persulfate) is crucial. An excess of the oxidizing agent may be necessary to drive the reaction to completion, but a large excess can lead to over-oxidation and the formation of polymeric by-products. A systematic optimization of the stoichiometry is recommended.

  • Purity of Starting Materials: Impurities in the starting materials can significantly impact the reaction outcome, potentially leading to the formation of side products and a lower yield of the desired this compound. Ensure the purity of your starting materials, such as 3-hydroxypyridine or 2-aminopyridine derivatives, before proceeding with the synthesis.

  • pH of the Reaction Mixture: Persulfate oxidations are typically carried out in an alkaline medium. The pH of the reaction mixture can influence the reactivity of the starting material and the stability of the intermediate products. It is important to maintain the optimal pH range throughout the reaction.

  • Reaction Time: Prolonged reaction times may not necessarily lead to higher yields and can sometimes result in product degradation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

The formation of side products is a common challenge in the synthesis of this compound. The exact nature of the impurities will depend on the specific synthetic route and reaction conditions.

Common Side Products and Mitigation Strategies:

  • Over-oxidation Products: The pyridine ring is susceptible to over-oxidation, which can lead to ring-opening and the formation of various degradation products. To minimize this, use the mildest effective oxidizing agent and carefully control the stoichiometry and reaction temperature.

  • Isomeric Byproducts: Depending on the starting material, the hydroxylation reaction may not be completely regioselective, leading to the formation of other dihydroxypyridine isomers. Optimizing the reaction conditions, such as solvent and temperature, can sometimes improve the selectivity for the desired 2,5-isomer.

  • Polymeric Materials: The formation of tar-like or polymeric by-products is a known issue in persulfate oxidations. These can be difficult to remove and significantly reduce the isolated yield. Using a more dilute reaction mixture and maintaining a lower temperature can help to reduce polymerization.

Q3: What is the most effective method for purifying crude this compound?

The purification of this compound can be challenging due to its polarity and the potential for co-precipitation with impurities. A combination of techniques is often necessary to achieve high purity.

Recommended Purification Protocol:

  • Acid-Base Extraction: Since this compound has both acidic (hydroxyl groups) and basic (pyridine nitrogen) properties, an initial acid-base extraction can be effective in removing non-polar impurities.

  • Recrystallization: Recrystallization is a powerful technique for purifying solid compounds.[3][4] The choice of solvent is critical. A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures should be selected. Common solvent systems for recrystallization include water, ethanol, or mixtures of solvents like ethanol/water or hexane/acetone.[5]

  • Column Chromatography: For the removal of closely related impurities, column chromatography on silica gel can be employed. Due to the polar nature of this compound, a polar eluent system will be required.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis

ParameterOptimal ValueReference
pH9.0[6]
Temperature35 °C[6]
Substrate Concentration (HSP)0.75 mM[6]
Enzyme Concentration30 mg/mL[6]
Yieldup to 95.6%[6]

Table 2: Reported Yields for Chemical Synthesis Methods

Synthetic MethodStarting MaterialOxidizing AgentReported YieldReference
Persulfate Oxidation3-HydroxypyridinePeroxodisulfuric Acid11-34%[1]
Elbs Persulfate Oxidation2-Hydroxypyridine(NH₄)₂S₂O₈~50%[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is based on the use of immobilized nicotine hydroxylase for the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to this compound.[6]

Materials:

  • Immobilized nicotine hydroxylase (e.g., on Immobead 150)

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Tris-HCl buffer (20 mM, pH 9.0)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

Procedure:

  • Prepare a reaction mixture containing 20 mM Tris-HCl buffer (pH 9.0), 0.75 mM HSP, 10 mM FAD, and 0.5 mM NADH.

  • Add the immobilized enzyme to the reaction mixture at a concentration of 30 mg/mL.

  • Incubate the reaction at 35 °C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The supernatant containing the this compound can be further purified if necessary.

Protocol 2: Chemical Synthesis of this compound via Elbs Persulfate Oxidation

This protocol is a general guideline for the hydroxylation of a hydroxypyridine using potassium persulfate. Optimization of specific parameters may be required.

Materials:

  • 3-Hydroxypyridine

  • Potassium persulfate (K₂S₂O₈)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Dissolve 3-hydroxypyridine in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium persulfate in deionized water to the reaction mixture while maintaining a low temperature.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or below) for a specified period. Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid.

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material and non-polar by-products.

  • The aqueous layer containing the product can then be subjected to purification by recrystallization or column chromatography.

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and troubleshooting of this compound.

G cluster_0 Enzymatic Synthesis Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Immobilized Enzyme Add Immobilized Enzyme Prepare Reaction Mixture->Add Immobilized Enzyme Incubate at 35°C Incubate at 35°C Add Immobilized Enzyme->Incubate at 35°C Monitor by HPLC Monitor by HPLC Incubate at 35°C->Monitor by HPLC Separate Enzyme Separate Enzyme Monitor by HPLC->Separate Enzyme Purify Product Purify Product Separate Enzyme->Purify Product

Caption: A simplified workflow for the enzymatic synthesis of this compound.

G cluster_1 Chemical Synthesis (Persulfate Oxidation) Workflow Dissolve Starting Material in Base Dissolve Starting Material in Base Add Persulfate Solution Add Persulfate Solution Dissolve Starting Material in Base->Add Persulfate Solution Control Temperature and Stir Control Temperature and Stir Add Persulfate Solution->Control Temperature and Stir Monitor by TLC Monitor by TLC Control Temperature and Stir->Monitor by TLC Acidify and Extract Acidify and Extract Monitor by TLC->Acidify and Extract Purify Crude Product Purify Crude Product Acidify and Extract->Purify Crude Product

Caption: A general workflow for the chemical synthesis of this compound.

G Low Yield Low Yield Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Side Reactions Side Reactions Low Yield->Side Reactions Optimize Temperature Optimize Temperature Suboptimal Temperature->Optimize Temperature Titrate Reagents Titrate Reagents Incorrect Stoichiometry->Titrate Reagents Purify Reagents Purify Reagents Impure Starting Materials->Purify Reagents Modify Conditions Modify Conditions Side Reactions->Modify Conditions

Caption: A troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2,5-dihydroxypyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Troubleshooting Suggestions
Low Purity After Recrystallization Incomplete removal of starting materials or side-products.- Optimize the recrystallization solvent system. Consider using a solvent mixture to fine-tune polarity. - Perform a second recrystallization. - Ensure slow cooling to promote the formation of pure crystals.[1] - Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual mother liquor.[1]
Co-precipitation of impurities.- If the product is colored, treat the solution with activated charcoal before crystallization to adsorb colored impurities.[2] - Consider an alternative purification method like column chromatography prior to recrystallization.
Product Fails to Crystallize The solution is not supersaturated.- Concentrate the solution by carefully evaporating some of the solvent.[1] - Cool the solution to a lower temperature, for instance, in an ice bath.[1]
High concentration of impurities inhibiting crystallization.- Add a seed crystal of pure this compound to induce crystallization.[1] - Perform a preliminary purification step, such as column chromatography, to remove significant impurities.[1]
Low Yield of Purified Product Product loss during transfers between vessels.- Minimize the number of transfers. - Ensure all equipment is thoroughly rinsed with the mother liquor to recover as much product as possible.[1]
Using an excessive amount of solvent for recrystallization.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1]
Premature crystallization during hot filtration.- Preheat the filtration apparatus, including the funnel and receiving flask.[1] - Use a small amount of hot solvent to wash the filter paper and apparatus.[1]
Product Degradation or Discoloration The compound may be sensitive to heat, light, or oxygen.- For distillation, consider using vacuum distillation to lower the boiling point and reduce thermal stress.[3] - During work-up and storage, protect the compound from light. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
Poor Separation in Column Chromatography Incorrect solvent system.- Optimize the eluent system by testing different solvent polarities using Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.3 for the product.
Column overloading.- Use an appropriate amount of crude material for the size of the column.
Irregular column packing.- Ensure the silica gel is packed uniformly to avoid channeling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side-reactions, or degradation of the product. Depending on the synthetic route, these can include precursors like 2-hydroxypyridine or 3-hydroxypyridine, as well as byproducts from reactions like homocoupling if using cross-coupling methodologies.[4][5]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques are recrystallization and column chromatography. The choice depends on the scale of the reaction and the nature of the impurities. Recrystallization is often suitable for larger quantities if an appropriate solvent is found, while column chromatography provides excellent separation for smaller scales or when impurities have similar solubility.[3][6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and detect the presence of impurities by comparing the spectra to a known standard.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in your sample.[3]

Q4: My this compound sample is dark in color. How can I remove the color?

A4: A dark color often indicates the presence of high molecular weight, colored impurities or degradation products. During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and a boiling chip. Heat the mixture gently while stirring until the solid is completely dissolved. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]

  • Hot Filtration (if charcoal was used): Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.[2]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the purified crystals under vacuum.

General Flash Column Chromatography Protocol
  • Solvent System Selection: Use TLC to determine a suitable eluent system that gives the product an Rf value of approximately 0.3.[3]

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the chromatography column and allow it to pack.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.[3]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound assess_purity Assess Purity (TLC, HPLC) crude->assess_purity high_purity High Purity? assess_purity->high_purity recrystallization Recrystallization high_purity->recrystallization No dry Dry Product high_purity->dry Yes chromatography Column Chromatography chromatography->dry recrystallization->chromatography Still Impure pure_product Pure this compound final_analysis Final Purity Analysis (HPLC, NMR) dry->final_analysis final_analysis->pure_product

Caption: General purification workflow for this compound.

TroubleshootingPurification Troubleshooting Purification Issues start Purification Issue issue What is the issue? start->issue low_purity Low Purity issue->low_purity Purity low_yield Low Yield issue->low_yield Yield no_crystals No Crystals Form issue->no_crystals Crystallization check_solvent Optimize Recrystallization Solvent low_purity->check_solvent check_transfers Minimize Transfers & Rinse Glassware low_yield->check_transfers concentrate Concentrate Solution no_crystals->concentrate rerun_column Check Column Chromatography Parameters check_solvent->rerun_column If ineffective min_solvent Use Minimal Hot Solvent check_transfers->min_solvent seed_crystal Add Seed Crystal concentrate->seed_crystal If needed

Caption: Troubleshooting decision tree for purification.

References

Stability and degradation of 2,5-dihydroxypyridine over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-dihydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3][4] The container should be kept tightly closed to prevent moisture absorption and contamination.[1][2][3] For optimal stability, protection from light is also advised.[5]

Q2: What are the known degradation pathways for this compound?

The most well-documented degradation pathway for this compound is enzymatic. It is a known metabolic intermediate in the breakdown of various pyridine derivatives.[5] The primary enzymatic degradation involves a ring-cleavage reaction catalyzed by this compound dioxygenase, which converts it to N-formylmaleamic acid.[6][7][8][9] Abiotic degradation pathways such as hydrolysis, oxidation, and photolysis are possible, particularly under harsh conditions, though detailed studies are limited.

Q3: What are the signs of this compound degradation?

Degradation of this compound may be indicated by a change in its physical appearance, such as discoloration of the solid material or solution. In experimental settings, inconsistent results, the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC), or a decrease in the expected concentration of the compound over time can also be signs of degradation.

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of organic compounds.[10] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any potential impurities or degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock solution.- Prepare fresh stock solutions for each experiment.- Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect from light.- Check the pH of your experimental buffer, as extreme pH can accelerate degradation.
Appearance of unknown peaks in HPLC analysis Formation of degradation products.- Analyze a freshly prepared standard of this compound to confirm its retention time.- If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which may correspond to degradation products like N-formylmaleamic acid in biological samples.
Low yield in synthetic reactions using this compound Impure starting material.- Assess the purity of the this compound using HPLC or another suitable analytical method before use.- Consider purifying the compound if significant impurities are detected.
Precipitate formation in stock solutions Poor solubility or degradation.- Ensure the solvent is appropriate for the desired concentration.- Gently warm the solution to aid dissolution, but avoid excessive heat which could promote degradation.- If a precipitate forms in a previously clear solution, it may be a sign of degradation. It is advisable to prepare a fresh solution.

Stability and Physical Properties

The following table summarizes the known physical properties and stability information for this compound. Quantitative data on its degradation rate over time under various abiotic conditions is limited in the literature.

Property Value Reference
Molecular Formula C₅H₅NO₂[8]
Molecular Weight 111.1 g/mol [8]
Melting Point 250-260°C[8]
Boiling Point 334°C[8]
Appearance Solid
Storage Temperature 10°C - 25°C[5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, acid anhydrides, acid chlorides.[3][6]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx)[3]

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by HPLC

This protocol provides a general guideline for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system and column.

  • Standard Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare a range of concentrations for linearity assessment if required.

  • Sample Preparation:

    • Dissolve the this compound sample in the same solvent as the standard to a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 320 nm (as this compound has an absorbance at this wavelength).[1]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of this compound from the standard chromatogram.

    • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

Visualizations

Enzymatic_Degradation_of_2_5_Dihydroxypyridine DHP This compound NFM N-Formylmaleamic acid DHP->NFM O2, Fe(II) Enzyme This compound dioxygenase Enzyme->DHP

Caption: Enzymatic degradation of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution at known concentration Temp Incubate at different temperatures Prep->Temp Light Expose to light Prep->Light pH Adjust to different pH values Prep->pH Sampling Take samples at different time points Temp->Sampling Light->Sampling pH->Sampling HPLC Analyze by HPLC Sampling->HPLC Data Quantify remaining This compound HPLC->Data

References

Technical Support Center: 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and evaluating the thermal stability of 2,5-dihydroxypyridine. Due to the limited availability of specific thermal decomposition data in public literature, this guide provides foundational knowledge, standardized protocols for experimental determination, and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the specific decomposition temperature of this compound?

Q2: How should this compound be handled and stored to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1][2] It is advisable to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[1][3] For detailed handling and safety precautions, always refer to the material safety data sheet (MSDS) provided by the supplier.[1]

Q3: What are the known degradation pathways for this compound?

A3: In biological systems, this compound is a known metabolic intermediate in the degradation of various pyridine derivatives, such as nicotine and 3-hydroxypyridine.[4] It is enzymatically degraded by this compound dioxygenase, which catalyzes the opening of the pyridine ring to form N-formylmaleamic acid.[5][6][7]

Q4: What are the expected hazardous decomposition products of this compound upon heating?

A4: While specific data for this compound is scarce, the thermal decomposition of pyridine-containing compounds can produce irritating and toxic gases.[8] Expected hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8]

Experimental Protocols for Thermal Analysis

Given the absence of specific published data, the following are generalized protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9]

Methodology:

  • Instrumentation: Use a calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of finely powdered this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions like melting and decomposition.[8][10]

Methodology:

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Atmosphere: Use a nitrogen purge at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Monitor the heat flow versus temperature. Endothermic peaks may indicate melting, while sharp exothermic peaks often correspond to decomposition.

Data Presentation

The following table presents hypothetical data for the thermal analysis of this compound to illustrate how results can be summarized.

ParameterMethodHypothetical ValueInterpretation
Onset of Decomposition (Tonset)TGA250 °CThe temperature at which significant thermal degradation begins.
Temperature at Max Decomposition Rate (Tpeak)TGA275 °CThe temperature at which the rate of mass loss is highest.
Residual Mass @ 600 °CTGA5%The percentage of non-volatile material remaining after heating.
Melting Point (Tm)DSC220 °C (Endotherm)The temperature at which the solid-to-liquid phase transition occurs.
DecompositionDSC260 °C (Exotherm)An exothermic event indicating the energy released during decomposition.

Troubleshooting Guide

Issue: Irreproducible TGA Results

  • Possible Cause: Inhomogeneous sample, inconsistent sample mass, or variation in pan placement.

  • Solution: Ensure the sample is a fine, homogeneous powder. Use a consistent sample mass (e.g., 5 ± 0.5 mg) and ensure the pan is centered on the balance mechanism.

Issue: Baseline Drift in DSC Curve

  • Possible Cause: Mismatched sample and reference pans, or contamination.

  • Solution: Use pans of the same type and mass. Ensure both the sample and reference pans are properly sealed and clean. Run a baseline with two empty pans to check for instrument drift.

Issue: No Clear Melting Peak Before Decomposition in DSC

  • Possible Cause: The compound may decompose before it melts, or the melting and decomposition events overlap.

  • Solution: Try a faster heating rate (e.g., 20 °C/min) to potentially resolve the melting peak before decomposition begins. Conversely, a slower heating rate may provide better resolution of overlapping events.

Issue: Sample Spills or Splatters During TGA/DSC Run

  • Possible Cause: Rapid heating of a volatile sample or a sample with trapped moisture.

  • Solution: Use a slower heating rate. If moisture is suspected, hold the sample at a temperature slightly above the boiling point of water (e.g., 110 °C) for a few minutes before ramping to the final temperature. Use a pinholed or vented lid for the DSC pan.

Visualizations

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Data Analysis prep1 Grind sample to a fine powder prep2 Tare a clean TGA pan prep1->prep2 prep3 Load 5-10 mg of sample prep2->prep3 inst1 Place sample and reference pans in furnace prep3->inst1 inst2 Set inert gas flow (N2, 20-50 mL/min) inst1->inst2 inst3 Program temperature: Equilibrate at 30°C, then ramp 10°C/min to 600°C inst2->inst3 analysis1 Run Experiment inst3->analysis1 analysis2 Record mass loss vs. temperature analysis1->analysis2 analysis3 Determine Tonset and Tpeak analysis2->analysis3

Generalized workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Analysis prep1 Weigh 2-5 mg of sample into a DSC pan prep2 Hermetically seal the sample pan prep1->prep2 inst1 Place sample and reference pans in cell prep2->inst1 prep3 Prepare an empty sealed pan as a reference prep3->inst1 inst2 Set N2 purge (20-50 mL/min) inst1->inst2 inst3 Program temperature: Equilibrate at 30°C, then ramp 10°C/min to 400°C inst2->inst3 analysis1 Run Experiment inst3->analysis1 analysis2 Record heat flow vs. temperature analysis1->analysis2 analysis3 Identify endothermic (melting) and exothermic (decomposition) peaks analysis2->analysis3

Generalized workflow for Differential Scanning Calorimetry (DSC).

Degradation_Pathway Pyridine_Derivative Pyridine Derivative (e.g., 3-Hydroxypyridine) DHP This compound (Intermediate) Pyridine_Derivative->DHP Metabolic Conversion Enzyme This compound Dioxygenase DHP->Enzyme NFM N-Formylmaleamic Acid (Ring-Opened Product) Enzyme->NFM Catalyzes Ring Cleavage

Enzymatic degradation pathway involving this compound.

References

Technical Support Center: Preventing Oxidation of 2,5-Dihydroxypyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the oxidation of 2,5-dihydroxypyridine in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning yellow or brown). What is happening?

A1: The discoloration of your this compound solution is a common indicator of oxidation.[1] Like many phenolic compounds, this compound is susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, exposure to light, and the presence of metal ions. This process leads to the formation of colored degradation products and a potential loss of the compound's desired properties.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: Several factors can accelerate the oxidation of this compound in solution:

  • Dissolved Oxygen: The presence of molecular oxygen is a key driver of oxidation.

  • pH: The stability of phenolic compounds is often pH-dependent. While specific data for this compound is limited, related compounds show increased degradation at neutral or slightly basic pH.[2]

  • Metal Ions: Transition metal ions, particularly iron (Fe²⁺/Fe³⁺), can catalyze the oxidation of dihydroxy compounds.[1][3]

  • Light Exposure: Similar to other dihydropyridine derivatives, this compound may be sensitive to light, which can promote photooxidation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation.

Q3: What are the main strategies to prevent the oxidation of this compound in solution?

A3: The primary strategies to minimize oxidation include:

  • Working under an Inert Atmosphere: Removing dissolved oxygen from your solvent and maintaining an inert headspace (e.g., with argon or nitrogen) is highly effective.

  • Using Antioxidants: The addition of a sacrificial antioxidant can protect your compound by being preferentially oxidized.

  • Adding Chelating Agents: To sequester catalytic metal ions, a chelating agent like EDTA can be used.[3]

  • Controlling pH: Maintaining an optimal pH using a buffered solution can significantly improve stability. For many phenolic compounds, a slightly acidic pH is often preferred.[2]

  • Protecting from Light: Storing solutions in amber vials or wrapping containers in foil will prevent photooxidation.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution

  • Symptom: Your freshly prepared this compound solution quickly turns yellow or brown.

  • Probable Cause: This is likely due to rapid oxidation caused by one or more of the following: high levels of dissolved oxygen in the solvent, presence of catalytic metal ion impurities, or a suboptimal pH.

  • Solutions:

    • De-gas your solvent: Before dissolving your compound, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-30 minutes to remove dissolved oxygen.

    • Use an Inert Atmosphere: Prepare your solution in a glove box or use Schlenk techniques to maintain an inert atmosphere throughout the experiment.

    • Add a Chelating Agent: Incorporate a small amount of a chelating agent, such as EDTA, to sequester any trace metal ions that may be catalyzing the oxidation.

    • Adjust and Buffer the pH: Ensure your solution is buffered to an appropriate pH. For initial trials, a slightly acidic pH (e.g., pH 4-6) may improve stability.

Issue 2: Loss of Compound Potency or Activity Over Time

  • Symptom: You observe a decrease in the expected biological or chemical activity of your this compound solution upon storage.

  • Probable Cause: This indicates gradual degradation of the compound, likely due to slow oxidation.

  • Solutions:

    • Implement Stringent Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) in amber, airtight containers with an inert gas headspace.

    • Add an Antioxidant: For longer-term storage, consider adding a compatible antioxidant to the solution. The choice of antioxidant will depend on your specific application.

    • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound fresh before each experiment to ensure maximum potency.

    • Perform a Stability Study: Use a stability-indicating HPLC method to quantify the degradation of your compound under your typical experimental and storage conditions.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommended Action
Dissolved Oxygen Major contributor to oxidation.De-gas solvents and use an inert atmosphere.
pH Stability is pH-dependent; degradation may increase at neutral to basic pH.[2]Use a buffered solution, consider a slightly acidic pH for enhanced stability.
Metal Ions (e.g., Fe²⁺/Fe³⁺) Catalyze oxidation reactions.[1][3]Add a chelating agent such as EDTA.
Light Can induce photooxidation.Store solutions in amber vials or protect from light.
Temperature Higher temperatures accelerate degradation.Store solutions at low temperatures (refrigerated or frozen).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol outlines a general procedure for preparing a more stable solution of this compound for experimental use.

  • Solvent De-gassing:

    • Take a suitable volume of your chosen solvent (e.g., deionized water, buffer) in a flask with a sidearm.

    • Sparge the solvent with a gentle stream of an inert gas (argon or nitrogen) through a long needle or glass pipette for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers (Optional):

    • If using a chelating agent, add a small amount of EDTA (e.g., to a final concentration of 0.1-1 mM) to the de-gassed solvent and stir until dissolved.

    • If using an antioxidant, add the chosen antioxidant to the de-gassed solvent and ensure it is fully dissolved. The choice and concentration of the antioxidant should be optimized for your specific application.

  • Dissolving this compound:

    • Weigh the required amount of this compound in a separate vial.

    • While maintaining a gentle positive pressure of the inert gas over the surface of the de-gassed solvent, add the solvent to the vial containing the this compound.

    • Gently swirl or stir the vial until the compound is completely dissolved.

  • Storage:

    • Immediately cap the vial tightly.

    • For short-term storage, keep the solution on ice and protected from light.

    • For longer-term storage, flush the headspace of the vial with the inert gas before sealing and store at -20°C or -80°C in an amber container.

Protocol 2: Monitoring the Stability of this compound by HPLC

This protocol provides a framework for developing a stability-indicating HPLC method to quantify this compound and its oxidation products.

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

    • Detection: Use a UV detector set at a wavelength where this compound has significant absorbance.

    • Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products.

  • Forced Degradation Study:

    • To identify potential degradation peaks, subject a sample of your this compound solution to forced degradation conditions (e.g., exposure to a mild oxidizing agent like hydrogen peroxide, strong light, or heat).

    • Analyze the stressed sample by HPLC to identify the retention times of the degradation products.

  • Stability Study:

    • Prepare your this compound solution according to your standard procedure.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately analyze the aliquot by the developed HPLC method.

    • Quantify the peak area of the this compound peak and any major degradation peaks.

    • Plot the concentration or peak area of this compound as a function of time to determine its stability under the tested conditions.

Visualizations

Oxidation_Pathway cluster_propagation Propagation Steps DHP This compound DHP_Radical Dihydroxypyridinyl Radical DHP->DHP_Radical Radical_Initiator Initiator (e.g., O2, Metal Ion) Radical_Initiator->DHP Initiation Peroxy_Radical Peroxy Radical DHP_Radical->Peroxy_Radical Propagation Oxygen O2 Peroxy_Radical->DHP_Radical Chain Reaction DHP_Molecule Another 2,5-DHP Molecule Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide Propagation Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Species) Hydroperoxide->Degradation_Products Decomposition Troubleshooting_Workflow Start Solution Discoloration or Loss of Potency Check_Oxygen Is the solvent de-gassed and an inert atmosphere used? Start->Check_Oxygen Degas_Solvent Action: De-gas solvent and use inert atmosphere. Check_Oxygen->Degas_Solvent No Check_pH Is the solution pH controlled with a buffer? Check_Oxygen->Check_pH Yes Degas_Solvent->Check_pH Buffer_pH Action: Use a buffered system. Check_pH->Buffer_pH No Check_Metals Are metal ions a possible contaminant? Check_pH->Check_Metals Yes Buffer_pH->Check_Metals Add_Chelator Action: Add a chelating agent (e.g., EDTA). Check_Metals->Add_Chelator Yes Check_Storage Are solutions stored properly (dark, low temp)? Check_Metals->Check_Storage No Add_Chelator->Check_Storage Improve_Storage Action: Store in amber vials at low temperature. Check_Storage->Improve_Storage No Consider_Antioxidant For long-term storage, consider adding an antioxidant. Check_Storage->Consider_Antioxidant Yes Improve_Storage->Consider_Antioxidant End Problem Resolved Consider_Antioxidant->End

References

Technical Support Center: Troubleshooting 2,5-Dihydroxypyridine (2,5-DHP) MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information and protocols provided are primarily based on the extensively studied and structurally similar MALDI matrix, 2,5-dihydroxybenzoic acid (2,5-DHB), due to limited specific data for 2,5-dihydroxypyridine (2,5-DHP). The chemical similarities between these compounds, particularly the shared dihydroxy substitution pattern crucial for the MALDI process, suggest that the troubleshooting strategies for 2,5-DHB are highly applicable to 2,5-DHP.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Analyte Signal

Q1: I am not seeing any signal for my analyte, or the intensity is very low. What are the common causes and how can I troubleshoot this?

A: Low or absent analyte signals are a common issue in MALDI-MS and can stem from several factors related to sample preparation and instrument settings. A systematic approach is key to identifying and resolving the problem.

Initial Checks:

  • Matrix and Analyte Co-crystallization: Proper co-crystallization of the matrix and analyte is essential for efficient desorption and ionization.[1] Uneven crystal formation can lead to "hot spots" and poor shot-to-shot reproducibility.

  • Matrix-to-Analyte Ratio: An inappropriate ratio can lead to poor signal. Too little matrix may not efficiently desorb the analyte, while too much can suppress the analyte signal.[1]

  • Analyte Concentration: Both excessively high and low analyte concentrations can result in signal suppression. High concentrations can lead to self-suppression, while at very low concentrations, the signal may be difficult to distinguish from background noise.[1]

  • Laser Power: The laser fluence must be optimized. If it's too low, desorption/ionization will be inefficient. If it's too high, it can cause analyte fragmentation and signal loss.

Troubleshooting Steps:

  • Re-evaluate Matrix/Analyte Ratio: Prepare a dilution series to empirically determine the optimal matrix-to-analyte ratio.[1] A common starting point is a 1:1 (v/v) mixture of matrix and analyte solutions.[2]

  • Adjust Analyte Concentration: If self-suppression is suspected, dilute your analyte solution. If the concentration is too low, try a more concentrated sample.

  • Optimize Laser Fluence: Gradually increase the laser power to find the threshold for ion detection and the optimal intensity that provides a good signal-to-noise ratio without significant fragmentation.

  • Improve Spotting Technique: Experiment with different spotting techniques. The dried-droplet method is common, but a two-layer method (spotting the matrix first, letting it dry, and then adding the analyte) can sometimes improve results.[1]

Issue 2: Poor Resolution and Broad Peaks

Q2: My mass spectra show broad, poorly resolved peaks. What could be the cause and how can I improve the resolution?

A: Poor resolution in MALDI-MS can be attributed to several factors, including the presence of salt adducts, instrument settings, and non-homogenous crystal formation.

Common Causes:

  • Salt Contamination: The presence of alkali metal salts (e.g., sodium and potassium) is a major cause of peak broadening due to the formation of multiple adducts with the analyte.[1][3] This is particularly problematic for oligonucleotides.[3]

  • In-Source Decay (ISD): For larger molecules like proteins, fragmentation within the ion source can lead to peak tailing and broadening.

  • Instrument Calibration: An improperly calibrated instrument will lead to inaccurate mass assignments and can affect peak shape.

  • Delayed Extraction Settings: Suboptimal delayed extraction parameters can significantly impact resolution.

Troubleshooting Steps:

  • Desalt Your Sample: Thoroughly desalt your analyte sample before mixing it with the matrix. This is critical for achieving high resolution, especially for nucleic acids.[1]

  • Use Additives: The addition of certain compounds to the matrix solution can improve signal quality. For oligonucleotides, adding diammonium citrate (DAC) can help suppress alkali adduct formation.[3]

  • Optimize Delayed Extraction: Adjust the delayed extraction time on your mass spectrometer. Longer delay times are generally better for higher mass ranges.

  • Check Instrument Calibration: Ensure your instrument is properly calibrated across the mass range of interest.

Issue 3: High Background Noise or Matrix-Related Peaks

Q3: I am observing a lot of background noise or interfering peaks in the low mass range of my spectrum. How can I reduce this?

A: 2,5-DHB (and likely 2,5-DHP) is known to produce fewer background signals from matrix clusters in the lower mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[2] However, issues can still arise.

Common Causes:

  • Matrix Purity: Impurities in the matrix itself can contribute to background signals.

  • Matrix Application: The way the matrix is applied can influence the formation of matrix clusters.

  • Laser Fluence: High laser power can increase the formation of matrix-related ions.

Troubleshooting Steps:

  • Use High-Purity Matrix: Ensure you are using a high-purity grade of 2,5-DHP.

  • Binary Matrices: The use of a binary matrix, for example, a mixture of 2,5-DHB and 2,6-dihydroxybenzoic acid, has been shown to reduce background noise for glycan analysis.[2] A similar strategy could be explored with 2,5-DHP.

  • Optimize Laser Power: Use the lowest laser power necessary to obtain a good analyte signal.

  • Matrix Application Method: The choice of matrix application method can influence background noise. Experiment with different techniques like sublimation or the use of an automatic sprayer if available.[4]

Quantitative Data Summary

ParameterRecommended Value/RangeAnalyte ClassNotes
Matrix Concentration 10-20 mg/mLGeneralA saturated solution is also commonly used.[2]
Matrix Solvent 50:50 (v/v) ACN:0.1% TFA in waterPeptides/ProteinsOther ratios can be used depending on analyte solubility.[2]
70% methanol in waterLipidsSolvent choice depends on the lipid class.[2]
Matrix:Analyte Ratio (v/v) 1:1GeneralThis is a good starting point and should be optimized.[1][2]
Additive: Diammonium Citrate 10-50 mMOligonucleotidesSuppresses alkali adduct formation.[2]
Additive: Aniline Empirically determinedN-linked GlycansIncreases signal intensity.[2]

Detailed Experimental Protocols

Protocol 1: Standard Dried-Droplet Sample Preparation for Peptides/Proteins

1. Matrix Solution Preparation:

  • Prepare a 10 mg/mL solution of 2,5-DHP in a solvent mixture of 50% acetonitrile and 50% water containing 0.1% trifluoroacetic acid (TFA).

2. Sample Preparation:

  • Dissolve the peptide or protein sample in 0.1% TFA in water.

  • Mix the sample solution with the matrix solution in a 1:1 volume ratio.[2]

3. Spotting:

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry at room temperature, which allows for the co-crystallization of the analyte and matrix.[2]

4. Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer.

Protocol 2: Sample Preparation for Oligonucleotides with Additives

1. Matrix Solution Preparation:

  • Prepare a saturated solution of 2,5-DHP in a 1:1 (v/v) mixture of acetonitrile and deionized water.

  • To this solution, add an additive like diammonium citrate to a final concentration of 10-50 mM to suppress alkali adducts.[2]

2. Sample Preparation:

  • Dissolve the oligonucleotide sample in deionized water to a concentration of 10-100 pmol/µL. Desalting of the sample is highly recommended.[2]

3. Spotting (Dried-Droplet Method):

  • Mix the oligonucleotide sample solution and the matrix solution in a 1:1 (v/v) ratio.

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air-dry at room temperature.[2]

4. Analysis:

  • Acquire mass spectra in negative ion mode.

  • Use a delayed extraction time appropriate for the mass range to improve resolution.[2]

  • Average 100-500 laser shots per spectrum to enhance signal quality.[2]

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for 2,5-DHP MALDI-MS prep_matrix Prepare 2,5-DHP Matrix Solution mix Mix Matrix and Analyte (typically 1:1 v/v) prep_matrix->mix prep_analyte Prepare Analyte (with desalting if needed) prep_analyte->mix spot Spot Mixture onto MALDI Target Plate mix->spot dry Air-Dry to Co-crystallize spot->dry analyze Analyze in MALDI-MS dry->analyze

Caption: A typical experimental workflow for MALDI-MS using a 2,5-DHP matrix.

troubleshooting_workflow Troubleshooting Poor Signal with 2,5-DHP start Poor or No Signal check_ratio Optimize Matrix:Analyte Ratio? start->check_ratio adjust_ratio Prepare Dilution Series check_ratio->adjust_ratio Yes check_laser Optimize Laser Power? check_ratio->check_laser No adjust_ratio->check_laser adjust_laser Gradually Increase Fluence check_laser->adjust_laser Yes check_salt Salt Adducts Present? check_laser->check_salt No adjust_laser->check_salt desalt Desalt Sample / Use Additives check_salt->desalt Yes good_signal Good Signal Acquired check_salt->good_signal No desalt->good_signal

Caption: A logical flowchart for troubleshooting poor signal intensity in MALDI-MS experiments.

References

Technical Support Center: Optimizing MALDI Analysis and Reducing Ion Suppression with Pyridine-Based Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,5-Dihydroxypyridine (2,5-DHP) is not a commonly documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This guide provides general strategies for reducing ion suppression in MALDI and detailed information on a novel, effective pyridine-based matrix, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) , which may serve as a valuable reference for researchers exploring novel matrices like 2,5-DHP.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in MALDI, and what causes it?

A1: Ion suppression is a phenomenon in MALDI-MS where the ionization of a target analyte is reduced due to the presence of other molecules in the sample or on the target plate. This leads to decreased signal intensity for the analyte of interest, potentially preventing its detection and accurate quantification.

Common causes include:

  • High salt concentrations: Salts can compete with the analyte for charge or form adducts, suppressing the desired analyte signal.[1][2]

  • Presence of detergents or other contaminants: These can interfere with the co-crystallization process of the matrix and analyte.[3]

  • High concentrations of other analytes: In complex mixtures, molecules that ionize more efficiently can suppress the signal of less efficiently ionized analytes.[4][5]

  • Matrix-related ions: In the low mass range, signals from the matrix itself can interfere with and suppress the signals of small molecule analytes.[5][6][7]

Q2: My analyte signal is weak or absent. How can I determine if ion suppression is the cause?

A2: To diagnose ion suppression, you can perform the following:

  • Analyze a pure standard: Prepare your analyte standard with the matrix and compare its signal intensity to your sample. A significant decrease in signal in your sample suggests suppression.

  • Serial dilutions: Dilute your sample. If the signal of the analyte increases upon dilution (up to a certain point), it is a strong indicator of ion suppression.

  • Spiking experiment: Add a known amount of your analyte standard to your sample. If the signal recovery is less than expected, ion suppression is likely occurring.

Q3: Are pyridine-based matrices effective at reducing ion suppression?

A3: Yes, certain pyridine-based matrices have shown promise. For example, the novel matrix 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) demonstrates high metabolite ionization efficiency and low background ion interference, making it a powerful tool for analyzing complex biological samples.[8][9] Ionic liquid matrices (ILMs) formed by combining a conventional matrix like 2,5-dihydroxybenzoic acid (DHB) with a pyridine-containing base can also improve sample homogeneity and reduce matrix-related signals.[6][10][11]

Q4: What are the advantages of using a novel pyridine matrix like HNTP?

A4: The novel matrix HNTP has been reported to offer several advantages for the analysis of metabolites in positive-ion mode, including:

  • Strong ultraviolet absorption.

  • Formation of micrometer-scale, homogeneous crystals.

  • High chemical stability.

  • Low background interference from matrix-related ions.

  • High ionization efficiency for a wide range of metabolites.[8][9]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to troubleshooting common issues related to ion suppression in MALDI experiments.

Problem 1: Weak or No Analyte Signal
Possible Cause Troubleshooting Step Expected Outcome
Ion Suppression from Salts Perform sample desalting using techniques like C18 ZipTips, dialysis, or solid-phase extraction (SPE).[12]Improved signal intensity and reduced salt adducts in the mass spectrum.
Poor Co-crystallization Optimize the matrix-to-analyte ratio. This is a critical parameter that may require some trial and error.[2]A "sweet spot" is found where the analyte signal is maximized.
Try a different sample deposition method, such as the dried-droplet, thin-layer, or sandwich method.[2][13]Improved crystal homogeneity and better analyte incorporation into the matrix crystals.
Inappropriate Matrix Choice If analyzing small molecules, ensure the matrix does not generate interfering ions in the same mass range. Consider a "MALDI-silent" matrix or one with minimal background signals like HNTP.[6][8][9]Cleaner baseline in the low mass region and enhanced analyte signals.
Analyte Degradation For acid-sensitive analytes, consider using a basic or near-neutral pH matrix.Preservation of the analyte and detection of the correct molecular ion.
Problem 2: High Background Noise / Matrix-Related Peaks
Possible Cause Troubleshooting Step Expected Outcome
Matrix Cluster Formation Lower the laser fluence to the minimum required for good signal intensity.[14]Reduction of matrix cluster peaks and improved signal-to-noise ratio.
Adjust the matrix concentration. A lower concentration may reduce background but could also decrease analyte signal.An optimal balance between analyte signal and background noise is achieved.
Use of a "Noisy" Matrix Switch to a matrix known for low background interference in the desired mass range. For small molecules, HNTP has shown superior performance over conventional matrices like 2,5-DHB.[8][9]Significantly reduced chemical noise and clearer analyte peaks.
Matrix Suppression Effect (MSE) For analytes in the 1000-20000 Da range, adjusting the matrix-to-analyte ratio can sometimes completely suppress matrix ions.[12][14]A clean spectrum with strong analyte signals and minimal to no matrix peaks.

Experimental Protocols

Protocol 1: Sample Preparation using HNTP Matrix for Metabolite Analysis

This protocol is based on the methodology described for the novel pyridine-based matrix, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP).[4][8][9]

Materials:

  • HNTP Matrix Solution: 10 mg/mL in 70% methanol.

  • Analyte solution (e.g., tissue extract reconstituted in 50% methanol).

  • MALDI target plate.

Procedure:

  • Matrix Application: Apply the HNTP matrix solution onto the tissue section or sample spot using an automated sprayer to ensure a uniform coating.

  • Analyte Deposition (for extracted samples):

    • Mix the analyte solution with the HNTP matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • MALDI-MS Analysis:

    • Ionization Mode: Positive

    • Laser: 355 nm Nd:YAG or 337 nm Nitrogen laser

    • Acquire spectra from the prepared sample spots.

Protocol 2: Preparation of a Pyridine-Based Ionic Liquid Matrix (ILM)

This protocol describes the general preparation of an ionic liquid matrix using pyridine as the base, which can lead to more homogeneous crystal formation.[6][10][11]

Materials:

  • Acidic Matrix (e.g., 2,5-DHB) solution (e.g., 10 mg/mL in acetonitrile/water).

  • Pyridine.

  • Analyte solution.

Procedure:

  • ILM Preparation:

    • In a microcentrifuge tube, mix the acidic matrix solution with pyridine in an equimolar ratio.

    • Vortex the mixture thoroughly. The resulting solution is the ionic liquid matrix.

  • Sample Preparation:

    • Mix the analyte solution with the prepared ILM in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the solvent to evaporate at room temperature. The spot should appear as a uniform liquid film rather than crystalline.

  • MALDI-MS Analysis:

    • Proceed with MALDI-MS analysis as per the instrument's standard operating procedure.

Quantitative Data Summary

The following table summarizes the reported performance of the HNTP matrix in comparison to conventional matrices for metabolite detection in rat liver tissue.[8][9]

MatrixNumber of Detectable Metabolites
HNTP 185
2,5-DHB145
2-MBT120

Visualizations

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis Analysis Sample Biological Sample (e.g., Tissue) Extract Analyte Extraction Sample->Extract Mix Mix Analyte & Matrix (1:1 v/v) Extract->Mix MatrixSol Prepare Matrix Solution (e.g., HNTP in 70% MeOH) MatrixSol->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry Sample Spot Spot->Dry MALDI MALDI-MS Analysis Dry->MALDI Data Data Acquisition & Processing MALDI->Data

Caption: General workflow for MALDI-MS analysis using a prepared matrix solution.

troubleshooting_logic Start Weak or No Analyte Signal CheckSuppression Is Ion Suppression Suspected? Start->CheckSuppression OptimizeInstrument Optimize Instrument (Laser, Detector) CheckSuppression->OptimizeInstrument No CheckSamplePrep Review Sample Preparation CheckSuppression->CheckSamplePrep Yes OptimizeInstrument->Start Desalt Desalt Sample CheckSamplePrep->Desalt Salts Present? OptimizeRatio Optimize Matrix/Analyte Ratio CheckSamplePrep->OptimizeRatio Poor Crystals? ChangeMatrix Change Matrix/ Solvent System CheckSamplePrep->ChangeMatrix No Improvement GoodSignal Good Signal Desalt->GoodSignal OptimizeRatio->GoodSignal ChangeMatrix->GoodSignal

Caption: Logical workflow for troubleshooting weak analyte signals in MALDI-MS.

References

Technical Support Center: Optimizing 2,5-Dihydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 2,5-dihydroxypyridine (2,5-DHP).

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme for the synthesis of this compound?

A1: A commonly used and effective enzyme is nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ). This enzyme catalyzes the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to this compound.[1] For enhanced stability and reusability, an immobilized form of the enzyme, such as HSPHZZ covalently immobilized on Immobead 150 (ImmHSPHZZ), is recommended.[1]

Q2: What are the optimal reaction conditions for 2,5-DHP synthesis using ImmHSPHZZ?

A2: Under optimal conditions, immobilized HSPHZZ (ImmHSPHZZ) can achieve a high conversion rate. The recommended conditions are a temperature of 35°C and a pH of 9.0 in a 20 mM Tris-HCl buffer.[1]

Q3: What is the expected yield and reaction time under optimal conditions?

A3: With an enzyme concentration of 30 mg/mL, you can expect to produce approximately 97.2 mg/L of 2,5-DHP with an 85.4% conversion rate from HSP within a 30-minute reaction time.[1]

Q4: Can the immobilized enzyme be reused?

A4: Yes, one of the advantages of using immobilized enzymes like ImmHSPHZZ is their reusability. After 8 reaction cycles, it can retain over 50% of its initial activity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of 2,5-DHP Suboptimal Enzyme Concentration: The concentration of the enzyme is a critical factor.Perform an enzyme concentration optimization experiment. Start with a range of 10–50 mg/mL. The highest yield (95.6%) has been observed at an enzyme concentration of 30 mg/mL.[1]
Incorrect Substrate Concentration: High concentrations of the substrate (HSP) can lead to decreased yield.Optimize the substrate concentration. The reaction rate increases with HSP concentrations from 0.25 to 0.75 mM, with the highest yield achieved at 0.75 mM.[1]
Non-Optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.Ensure the reaction is carried out at the optimal pH of 9.0 and a temperature of 35°C for ImmHSPHZZ.[1]
Decreased Yield at High Enzyme Concentrations Enzyme Agglomeration and Diffusion Issues: Excess catalyst can lead to enzyme agglomeration, which can hinder the reaction efficiency.[1]Avoid using enzyme concentrations significantly higher than the optimum. A decrease in yield has been observed at concentrations of 40–50 mg/mL.[1]
Poor Enzyme Stability and Reusability Use of Free Enzyme: Free enzymes are often less stable and difficult to recover for reuse.Utilize an immobilized form of the enzyme. Covalent immobilization on a support like Immobead 150 has been shown to improve thermal and storage stability, as well as reusability.[1]

Data Presentation

Table 1: Effect of Immobilized Enzyme (ImmHSPHZZ) Concentration on 2,5-DHP Yield

Enzyme Concentration (mg/mL)2,5-DHP Yield (%)
10Increasing
20Increasing
30 95.6 (Optimal)
40Decreasing
50Decreasing

Data derived from a study on the synthesis of 2,5-DHP using ImmHSPHZZ.[1]

Table 2: Optimal Reaction Parameters for 2,5-DHP Synthesis using ImmHSPHZZ

ParameterOptimal Value
Enzyme (ImmHSPHZZ) Concentration30 mg/L
Substrate (HSP) Concentration0.75 mM
pH9.0
Temperature35°C
Reaction Time30 min
Resulting 2,5-DHP Production 94.5 mg/L (85.4% conversion)

Summary of optimal conditions identified in the research.[1]

Experimental Protocols

Protocol 1: Optimization of Enzyme Concentration for 2,5-DHP Synthesis

Objective: To determine the optimal concentration of ImmHSPHZZ for maximizing the yield of 2,5-DHP.

Materials:

  • Immobilized Nicotine Hydroxylase (ImmHSPHZZ)

  • 6-hydroxy-3-succinoylpyridine (HSP) solution (0.75 mM)

  • 20 mM Tris-HCl buffer (pH 9.0)

  • Reaction vessels (e.g., microcentrifuge tubes or a multi-well plate)

  • Incubator or water bath set to 35°C

  • HPLC system for product analysis

Procedure:

  • Prepare a series of reaction mixtures by adding varying concentrations of ImmHSPHZZ (e.g., 10, 20, 30, 40, and 50 mg/mL) to separate reaction vessels.

  • To each reaction vessel, add the 0.75 mM HSP solution.

  • Incubate the reaction mixtures at 35°C for 30 minutes with gentle agitation.

  • After incubation, terminate the reaction (e.g., by heat inactivation or addition of a quenching agent).

  • Centrifuge the samples to pellet the immobilized enzyme.

  • Analyze the supernatant for the concentration of 2,5-DHP using a calibrated HPLC method.

  • Plot the yield of 2,5-DHP as a function of the enzyme concentration to determine the optimal concentration.

Visualizations

experimental_workflow Experimental Workflow for Enzyme Concentration Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Solutions (10-50 mg/mL) mix Mix Enzyme and Substrate prep_enzyme->mix prep_substrate Prepare Substrate Solution (0.75 mM HSP) prep_substrate->mix incubate Incubate at 35°C for 30 min mix->incubate terminate Terminate Reaction incubate->terminate analyze Analyze 2,5-DHP by HPLC terminate->analyze determine_optimum Determine Optimal Concentration analyze->determine_optimum

Caption: Workflow for optimizing enzyme concentration.

signaling_pathway Enzymatic Conversion of HSP to 2,5-DHP cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product HSP 6-hydroxy-3-succinoylpyridine (HSP) Enzyme Nicotine Hydroxylase (HSPHZZ) HSP->Enzyme Cofactors NADH + FAD Cofactors->Enzyme DHP This compound (2,5-DHP) Enzyme->DHP Hydrolysis

Caption: Biochemical pathway of 2,5-DHP synthesis.

References

Technical Support Center: Enzymatic Synthesis of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic synthesis of 2,5-dihydroxypyridine (2,5-DHP).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of 2,5-DHP, with a focus on substrate inhibition.

Issue Potential Cause Recommended Action
Low or no 2,5-DHP production Inactive enzyme- Verify enzyme activity using a standard assay. - Ensure proper storage conditions for the enzyme (-20°C or -80°C). - Check for the presence of necessary cofactors such as NADH, FAD, and Fe2+.[1][2]
Incorrect buffer pH or temperature- Optimize the reaction pH and temperature. For example, immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) shows optimal activity at pH 9.0 and 35°C.[1]
Sub-optimal substrate concentration- Determine the optimal substrate concentration. For HSP as a substrate with immobilized HSPHZZ, the optimal concentration is around 0.75 mM.[1]
Decreased 2,5-DHP yield at high substrate concentrations (Substrate Inhibition) High substrate concentration leading to inhibition- Reduce the substrate concentration to the optimal level. Strong substrate inhibition has been observed for some hydroxylases at concentrations above 0.5 mM to 1.0 mM.[1][3][4] - Consider a fed-batch approach to maintain the substrate concentration within the optimal range.
For immobilized enzymes, mass transfer limitations or enzyme agglomeration- Optimize the enzyme loading on the support material. For Immobead 150, an enzyme concentration of 30 mg/mL was found to be optimal.[1] - Ensure adequate mixing to minimize diffusion problems.[1]
Reaction stops before substrate is fully consumed Product inhibition- Investigate if 2,5-DHP or other byproducts are inhibiting the enzyme. - Consider in-situ product removal techniques.
Enzyme instability- Assess the operational stability of the enzyme under your experimental conditions. - Consider using an immobilized enzyme to improve stability.[1]
Inconsistent results between batches Variability in enzyme preparation- Standardize the enzyme purification and quantification protocol.
Inconsistent reagent quality- Use high-purity substrates and cofactors. - Prepare fresh buffers for each experiment.

Frequently Asked Questions (FAQs)

Q1: What enzymes are commonly used for the synthesis of this compound?

A1: Several enzymes can be used for the synthesis of 2,5-DHP, primarily monooxygenases and hydroxylases. These include:

  • Nicotine hydroxylase (e.g., HSPHZZ from Pseudomonas sp. ZZ-5): This enzyme catalyzes the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP.[1]

  • 2-hydroxypyridine 5-monooxygenase: This enzyme hydroxylates 2-hydroxypyridine to produce 2,5-DHP.[2]

  • 4-hydroxypyridine-3-hydroxylase: While this enzyme produces pyridine-3,4-diol from 4-hydroxypyridine, it is an example of a pyridine hydroxylase that can be subject to substrate inhibition.[3][4]

  • This compound 5,6-dioxygenase: This enzyme is involved in the degradation of 2,5-DHP, not its synthesis, but is important to consider in whole-cell biocatalysis to prevent product loss.[5][6]

Q2: What is substrate inhibition and why does it occur in 2,5-DHP synthesis?

A2: Substrate inhibition is a phenomenon where the rate of an enzymatic reaction decreases at high substrate concentrations. In the context of 2,5-DHP synthesis, this can occur for several reasons:

  • Formation of a non-productive enzyme-substrate complex: At high concentrations, two substrate molecules may bind to the enzyme's active site in a way that prevents the catalytic reaction from proceeding.

  • Mass transfer limitations: With immobilized enzymes, high substrate concentrations can hinder the diffusion of the substrate to the active site of the enzyme.[1]

  • Enzyme agglomeration: High concentrations of the catalyst can lead to clumping of the enzyme, reducing the available surface area for the reaction.[1] For example, the synthesis of 2,5-DHP using immobilized HSPHZZ showed a decrease in yield when the HSP concentration was increased from 1.0 to 2.0 mM.[1] Similarly, 4-hydroxypyridine-3-hydroxylase is strongly inhibited by substrate concentrations above 0.5 mM.[3][4]

Q3: What are the typical optimal conditions for the enzymatic synthesis of 2,5-DHP?

A3: Optimal conditions are enzyme- and substrate-dependent. For the synthesis of 2,5-DHP from HSP using immobilized HSPHZZ, the optimal conditions were found to be:

  • pH: 9.0

  • Temperature: 35°C

  • Enzyme Concentration: 30 mg/L

  • Substrate (HSP) Concentration: 0.75 mM Under these conditions, a conversion of 85.4% was achieved in 30 minutes.[1]

Q4: How can I improve the stability and reusability of the enzyme for 2,5-DHP synthesis?

A4: Enzyme immobilization is a common strategy to enhance stability and enable reuse. Covalently immobilizing HSPHZZ on Immobead 150 has been shown to improve its performance over wider pH and temperature ranges compared to the free enzyme. The immobilized enzyme retained over 50% of its initial activity after 8 reaction cycles.[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2,5-DHP using Immobilized HSPHZZ

This protocol is based on the work by Wang et al. (2018).[1]

Materials:

  • Immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 (ImmHSPHZZ) on Immobead 150

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Tris-HCl buffer (20 mM, pH 9.0)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 20 mM Tris-HCl buffer (pH 9.0).

  • Add the substrate, HSP, to a final concentration of 0.75 mM.

  • Add the cofactors, FAD and NADH, to final concentrations of 10 µM and 0.5 mM, respectively.

  • Initiate the reaction by adding ImmHSPHZZ to a final concentration of 30 mg/L.

  • Incubate the reaction mixture at 35°C with agitation for 30-60 minutes.

  • Monitor the formation of 2,5-DHP using HPLC. The mobile phase can be methanol/acetic acid (25:75, v/v) with a flow rate of 0.5 mL/min.[1]

Protocol 2: Assay for Substrate Inhibition

Procedure:

  • Set up a series of reactions as described in Protocol 1.

  • Vary the concentration of the substrate (e.g., HSP) over a wide range, for example, from 0.25 mM to 2.0 mM.[1]

  • Keep the concentrations of the enzyme and cofactors constant across all reactions.

  • Measure the initial reaction velocity for each substrate concentration by taking samples at regular intervals and quantifying the 2,5-DHP produced.

  • Plot the initial reaction velocity as a function of the substrate concentration. A decrease in velocity at higher substrate concentrations is indicative of substrate inhibition.

Visualizations

Enzymatic_Synthesis_Pathway sub 6-Hydroxy-3-succinoylpyridine (HSP) enz Nicotine Hydroxylase (HSPHZZ) + NADH, FAD sub->enz prod This compound (2,5-DHP) enz->prod

Caption: Enzymatic conversion of HSP to 2,5-DHP.

Troubleshooting_Workflow start Start: Low 2,5-DHP Yield check_inhibition Is substrate concentration high? start->check_inhibition reduce_substrate Reduce substrate concentration or use fed-batch check_inhibition->reduce_substrate Yes check_conditions Are reaction conditions optimal? (pH, Temp, Cofactors) check_inhibition->check_conditions No end Improved Yield reduce_substrate->end optimize_conditions Optimize reaction conditions check_conditions->optimize_conditions No check_enzyme Is enzyme active and stable? check_conditions->check_enzyme Yes optimize_conditions->end verify_enzyme Verify enzyme activity and consider immobilization check_enzyme->verify_enzyme No check_enzyme->end Yes verify_enzyme->end

Caption: Troubleshooting workflow for low 2,5-DHP yield.

References

Effect of pH and temperature on 2,5-dihydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-dihydroxypyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental outcomes.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on the effects of pH and temperature on the synthesis of this compound via both enzymatic and chemical methods.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Enzymatic Synthesis using Immobilized Nicotine Hydroxylase (HSPHZZ)

Issue 1: Low or No Product Yield

Potential Cause Recommended Solutions
Suboptimal pH The optimal pH for immobilized HSPHZZ is 9.0. Deviations can significantly decrease enzyme activity. Ensure the buffer is correctly prepared and the final reaction pH is verified. Consider that the immobilized enzyme exhibits higher tolerance to alkaline pHs compared to the free enzyme.[1]
Suboptimal Temperature The optimal temperature for immobilized HSPHZZ is 35°C.[1] Lower temperatures will slow the reaction rate, while significantly higher temperatures can lead to enzyme denaturation and irreversible loss of activity. Maintain a constant and accurate temperature throughout the reaction.
Incorrect Enzyme Concentration While increasing enzyme concentration generally increases product yield, excessively high concentrations (>30 mg/mL) of immobilized HSPHZZ can lead to agglomeration and diffusion problems, reducing reaction efficiency.[1] The optimal concentration is around 30 mg/mL.[1]
Incorrect Substrate Concentration High concentrations of the substrate (6-hydroxy-3-succinoylpyridine, HSP) can inhibit the enzyme. The optimal HSP concentration is approximately 0.75 mM.[1] Concentrations above 1.0 mM may limit substrate mass transfer to the active site.[1]
Enzyme Leaching or Inactivation If reusing the immobilized enzyme, activity can decrease over time due to leaching or gradual denaturation. After 8 reaction cycles, about 51.3% of the initial activity may remain.[1] Consider using freshly prepared immobilized enzyme if yields significantly drop.
Mass Transfer Limitations The porous support of the immobilized enzyme can present diffusion barriers for the substrate and product. Ensure adequate mixing to minimize these limitations.
Inactive Cofactors The reaction requires nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).[1] Ensure these cofactors are fresh and have been stored correctly to prevent degradation.

Issue 2: Formation of Unknown Byproducts

Potential Cause Recommended Solutions
Suboptimal pH and Temperature Deviations from the optimal pH (9.0) and temperature (35°C) can alter the enzyme's selectivity, potentially leading to the formation of side products.[1] It is crucial to maintain these parameters strictly.
Substrate Impurities Impurities in the HSP substrate can be converted into byproducts by the enzyme. Ensure the purity of the starting material using appropriate analytical techniques.
Product Degradation This compound can be further metabolized or degraded, especially under non-optimal conditions. The enzyme this compound 5,6-dioxygenase can degrade the product to N-formylmaleamic acid. While this is a different enzyme, similar degradation pathways could be a concern.
Chemical Synthesis using Persulfate Oxidation

Issue: Low Yield and/or Formation of Multiple Isomers

Potential Cause Recommended Solutions
Incorrect Stoichiometry of Reagents The ratio of the pyridine precursor to the persulfate oxidizing agent is critical. An excess or deficit of the oxidizing agent can lead to incomplete reaction or over-oxidation.
Suboptimal Temperature The reaction temperature influences the rate of oxidation and the formation of byproducts. Careful control of the reaction temperature is necessary to favor the desired product.
Incorrect pH/Acid Concentration The reaction is typically carried out in the presence of sulfuric acid. The acidity of the medium can affect the reactivity of the pyridine ring and the stability of the product.
Formation of Isomeric Byproducts The hydroxylation of the pyridine ring can occur at different positions, leading to a mixture of isomers. Purification by chromatography is often necessary to isolate the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic synthesis of this compound using immobilized HSPHZZ?

A1: The optimal pH for the synthesis using immobilized HSPHZZ is 9.0. The immobilized enzyme shows higher activity in a broader alkaline pH range (7.5-9.5) compared to the free enzyme.[1]

Q2: What is the optimal temperature for this enzymatic synthesis?

A2: The optimal temperature is 35°C. The immobilized enzyme demonstrates better thermostability than the free enzyme.[1]

Q3: Why is my yield decreasing when I increase the amount of immobilized enzyme?

A3: At high concentrations (above 30 mg/mL), the immobilized enzyme particles can agglomerate. This clumping can hinder the diffusion of the substrate to the enzyme's active sites, thus reducing the overall reaction efficiency.[1]

Q4: Can the immobilized enzyme be reused?

A4: Yes, the immobilized HSPHZZ can be recovered and reused. However, a gradual loss of activity is expected. Studies have shown that after 8 cycles, the enzyme retains approximately 51.3% of its initial activity.[1]

Q5: What are the main challenges in the chemical synthesis of this compound?

A5: The main challenges include achieving regioselectivity to specifically introduce the hydroxyl groups at the 2 and 5 positions, which can lead to the formation of multiple isomers and result in low yields of the desired product. Purification of the target compound from the reaction mixture can also be complex.

Data Presentation

Effect of pH on Immobilized HSPHZZ Activity
pHRelative Activity (%)
5.0~20
6.0~40
7.0~70
7.5~90
8.0~95
8.5~98
9.0100
9.5~95
10.0~70

Data is estimated based on graphical representations in the cited literature.

Effect of Temperature on Immobilized HSPHZZ Activity
Temperature (°C)Relative Activity (%)
5~15
15~40
25~75
30~90
35100
40~90
50~60

Data is estimated based on graphical representations in the cited literature.

Experimental Protocols

Enzymatic Synthesis of this compound using Immobilized HSPHZZ

This protocol is based on the methodology described for the synthesis using nicotine hydroxylase from Pseudomonas sp. ZZ-5 immobilized on Immobead 150.[1]

Materials:

  • Immobilized HSPHZZ (e.g., on Immobead 150)

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Tris-HCl buffer (20 mM, pH 9.0)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 20 mM Tris-HCl buffer (pH 9.0).

  • Add the substrate, HSP, to a final concentration of 0.75 mM.

  • Add the cofactors, FAD to a final concentration of 10 µM and NADH to a final concentration of 0.5 mM.

  • Equilibrate the reaction mixture to 35°C with gentle stirring.

  • Initiate the reaction by adding the immobilized HSPHZZ to a final concentration of 30 mg/mL.

  • Maintain the reaction at 35°C with continuous stirring for 30-60 minutes.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC).

  • Upon completion, stop the reaction by removing the immobilized enzyme via filtration.

  • The filtrate containing the product, this compound, can then be subjected to purification.

Chemical Synthesis of this compound via Persulfate Oxidation of 2-Hydroxypyridine

This is a general procedure based on known chemical hydroxylation methods.

Materials:

  • 2-Hydroxypyridine

  • Potassium persulfate (K2S2O8)

  • Concentrated sulfuric acid (H2SO4)

  • Deionized water

  • Reaction vessel with temperature control and stirring

  • Ice bath

Procedure:

  • In a reaction vessel, dissolve 2-hydroxypyridine in concentrated sulfuric acid, keeping the temperature low using an ice bath.

  • Slowly add a solution of potassium persulfate in deionized water to the reaction mixture while maintaining a low temperature and continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it over ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification Prepare Buffer Prepare 20 mM Tris-HCl (pH 9.0) Add Substrate Add HSP (0.75 mM) Prepare Buffer->Add Substrate Add Cofactors Add FAD (10 µM) & NADH (0.5 mM) Add Substrate->Add Cofactors Equilibrate Equilibrate to 35°C Add Cofactors->Equilibrate Add Enzyme Add Immobilized HSPHZZ (30 mg/mL) Equilibrate->Add Enzyme Incubate Incubate at 35°C with stirring (30-60 min) Add Enzyme->Incubate Monitor Monitor by HPLC Incubate->Monitor Stop Reaction Filter to remove enzyme Monitor->Stop Reaction Purify Purify 2,5-DHP from filtrate Stop Reaction->Purify

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of 2,5-DHP Check_pH Is pH optimal (9.0)? Start->Check_pH Check_Temp Is temperature optimal (35°C)? Check_pH->Check_Temp Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Enzyme_Conc Is enzyme concentration optimal (~30 mg/mL)? Check_Temp->Check_Enzyme_Conc Yes Adjust_Temp Adjust reaction temperature Check_Temp->Adjust_Temp No Check_Substrate_Conc Is substrate concentration optimal (~0.75 mM)? Check_Enzyme_Conc->Check_Substrate_Conc Yes Adjust_Enzyme_Conc Optimize enzyme concentration Check_Enzyme_Conc->Adjust_Enzyme_Conc No Check_Cofactors Are cofactors active? Check_Substrate_Conc->Check_Cofactors Yes Adjust_Substrate_Conc Optimize substrate concentration Check_Substrate_Conc->Adjust_Substrate_Conc No Check_Reuse Is the enzyme reused multiple times? Check_Cofactors->Check_Reuse Yes Use_Fresh_Cofactors Use fresh cofactors Check_Cofactors->Use_Fresh_Cofactors No Use_Fresh_Enzyme Use fresh immobilized enzyme Check_Reuse->Use_Fresh_Enzyme Yes

Caption: Troubleshooting flowchart for low yield in enzymatic synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,5-Dihydroxypyridine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,5-dihydroxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, can be achieved through both traditional chemical methods and modern enzymatic approaches. This guide provides a detailed comparison of these two synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Starting Material 2-Hydroxypyridine or 3-Hydroxypyridine6-Hydroxy-3-succinoylpyridine (HSP)
Key Reagents/Catalyst Potassium peroxydisulfate, Sulfuric acidNicotine hydroxylase (e.g., from Pseudomonas sp. ZZ-5), NADH, FAD
Reaction Conditions Cooled to 5-8°C, then room temperature35°C, pH 9.0
Yield 11-40%[1]Up to 95.6%
Specificity Low regioselectivity, potential for side productsHigh regioselectivity
Environmental Impact Use of strong acids and oxidizing agents, potential for hazardous wasteGenerally milder conditions, biodegradable catalyst (enzyme), less hazardous waste
Cost-Effectiveness Potentially lower cost of basic reagentsHigher initial cost for enzyme production/purification, but potential for cost savings through higher yield and milder conditions
Scalability Well-established for industrial scaleScalability depends on enzyme production and stability

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a method utilizing the Boyland-Sims oxidation.

Materials:

  • 2-Hydroxypyridine

  • Potassium peroxydisulfate (K₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Chloroform

  • Sodium hydroxide (NaOH) for neutralization

  • Deionized water

  • Ice bath

  • Soxhlet apparatus

  • Rotary evaporator

Procedure:

  • In a flask, dissolve 2-hydroxypyridine in a solution of sodium hydroxide in deionized water.

  • Cool the flask to approximately 5-8°C in an ice bath.

  • Slowly add potassium peroxydisulfate to the cooled solution while stirring.

  • Allow the reaction mixture to stir and gradually warm to room temperature over approximately 3 hours.

  • Acidify the reaction mixture with sulfuric acid and hydrolyze the resulting sulfate ester by heating.

  • Neutralize the hydrolysate with a sodium hydroxide solution.

  • Extract any unreacted starting material with chloroform.

  • Dry the aqueous solution using a rotary evaporator to obtain a salt cake.

  • Extract the crude product from the salt cake using a Soxhlet apparatus with chloroform for several hours.

  • Evaporate the chloroform to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by fractional sublimation.

Enzymatic Synthesis of this compound

This protocol is based on the use of nicotine hydroxylase from Pseudomonas sp. ZZ-5.

Materials:

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • Immobilized nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ)

  • Tris-HCl buffer (20 mM, pH 9.0)

  • Nicotinamide adenine dinucleotide (NADH)

  • Flavin adenine dinucleotide (FAD)

  • Reaction vessel with temperature control

  • Filtration apparatus

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing 20 mM Tris-HCl buffer (pH 9.0).

  • Add the substrate, 6-hydroxy-3-succinoylpyridine (HSP), to the buffer.

  • Add the cofactors, NADH and FAD, to the reaction mixture.

  • Initiate the reaction by adding the immobilized nicotine hydroxylase (ImmHSPHZZ).

  • Maintain the reaction at 35°C with gentle agitation for the desired reaction time (e.g., 30 minutes to 6 hours).

  • Monitor the progress of the reaction by taking samples and analyzing for the formation of this compound using a suitable analytical method such as HPLC.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product, this compound, can be isolated and purified from the reaction mixture using standard chromatographic techniques.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for both synthesis methods and the biological pathway in which this compound is an intermediate.

chemical_synthesis_workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Product 2-Hydroxypyridine 2-Hydroxypyridine Reaction Boyland-Sims Oxidation 2-Hydroxypyridine->Reaction K2S2O8_H2SO4 K₂S₂O₈ / H₂SO₄ K2S2O8_H2SO4->Reaction Hydrolysis Hydrolysis Reaction->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Extraction Soxhlet Extraction Neutralization->Extraction Purification Recrystallization/ Sublimation Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

enzymatic_synthesis_workflow cluster_start Starting Materials cluster_process Biocatalysis cluster_end Product & Catalyst HSP 6-Hydroxy-3-succinoylpyridine Reaction Enzymatic Hydroxylation HSP->Reaction Enzyme Immobilized Nicotine Hydroxylase Enzyme->Reaction Cofactors NADH / FAD Cofactors->Reaction Separation Enzyme Filtration Reaction->Separation Product This compound Separation->Product Recycled_Enzyme Recycled Enzyme Separation->Recycled_Enzyme nicotine_degradation_pathway Nicotine Nicotine N-Methylmyosmine N-Methylmyosmine Nicotine->N-Methylmyosmine NicA2 Pseudooxynicotine Pseudooxynicotine N-Methylmyosmine->Pseudooxynicotine spontaneous 3-Succinylpyridine 3-Succinylpyridine (SP) Pseudooxynicotine->3-Succinylpyridine Pnao HSP 6-Hydroxy-3-succinoylpyridine (HSP) 3-Succinylpyridine->HSP SpmABC 2,5-DHP This compound HSP->2,5-DHP HspB (Nicotine Hydroxylase) N-Formylmaleamic_acid N-Formylmaleamic acid 2,5-DHP->N-Formylmaleamic_acid NicX Maleamic_acid Maleamic_acid N-Formylmaleamic_acid->Maleamic_acid Maleic_acid Maleic_acid Maleamic_acid->Maleic_acid Fumaric_acid Fumaric_acid Maleic_acid->Fumaric_acid

References

Yield comparison of different 2,5-dihydroxypyridine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to 2,5-dihydroxypyridine, a valuable building block in the pharmaceutical and agrochemical industries. The performance of each route is evaluated based on yield, reaction conditions, and environmental impact, supported by experimental data from peer-reviewed literature and patents.

Performance Comparison of Synthesis Routes

The synthesis of this compound can be broadly categorized into chemical and biological methods. Each approach presents distinct advantages and disadvantages in terms of efficiency, scalability, and sustainability.

Parameter Route 1: Chemical Synthesis Route 2: Enzymatic Synthesis Route 3: Microbial Synthesis
Starting Material 2-Hydroxypyridine or 3-Hydroxypyridine6-Hydroxy-3-succinoylpyridine (HSP)3-Hydroxypyridine
Key Reagents/Catalyst Peroxodisulfuric acid, Sulfuric acidImmobilized Nicotine HydroxylaseAzotobacter sp. whole cells
Reaction Conditions Strong acidic environmentAqueous buffer (pH 9.0), 35°CAqueous buffer (pH 7.0), 30°C
Reported Yield 11-34%[1]~85.4%[2]High Efficiency (e.g., 27 mM product from 21 mM initial substrate)[1]
Product Purity Requires significant purificationHigh, with minimal byproductsGenerally requires purification from biomass and media components
Scalability Readily scalablePotentially challenging due to enzyme cost and stabilityScalable with standard fermentation technology
Environmental Impact Use of strong acids and oxidizing agents"Green" approach with aqueous media and biodegradable catalystAqueous media, but requires sterile conditions and biomass disposal
Key Advantages Utilizes simple starting materialsHigh selectivity and yield, mild reaction conditions, reusable catalystHigh efficiency, potential for direct conversion from a simple precursor
Key Disadvantages Low yield, harsh reaction conditions, poor regioselectivityRequires synthesis of the substrate (HSP) and enzyme immobilizationRequires microbial culture maintenance, potential for downstream processing challenges

Experimental Protocols

Route 1: Chemical Synthesis via Persulfate Oxidation of Hydroxypyridines

This classical chemical synthesis route involves the direct hydroxylation of a hydroxypyridine precursor.

Experimental Protocol: A solution of either 2-hydroxypyridine or 3-hydroxypyridine is prepared in sulfuric acid. To this acidic solution, a solution of potassium persulfate (peroxodisulfuric acid potassium salt) is added portion-wise while maintaining the reaction temperature. The reaction mixture is then stirred for a specified period. After the reaction is complete, the mixture is neutralized, and the product, this compound, is isolated and purified, typically by chromatography. The reported yields for this method are generally low, ranging from 11% to 34%.[1]

Route 2: Enzymatic Synthesis using Immobilized Nicotine Hydroxylase

This biocatalytic approach utilizes an immobilized enzyme for the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to this compound.

Experimental Protocol: The enzyme, nicotine hydroxylase from Pseudomonas sp. ZZ-5, is first immobilized on a solid support such as Immobead 150. The synthesis is then carried out in a buffered solution. In a typical reaction, the immobilized enzyme is added to a 20 mM Tris-HCl buffer (pH 9.0) containing 0.75 mM of the substrate, 6-hydroxy-3-succinoylpyridine (HSP). The reaction also requires the presence of cofactors, 10 mM FAD and 0.5 mM NADH. The reaction mixture is incubated at 35°C with agitation. Under optimal conditions, a conversion of up to 85.4% can be achieved in 30 minutes.[2] The immobilized enzyme can be recovered and reused for several reaction cycles.

Route 3: Microbial Synthesis using Azotobacter sp.

This method employs whole microbial cells to catalyze the hydroxylation of 3-hydroxypyridine.

Experimental Protocol: A culture of Azotobacter sp. is grown under aerobic conditions. The bacterial cells are then harvested by centrifugation and washed with a phosphate buffer (e.g., 0.1 M, pH 7.0). For the biotransformation, the concentrated cell suspension is mixed with a solution of 3-hydroxypyridine in the same buffer. The reaction is carried out at approximately 30°C with stirring or shaking to ensure adequate aeration. The progress of the reaction can be monitored by analyzing the concentration of this compound in the supernatant. This method has been shown to be highly efficient, with one example reporting the accumulation of 27 mM of this compound from an initial 3-hydroxypyridine concentration of 21 mM, with subsequent additions of the substrate.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the described synthesis routes.

Chemical_Synthesis Start 2- or 3- Hydroxypyridine Reaction Persulfate Oxidation Start->Reaction Dissolve Reagents H2SO4, K2S2O8 Reagents->Reaction Add Workup Neutralization & Purification Reaction->Workup Product This compound (11-34% Yield) Workup->Product Enzymatic_Synthesis Substrate 6-Hydroxy-3-succinoylpyridine (HSP) Reaction Enzymatic Conversion (pH 9.0, 35°C) Substrate->Reaction Enzyme Immobilized Nicotine Hydroxylase Enzyme->Reaction Cofactors FAD, NADH Cofactors->Reaction Separation Enzyme Recovery Reaction->Separation Separation->Enzyme Reuse Product This compound (~85.4% Yield) Separation->Product Microbial_Synthesis Culture Culture Azotobacter sp. Harvest Harvest & Wash Cells Culture->Harvest Reaction Biotransformation (pH 7.0, 30°C) Harvest->Reaction Substrate 3-Hydroxypyridine Substrate->Reaction Separation Cell Removal Reaction->Separation Purification Product Purification Separation->Purification Product This compound (High Efficiency) Purification->Product

References

2,5-dihydroxypyridine vs. 2,5-dihydroxybenzoic acid (DHB) as MALDI matrix

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2,5-dihydroxypyridine and 2,5-dihydroxybenzoic acid (DHB) as MALDI matrices is not feasible at this time due to a lack of available scientific literature and experimental data on the use of this compound for this application. Extensive searches have revealed no significant studies evaluating this compound as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

In contrast, 2,5-dihydroxybenzoic acid (DHB) is a cornerstone of MALDI-MS, renowned for its versatility and robust performance across a wide spectrum of analytes. This guide provides an in-depth overview of DHB, including its performance characteristics, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in its effective application.

2,5-Dihydroxybenzoic Acid (DHB): A Versatile and Widely Used MALDI Matrix

DHB has established itself as a "workhorse" matrix in numerous MALDI applications, demonstrating strong performance for the analysis of peptides, proteins, lipids, and carbohydrates.[1] Its utility is attributed to its strong absorption at the nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to effectively co-crystallize with a diverse range of analytes.[1]

Performance Across Different Analyte Classes

The choice of a MALDI matrix is critical for successful analysis, and DHB's broad applicability makes it an excellent starting point for many experiments.

Peptides and Proteins: For peptide and protein analysis, DHB is frequently compared with α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). While CHCA is often preferred for its high ionization efficiency, especially for low-abundance peptides, DHB offers the advantage of producing less background noise from matrix clusters in the lower mass-to-charge (m/z) region.[1] This characteristic is particularly beneficial for the analysis of smaller peptides and post-translationally modified peptides.[1] At higher analyte concentrations, DHB can lead to the detection of a greater number of peptides and result in higher sequence coverage compared to CHCA.[1] For larger proteins (typically >30 kDa), sinapinic acid is often the matrix of choice, though DHB remains a viable option, particularly for glycoproteins.[1]

Lipids: DHB is a good all-around matrix for the analysis of phospholipids in positive ion mode.[1] However, for acidic lipids, other matrices like 9-aminoacridine may be preferred for negative ion mode.[1] The performance of DHB in lipid analysis can be enhanced through methods like MALDI-2.[1]

Carbohydrates and Glycans: DHB is a standard matrix for the analysis of carbohydrates and glycans.[1] Its performance can be significantly improved with the use of additives. For instance, the addition of aniline to a DHB matrix has been shown to increase the signal intensity for N-linked glycans.[1] Furthermore, a binary matrix of 2,5-DHB and 2,6-dihydroxybenzoic acid has demonstrated lower background noise and higher sensitivity, leading to the identification of a greater number of glycan peaks compared to using either matrix alone.[1]

Oligonucleotides: While 3-hydroxypicolinic acid (3-HPA) is a more traditional choice for oligonucleotide analysis, DHB has been used and can induce fragmentation, which can be useful for obtaining structurally significant fragment ions.[2]

Quantitative Performance Summary

The following tables summarize the general performance characteristics of DHB in comparison to other common MALDI matrices for different analyte classes.

Analyte ClassMatrixKey Performance Characteristics
Peptides (<3 kDa) 2,5-DHBLess background noise in the low m/z region compared to CHCA.
α-Cyano-4-hydroxycinnamic acid (CHCA)High ionization efficiency, good for low-abundance peptides.
Peptides (>3 kDa) & Proteins (<30 kDa) 2,5-DHBVersatile, good sequence coverage at higher concentrations.[1]
α-Cyano-4-hydroxycinnamic acid (CHCA)Good sensitivity, but can cause fragmentation in larger peptides.[1]
Proteins (>30 kDa) Sinapinic Acid (SA)Generally preferred for high molecular weight proteins.[1]
2,5-DHBA viable alternative, especially for glycoproteins.[1]
Phospholipids (Positive Ion Mode) 2,5-DHBGood overall performance.[1]
Acidic Lipids (Negative Ion Mode) 9-AminoacridineOften preferred.[1]
N-linked Glycans 2,5-DHB with AnilineIncreased signal intensity.[1]
Oligosaccharides 2,5-DHB / 2,6-DHB Binary MatrixLower background noise, higher sensitivity.[1]
Oligonucleotides 3-Hydroxypicolinic acid (3-HPA)Traditionally a popular choice, minimizes fragmentation.[3]
2,5-DHBCan be used to induce fragmentation for structural analysis.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and high-quality MALDI-MS results. Below are representative protocols for the use of 2,5-DHB with various analyte classes.

Peptide and Protein Analysis

Matrix Solution Preparation:

  • Prepare a saturated solution of 2,5-DHB in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 50:50 (v/v) ACN:0.1% TFA.[1]

  • Alternatively, a concentration of 10-20 mg/mL of 2,5-DHB can be used.[1]

  • Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix.

  • Use the supernatant for sample preparation.[1]

Dried-Droplet Sample Preparation:

  • Mix the peptide or protein sample solution (typically in 0.1% TFA) with the 2,5-DHB matrix solution in a 1:1 ratio (v/v).[1]

  • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[1]

  • Allow the spot to air-dry at room temperature, which facilitates the co-crystallization of the analyte and matrix.[1]

Lipid Analysis

Matrix Solution Preparation:

  • Prepare a solution of 2,5-DHB at a concentration of 10 mg/mL in a solvent appropriate for the lipid class of interest. For many lipids, 70% methanol in water is a suitable solvent.[1]

Dried-Droplet Sample Preparation:

  • Dissolve the lipid extract in a suitable organic solvent (e.g., chloroform or methanol).

  • Mix the lipid solution with the 2,5-DHB matrix solution. A 1:1 (v/v) ratio is a good starting point, but may require optimization.[1]

  • Spot 1 µL of the mixture onto the MALDI target plate.[1]

  • Allow the solvent to evaporate completely at room temperature.[1]

  • Acquire mass spectra in either positive or negative ion mode, depending on the lipids of interest.

Carbohydrate and Glycan Analysis

Matrix Solution Preparation (with additive):

  • Prepare a stock solution of 2,5-DHB at 10 mg/mL in 50% ACN in water.[1]

  • For enhanced analysis of N-linked glycans, prepare a stock solution of an additive like aniline.

  • The final matrix solution is a mixture of the 2,5-DHB solution and the additive. The optimal ratio should be determined empirically.[1]

Sample Preparation:

  • Mix the carbohydrate or glycan sample with the prepared matrix solution.

  • Spot the mixture onto the MALDI target plate.

  • Allow to air dry.

  • Analyze the sample using a MALDI-TOF mass spectrometer.

Visualizing the MALDI-MS Workflow

The following diagrams illustrate the general experimental workflow for MALDI-MS analysis and the logical relationship in selecting a MALDI matrix.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Processing Analyte Analyte Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution (e.g., DHB) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Laser Desorption/ Ionization Crystallize->Laser TOF Time-of-Flight Analyzer Laser->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Data Analysis Spectrum->Analysis

Caption: General experimental workflow for MALDI-MS analysis.

Matrix_Selection Analyte Analyte Properties (e.g., MW, Polarity) Matrix_Choice Matrix Selection (e.g., DHB, CHCA, SA) Analyte->Matrix_Choice Desired_Outcome Desired Outcome (e.g., High Sensitivity, Fragmentation) Desired_Outcome->Matrix_Choice Protocol Experimental Protocol (Solvent, Additives) Matrix_Choice->Protocol Result Quality of Mass Spectrum Protocol->Result

Caption: Logical considerations for selecting a suitable MALDI matrix.

References

Performance of 2,5-dihydroxypyridine for different classes of analytes in MALDI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry, the selection of an appropriate matrix is paramount for achieving high-quality analytical outcomes. Among the most versatile and commonly employed matrices is 2,5-Dihydroxybenzoic acid (2,5-DHB), recognized for its robust performance across a wide spectrum of analyte classes. This guide provides an objective comparison of 2,5-DHB's efficacy for various molecules, supported by experimental data and detailed protocols.

Performance Across Different Analyte Classes

2,5-DHB has established itself as a "workhorse" matrix in numerous MALDI applications due to its strong absorbance at the nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to effectively co-crystallize with a diverse range of analytes.[1] Its performance, however, can be compared with other standard matrices for specific applications.

Peptides and Proteins

In the realm of proteomics, 2,5-DHB is frequently compared to α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA). While CHCA is often preferred for its high ionization efficiency, especially for low-abundance peptides, 2,5-DHB offers the advantage of producing less background noise from matrix clusters in the lower mass-to-charge (m/z) region.[1] For peptides and smaller proteins (<30 kDa), 2,5-DHB is a versatile choice, and at higher analyte concentrations, it can lead to the detection of more peptides and higher sequence coverage compared to CHCA.[1] For larger proteins (>30 kDa), sinapinic acid is generally the matrix of choice, although 2,5-DHB remains a viable option, particularly for glycoproteins.[1] A specialized variant, SDHB (a 90:10 mixture of 2,5-DHB and 2-Hydroxy-5-methoxybenzoic acid), is recommended for very large proteins and glycoproteins.[2]

Analyte ClassMatrixKey Performance Aspects
Peptides (<3 kDa) 2,5-DHB Good for general analysis, less matrix background noise.[1]
CHCAHigher sensitivity, especially for low-abundance peptides.[1]
Peptides (>3 kDa) & Proteins (<30 kDa) 2,5-DHB Versatile, good sequence coverage at higher concentrations.[1]
CHCAGood sensitivity, but can cause fragmentation in larger peptides.[1]
Proteins (>30 kDa) 2,5-DHB A viable alternative, especially for glycoproteins.[1]
Sinapinic Acid (SA)Generally preferred for high molecular weight proteins.[1]
SDHBRecommended for very large proteins and glycoproteins.[2]
Glycoproteins 2,5-DHB A viable option, can be enhanced with additives.[1]
2,5-DHAPRecommended for glycoprotein analysis.[2][3]
Carbohydrates and Glycans

2,5-DHB is a standard and effective matrix for the analysis of carbohydrates and glycans.[1][4] Its performance can be significantly enhanced with the use of additives or by employing it in a binary matrix formulation. For instance, the addition of aniline to a 2,5-DHB matrix has been shown to increase the signal intensity for N-linked glycans.[1] Furthermore, a binary matrix of 2,5-DHB and 2,6-dihydroxybenzoic acid has demonstrated lower background noise and higher sensitivity, leading to the identification of a greater number of glycan peaks compared to using either matrix alone.[1]

Analyte ClassMatrixKey Performance Aspects
Carbohydrates & Glycans 2,5-DHB Standard matrix with good overall performance.[1]
2,5-DHB with additives (e.g., aniline)Increased signal intensity for N-linked glycans.[1]
Binary Matrix (2,5-DHB & 2,6-dihydroxybenzoic acid)Lower background noise and higher sensitivity.[1]
Lipids

For lipid analysis, 2,5-DHB demonstrates good overall performance, which can be enhanced by MALDI-2.[1] However, for certain lipid classes, other matrices may be preferred. For example, 9-aminoacridine is often favored for acidic lipids.[1] The use of neutral 2,5-DHB salts as matrices can simplify lipid spectra interpretation by avoiding the separation of lipid species into several ionization states and can make certain lipid classes that are difficult to analyze with standard acidic 2,5-DHB detectable.[5] For the analysis of free fatty acids, which can be challenging due to interference from typical matrix peaks, alternative matrices like 1,6-diphenyl-1,3,5-hexatriene (DPH) or inorganic matrices show promise.[6][7]

Analyte ClassMatrixKey Performance Aspects
General Lipids 2,5-DHB Good overall performance, enhanced by MALDI-2.[1]
Neutral 2,5-DHB saltsSimplified spectra and detection of more lipid classes.[5]
Acidic Lipids 9-AminoacridineOften preferred.[1]
Free Fatty Acids 1,6-diphenyl-1,3,5-hexatriene (DPH)Negligible background signals at low laser fluences.[6][7]
Oligonucleotides

For the analysis of oligonucleotides, particularly peptide-RNA oligonucleotide cross-links, 2,5-DHB has been shown to enhance detection in MALDI-ToF-MS when used in reflectron mode, allowing for accurate analysis of the intact molecular mass.[8]

Analyte ClassMatrixKey Performance Aspects
Oligonucleotides (Peptide-RNA cross-links) 2,5-DHB Enhances detection and allows for accurate mass analysis in reflectron mode.[8]
2',4',6'-THAPAlso enables accurate analysis in reflectron mode.[8]

Experimental Protocols

A crucial aspect of successful MALDI-MS analysis is proper sample preparation. The following are detailed methodologies for using 2,5-DHB as a matrix.

Dried-Droplet Method for Peptides and Proteins

This is the most common method for preparing samples with 2,5-DHB.

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 50:50 (v/v) ACN:0.1% TFA. Alternatively, a concentration of 10-20 mg/mL of 2,5-DHB can be used. Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.[1]

  • Sample Preparation: Mix the peptide or protein sample solution (typically in 0.1% TFA) with the 2,5-DHB matrix solution in a 1:1 ratio (v/v).

  • Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry at room temperature, allowing for the co-crystallization of the matrix and analyte.

G cluster_prep Matrix & Sample Preparation cluster_spot Sample Spotting Matrix_Sol Prepare Saturated 2,5-DHB Solution Mix Mix Matrix and Analyte Solutions (1:1 v/v) Matrix_Sol->Mix Sample_Sol Prepare Analyte Solution Sample_Sol->Mix Spot Spot 0.5-1.0 µL of Mixture onto MALDI Target Mix->Spot Dry Air-Dry at Room Temperature for Co-crystallization Spot->Dry Analyze MALDI-MS Analysis Dry->Analyze

Dried-Droplet Sample Preparation Workflow
Ultra-Thin Layer Method

For improved sensitivity and resolution, the ultra-thin layer (also known as the "fast evaporation") method can be employed.

  • Matrix Solution Preparation: Prepare a solution of 2,5-DHB in a highly volatile solvent such as acetone.

  • Layer Formation: Apply a small volume (e.g., 0.5 µL) of the matrix solution to the MALDI target and spread it quickly with the side of the pipette tip to form a very thin, uniform layer of fine crystals.

  • Sample Deposition: Deposit a small volume (e.g., 0.5 µL) of the analyte solution onto the pre-formed matrix layer.

  • Drying: Allow the analyte solution to dry. The analyte will be incorporated into the matrix layer.

G cluster_layer Matrix Layer Formation Matrix_Sol Prepare 2,5-DHB in Volatile Solvent (e.g., Acetone) Apply_Matrix Apply 0.5 µL of Matrix Solution to Target Matrix_Sol->Apply_Matrix Spread_Matrix Quickly Spread to Form Thin Layer Apply_Matrix->Spread_Matrix Deposit_Sample Deposit 0.5 µL of Analyte Solution onto Matrix Layer Spread_Matrix->Deposit_Sample Sample_Sol Prepare Analyte Solution Sample_Sol->Deposit_Sample Dry Allow Analyte Solution to Dry Deposit_Sample->Dry Analyze MALDI-MS Analysis Dry->Analyze

Ultra-Thin Layer Sample Preparation Workflow

Logical Relationships in MALDI Matrix Selection

The choice of a MALDI matrix is a critical decision that depends on several interconnected factors. The ideal matrix should possess specific physicochemical properties that are compatible with both the analyte and the instrument.

G cluster_analyte Analyte Properties cluster_matrix Matrix Properties Analyte_Class Analyte Class (Peptide, Lipid, etc.) Optimal_Matrix Optimal Matrix Selection (e.g., 2,5-DHB) Analyte_Class->Optimal_Matrix Analyte_MW Molecular Weight Analyte_MW->Optimal_Matrix Analyte_Sol Solubility Analyte_Sol->Optimal_Matrix Matrix_Abs Strong Absorption at Laser Wavelength Matrix_Abs->Optimal_Matrix Matrix_Sol Co-solubility with Analyte Matrix_Sol->Optimal_Matrix Matrix_Vac Vacuum Stability Matrix_Vac->Optimal_Matrix Matrix_Crystal Co-crystallization Ability Matrix_Crystal->Optimal_Matrix Successful_Analysis Successful MALDI-MS Analysis Optimal_Matrix->Successful_Analysis

References

Validating the Purity of 2,5-Dihydroxypyridine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results and the safety of potential therapeutic agents. 2,5-Dihydroxypyridine, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous purity assessment.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture.[2] Its application in determining the purity of pharmaceutical intermediates is well-established due to its high resolution, sensitivity, and accuracy.[3][4]

This protocol outlines a general method for the purity validation of this compound using reversed-phase HPLC with UV detection.

Instrumentation:

  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer components)

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation (e.g., a gradient from 10% to 90% acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create calibration standards.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard solution (e.g., 1 mg/mL).

  • System Suitability: Inject the standard solution multiple times (e.g., five or six injections) to ensure the system is operating correctly.[2] Key parameters to assess include repeatability of peak area and retention time, theoretical plates, and tailing factor.[2]

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[5]

  • Sample Analysis: Inject the sample solution and record the chromatogram.

  • Purity Calculation: The purity of the sample is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

The validation of an HPLC method ensures its suitability for its intended purpose.[3][6] Key validation parameters are summarized in the table below.[2][5][7]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from any impurity peaks.To ensure the method accurately measures the analyte without interference.[2][7]
Linearity (R²) ≥ 0.999To demonstrate a proportional relationship between detector response and analyte concentration.[5][6]
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[6][7]To define the concentration limits for reliable quantification.
Accuracy (% Recovery) Typically 98-102%To determine the closeness of the measured value to the true value.[3]
Precision (% RSD) Repeatability (Intra-day) ≤ 2%; Intermediate Precision (Inter-day) ≤ 2%To assess the degree of scatter between a series of measurements.[3][6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be detected.[5]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[5]
Comparison with Alternative Analytical Methods

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.Requires reference standards for quantification, can be more complex and costly than other methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Excellent for volatile impurities, provides structural information for impurity identification.Not suitable for non-volatile or thermally unstable compounds; may require derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Provides definitive structural confirmation, can be used for quantitative analysis (qNMR) without a specific reference standard for the analyte.[4]Lower sensitivity compared to HPLC, higher instrument cost.
Titration Quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and can be highly accurate for assay determination.Lacks specificity for impurity profiling, only measures the total amount of acidic or basic functional groups.

Visualizing the Workflow and a Relevant Biological Pathway

To further illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC Purity Validation Workflow

HPLC_Workflow Standard_Prep Standard Preparation System_Suitability System Suitability Testing Standard_Prep->System_Suitability Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Preparation Sample_Analysis Sample Injection & Data Acquisition Sample_Prep->Sample_Analysis Calibration->Sample_Analysis Peak_Integration Peak Integration & Identification Sample_Analysis->Peak_Integration Purity_Calc Purity Calculation (% Area) Peak_Integration->Purity_Calc

Caption: Workflow for the validation of this compound purity by HPLC.

Hypothetical Signaling Pathway Involving a this compound Derivative

This compound itself is involved in the degradation of nicotine and other pyridine derivatives.[8] A synthetic derivative could potentially interact with cellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF DHP_Derivative 2,5-DHP Derivative (Inhibitor) DHP_Derivative->Kinase2 Gene Target Gene Expression TF->Gene

Caption: Inhibition of a kinase signaling pathway by a hypothetical 2,5-DHP derivative.

References

A Comparative Analysis of Dihydroxypyridine Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biological activities, experimental protocols, and signaling pathways of dihydroxypyridine isomers, providing crucial data for researchers, scientists, and drug development professionals.

Dihydroxypyridine (DHP) isomers and their derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their structural diversity, arising from the different positions of the hydroxyl groups on the pyridine ring, leads to distinct pharmacological profiles, making them a subject of intense research in drug discovery. This guide offers a comparative study of key dihydroxypyridine isomers, focusing on their performance in various biological assays, detailed experimental methodologies, and the signaling pathways they modulate.

Comparative Biological Activity of Dihydroxypyridine Isomers

The biological effects of dihydroxypyridine isomers are profoundly influenced by the substitution pattern of the hydroxyl groups. While 1,4-dihydropyridines are the most extensively studied class, known for their potent calcium channel blocking activity, other isomers exhibit unique properties, including antioxidant, cytotoxic, and enzyme-inhibiting effects. The following tables summarize available quantitative data to facilitate a direct comparison of their activities.

Table 1: Comparative Cytotoxicity of Dihydroxypyridine Derivatives

The cytotoxic potential of dihydroxypyridine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] A lower IC50 value indicates a higher cytotoxic activity.

Compound/Isomer DerivativeCell LineIC50 (µM)Reference
1,4-DHP derivative (Compound 7a)MOLT-4 (Leukemia)17.4 ± 2.0[2]
1,4-DHP derivative (Compound 7d)MCF-7 (Breast Cancer)28.5 ± 3.5[2]
1,4-DHP derivative (Compound 7a)LS180 (Colon Cancer)29.7 ± 4.7[2]
Pyridine-2,3-dihydrothiazole hybrid (13a)HepG2 (Liver Cancer)9.5 µg/mL[3]
2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative (7)Caco-2 (Colon Cancer)7.83 ± 0.50[4]
Table 2: Comparative Antioxidant Activity of Dihydroxypyridine Derivatives

Several dihydroxypyridine isomers and their derivatives have been investigated for their ability to scavenge free radicals, a key aspect of antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, with a lower IC50 value indicating stronger antioxidant potential.

Compound/Isomer DerivativeAssayIC50Reference
1,4-DHP derivative (Compound Va)DPPH708.623 µM[5]
Nisoldipine (1,4-DHP derivative)LDL Oxidation~10 µM[6]
Nimodipine (1,4-DHP derivative)LDL Oxidation50-100 µM[6]
3-Hydroxypyridine-4-one derivatives (HP3 & HP4)DPPHSignificant activity reported[7]
Table 3: Comparative Enzyme Inhibition and Receptor Binding of Dihydroxypyridine Derivatives

The interaction of dihydroxypyridine isomers with specific enzymes and receptors is a key determinant of their pharmacological effects. This table presents IC50 values for enzyme inhibition and Ki values for receptor binding affinity. A lower value indicates greater potency.

Compound/Isomer DerivativeTargetAssay TypeIC50 / KiReference
1,4-DHP derivatives (Compounds 1-124)L-type Ca2+ channelsRadioligand BindingIC50: 0.43 to 3.49 µM[8]
2,3-DihydroxypyridineCatechol-O-methyltransferaseEnzyme InhibitionInhibition reported[9]
2,5-DihydroxypyridineThis compound dioxygenaseEnzyme Substrate-[10]
3,4-Dihydropyrimidine-2(1H)-thione derivativeTyrosinaseEnzyme InhibitionIC50: 1.977 µM[11]
3,5-Diacyl-2,4-dialkylpyridine derivative (Compound 7)Human A3 Adenosine ReceptorRadioligand BindingKi: 4.2 nM[9]

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for two key experiments commonly used to evaluate the biological activity of dihydroxypyridine isomers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used and straightforward method for assessing the antioxidant capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color with a maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test dihydroxypyridine isomer and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of various concentrations of the test compound or standard to the wells of a microplate.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control group containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Radioligand Binding Assay for L-type Calcium Channels

This assay is used to determine the binding affinity of 1,4-dihydropyridine derivatives to their primary target, the L-type calcium channel.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]PN200-110) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Methodology:

  • Membrane Preparation:

    • Prepare a membrane fraction rich in L-type calcium channels from a suitable tissue source (e.g., rat brain or cardiac muscle) through homogenization and centrifugation.

  • Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of the radiolabeled dihydropyridine and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium at a specific temperature and for a defined duration.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled standard.

  • Separation and Quantification:

    • Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • The IC50 value is determined from this curve. The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.[1]

Signaling and Metabolic Pathways

Visualizing the molecular interactions and metabolic fate of dihydroxypyridine isomers is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways.

1,4-Dihydropyridine and L-type Calcium Channel Signaling

1,4-Dihydropyridines are well-known modulators of L-type voltage-gated calcium channels. Their binding to the α1 subunit of the channel inhibits the influx of calcium ions, which has downstream effects on various cellular processes, including the STAT1 signaling pathway.[12]

G Ca_channel L-type Ca²⁺ Channel (α1 subunit) Ca_ion_int Ca²⁺ (intracellular) DHP 1,4-Dihydropyridine DHP->Ca_channel binds & inhibits Ca_ion_ext Ca²⁺ (extracellular) Ca_ion_ext->Ca_channel influx CaMKII CaMKII Ca_ion_int->CaMKII activates STAT1 STAT1 CaMKII->STAT1 phosphorylates pSTAT1 p-STAT1 PDL1 PD-L1 Transcription pSTAT1->PDL1 promotes

1,4-DHP inhibition of L-type calcium channel and downstream signaling.
Metabolic Pathway of this compound

This compound is a key intermediate in the microbial degradation of nicotine and other pyridine derivatives. It is catabolized by the enzyme this compound dioxygenase.[10]

G cluster_pathway 2,5-DHP Degradation Pathway DHP This compound Enzyme This compound Dioxygenase (NicX) (Fe²⁺ dependent) DHP->Enzyme Product N-formylmaleamic acid Enzyme->Product O₂ Further Further Metabolism Product->Further

Enzymatic degradation of this compound.
Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the affinity of dihydroxypyridine isomers for their target receptors.

G A 1. Membrane Preparation (Receptor Source) B 2. Incubation - Radiolabeled Ligand - Test Compound (DHP) - Membranes A->B C 3. Separation (Vacuum Filtration) B->C D 4. Quantification (Scintillation Counting) C->D E 5. Data Analysis (Competition Curve → IC₅₀ → Kᵢ) D->E

References

The Efficacy of 2,5-Dihydroxybenzoic Acid (2,5-DHB) as a Matrix for Phosphopeptide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in phosphoproteomics, the choice of a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a critical determinant of experimental success. This guide provides an objective comparison of 2,5-dihydroxybenzoic acid (2,5-DHB), a widely used MALDI matrix, with its alternatives for the specialized application of phosphopeptide analysis. The performance of each matrix is evaluated based on experimental data, with detailed protocols provided to ensure reproducibility.

The inherent challenges in the analysis of phosphopeptides, such as their low abundance and potential for signal suppression, necessitate careful optimization of every step in the MALDI-MS workflow. The matrix, which co-crystallizes with the analyte and facilitates its desorption and ionization, plays a pivotal role. While 2,5-DHB is a versatile and robust matrix for general peptide and protein analysis, its efficacy for phosphopeptides can be enhanced with additives or, in some cases, surpassed by alternative matrices.[1]

Comparative Performance of MALDI Matrices for Phosphopeptide Analysis

The selection of an appropriate matrix directly impacts the sensitivity, resolution, and overall quality of the mass spectra obtained for phosphopeptides. This section provides a quantitative comparison of 2,5-DHB with and without additives, and against other commonly used matrices.

MatrixAnalyteKey Performance MetricsAdvantagesDisadvantages
2,5-DHB PhosphopeptidesGood general-purpose matrix.Versatile, robust, and tolerant to salts and contaminants.[2]Often exhibits lower ionization efficiency for phosphopeptides compared to non-phosphorylated peptides.[3]
2,5-DHB with Phosphoric Acid (PA) PhosphopeptidesSignificantly enhanced phosphopeptide ion signals.[3]Improves detection of phosphopeptides in crude mixtures and enhances mass resolution.[3]Sample crystallization can result in larger, needle-like crystals, affecting homogeneity.[4]
DHAP/DAHC PhosphopeptidesSuperior sample homogeneity and higher measurement sensitivity, especially for multiple phosphorylated peptides.[4][5][6] Detection limits at the low femtomole level.[4][5][6]Excellent for sensitive detection without the need for desalination or phosphopeptide enrichment.[4][5][6]Requires optimization of the DHAP to DAHC ratio for best results.[3][4]
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides (general)Good sensitivity for general peptide analysis.Excellent for peptide mass fingerprinting.Can cause fragmentation in larger peptides and may not be optimal for phosphopeptides without modification.[4]

Experimental Protocols

Reproducibility in MALDI-MS is highly dependent on standardized experimental procedures. The following are detailed protocols for the preparation of 2,5-DHB and a leading alternative, DHAP/DAHC, for phosphopeptide analysis.

Protocol 1: 2,5-Dihydroxybenzoic Acid (2,5-DHB) with Phosphoric Acid Additive

This protocol is adapted from established methods for enhancing phosphopeptide signals using 2,5-DHB.[3]

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Phosphoric acid (PA)

  • Phosphopeptide sample

Procedure:

  • Matrix Solution Preparation:

    • Prepare a 20 mg/mL solution of 2,5-DHB in a 1:1 (v/v) mixture of acetonitrile and ultrapure water.

    • Add phosphoric acid to the matrix solution to a final concentration of 1%.

    • Vortex the solution thoroughly to ensure the matrix is fully dissolved.

    • Centrifuge the solution to pellet any undissolved particles and use the supernatant.

  • Sample Preparation (Dried-Droplet Method):

    • Mix the phosphopeptide sample solution with the 2,5-DHB/PA matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.

  • MALDI-MS Analysis:

    • Insert the MALDI target plate into the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes for comprehensive analysis.

Protocol 2: 2,6-Dihydroxyacetophenone (DHAP) and Diammonium Hydrogen Citrate (DAHC) Matrix

This protocol is based on an optimized method demonstrated to provide superior sensitivity for phosphopeptide analysis.[4][5][6]

Materials:

  • 2,6-Dihydroxyacetophenone (DHAP)

  • Diammonium hydrogen citrate (DAHC)

  • Anhydrous ethanol

  • Ultrapure water

  • Phosphopeptide sample

Procedure:

  • Matrix Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of DHAP in anhydrous ethanol.

    • Prepare a 20 mg/mL stock solution of DAHC in ultrapure water.

  • Working Matrix Solution Preparation:

    • Prepare the working matrix solution by mixing the DHAP and DAHC stock solutions. An optimal ratio for enhanced phosphopeptide ionization is typically in the range of 1:30 to 1:60 (v/v) of DHAP to DAHC.[3][4]

  • Sample Preparation:

    • Mix 1 µL of the phosphopeptide solution with 3 µL of the optimized DHAP/DAHC matrix solution.

    • Spot 1 µL of the final mixture onto the MALDI sample plate.

    • Allow the spot to crystallize under vacuum for improved homogeneity.[3]

  • MALDI-MS Analysis:

    • Analyze the samples using MALDI-TOF MS in both positive and negative ion modes.

Visualizing the Workflow and Biological Context

To better illustrate the experimental process and the biological relevance of phosphopeptide analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Spotting cluster_ms_analysis Mass Spectrometry Protein_Extraction Protein Extraction from Cells/Tissues Protein_Digestion Enzymatic Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Phosphopeptide_Enrichment Phosphopeptide Enrichment (Optional) Protein_Digestion->Phosphopeptide_Enrichment Sample_Matrix_Mixing Mix Sample with Matrix Phosphopeptide_Enrichment->Sample_Matrix_Mixing Matrix_Preparation Matrix Preparation (e.g., 2,5-DHB or DHAP/DAHC) Matrix_Preparation->Sample_Matrix_Mixing Spotting Spot onto MALDI Target Sample_Matrix_Mixing->Spotting Crystallization Co-crystallization Spotting->Crystallization MALDI_TOF_MS MALDI-TOF MS Analysis Crystallization->MALDI_TOF_MS Data_Analysis Data Analysis and Phosphosite Identification MALDI_TOF_MS->Data_Analysis

Caption: Experimental workflow for phosphopeptide analysis using MALDI-TOF MS.

Phosphopeptide analysis is crucial for understanding cellular signaling pathways, which are often dysregulated in diseases such as cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that relies heavily on protein phosphorylation.

MAPK_Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates (P) RAF RAF RAS->RAF Activates (P) MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Gene Expression

References

A Comparative Guide: Free vs. Immobilized Enzymes for 2,5-Dihydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2,5-dihydroxypyridine (2,5-DHP), a valuable intermediate in the production of pharmaceuticals and agrochemicals, is increasingly shifting towards biocatalytic methods due to their high specificity and milder reaction conditions compared to traditional chemical synthesis.[1] A key decision in developing an enzymatic process is the choice between using a free enzyme or an immobilized enzyme. This guide provides a detailed comparison of these two approaches for the synthesis of 2,5-DHP, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The focus of this comparison is the performance of nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) in its free and immobilized forms for the conversion of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP.[2] Immobilization can significantly enhance enzyme stability, reusability, and overall process efficiency, making it an attractive strategy for industrial applications.[3][4][5][6]

Performance Comparison: Free vs. Immobilized HSPHZZ

Immobilizing HSPHZZ on a solid support, such as Immobead 150, has been shown to confer several advantages over the use of the free enzyme.[2] The immobilized enzyme (ImmHSPHZZ) exhibits improved operational stability over wider pH and temperature ranges, enhanced storage stability, and crucial for cost-effective production, excellent reusability.[2][3]

Table 1: Performance Metrics of Free vs. Immobilized HSPHZZ
ParameterFree HSPHZZImmobilized HSPHZZ (ImmHSPHZZ)Reference
Optimal pH 8.09.0 (maintains high activity over a wider range)[2]
Optimal Temperature 30°C35°C (better thermal stability)[2]
Product Yield (Conversion %) 74.9% in 40 min85.4% in 30 min[2]
Reusability Not reusableRetains 51.3% of initial activity after 8 cycles[2]
Storage Stability LowerRetains 75.0% of initial activity after 6 days[2]

Enhanced Stability and Efficiency of Immobilized Enzyme

The data clearly indicates that the immobilized HSPHZZ not only works faster, achieving a higher conversion in a shorter time, but also operates effectively under a broader range of conditions.[2] The enhanced thermal and pH stability of the immobilized enzyme is a significant advantage in industrial settings, where maintaining precise conditions can be challenging and costly.[3]

One of the most compelling benefits of immobilization is the ability to reuse the biocatalyst.[3][4] The free enzyme is difficult to recover from the reaction mixture and is therefore typically used for a single batch.[2] In contrast, ImmHSPHZZ demonstrated significant activity even after eight reaction cycles, which drastically reduces the overall cost of the enzyme required for large-scale production.[2]

Experimental Protocols

Below are the detailed methodologies for the synthesis of 2,5-DHP using both free and immobilized HSPHZZ, as described in the cited literature.

Enzyme Immobilization Protocol

Nicotine hydroxylase from Pseudomonas sp. ZZ-5 (HSPHZZ) was covalently immobilized on Immobead 150.[2] The process involves the following steps:

  • Support Activation: Immobead 150, an epoxy-activated carrier, is prepared for enzyme binding.

  • Enzyme Binding: A solution of the HSPHZZ enzyme is mixed with the activated Immobead 150. The covalent bonds form between the enzyme's surface amino acid residues and the epoxy groups on the support.

  • Washing: The immobilized enzyme preparation is washed to remove any unbound enzyme.

  • Storage: The resulting immobilized enzyme (ImmHSPHZZ) is stored under appropriate buffer and temperature conditions until use.

2,5-DHP Synthesis Protocol

The enzymatic conversion of HSP to 2,5-DHP is carried out in a batch reactor system.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a Tris-HCl buffer containing the substrate (HSP), and the necessary cofactors, nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).[2]

  • Enzyme Addition:

    • For Free Enzyme: A specified concentration of the free HSPHZZ solution is added to the reaction mixture.

    • For Immobilized Enzyme: A specified amount of the ImmHSPHZZ beads is added to the reaction mixture.

  • Reaction Conditions: The reaction is carried out at the optimal temperature and pH for each enzyme form (see Table 1) with continuous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing the concentration of the product, 2,5-DHP, using High-Performance Liquid Chromatography (HPLC).[2]

  • Product Recovery:

    • For Free Enzyme: The reaction is typically stopped by denaturing the enzyme, and the product is then purified from the mixture.

    • For Immobilized Enzyme: The ImmHSPHZZ beads are easily separated from the reaction mixture by simple filtration, allowing for their reuse in subsequent batches. The product is then recovered from the supernatant.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for 2,5-DHP synthesis using free and immobilized enzymes.

Free_Enzyme_Workflow A Prepare Reaction Mixture (HSP, NADH, FAD, Buffer) B Add Free HSPHZZ Enzyme A->B C Incubate at Optimal Temp & pH B->C D Monitor Reaction (HPLC) C->D E Stop Reaction & Denature Enzyme D->E F Purify 2,5-DHP Product E->F

Caption: Workflow for 2,5-DHP synthesis using the free enzyme.

Immobilized_Enzyme_Workflow A Prepare Reaction Mixture (HSP, NADH, FAD, Buffer) B Add Immobilized HSPHZZ (ImmHSPHZZ) A->B C Incubate at Optimal Temp & pH B->C D Monitor Reaction (HPLC) C->D E Separate ImmHSPHZZ (Filtration) D->E F Recover 2,5-DHP Product E->F G Wash & Reuse ImmHSPHZZ E->G G->B For next cycle

Caption: Workflow for 2,5-DHP synthesis using the immobilized enzyme.

Conclusion

The use of immobilized nicotine hydroxylase (ImmHSPHZZ) for the synthesis of this compound offers significant advantages over the free enzyme.[2] The immobilized system demonstrates higher productivity, broader operational stability, and crucially, the ability to be reused for multiple reaction cycles.[2] These factors contribute to a more economical and environmentally friendly process, making enzyme immobilization a superior strategy for the industrial-scale production of 2,5-DHP.[3] While the initial cost of immobilization is a factor to consider, the long-term benefits of reusability and enhanced stability often outweigh this initial investment.[6]

References

A Comparative Benchmark Analysis of 2,5-Dihydroxypyridine Against Other Key Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,5-dihydroxypyridine against a selection of other significant pyridine derivatives, including nicotinic acid (Vitamin B3), isonicotinic acid, picolinic acid, 2,3-dihydroxypyridine, and 2,6-dihydroxypyridine. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their versatile biological activities.[1][2][3][4] This document aims to equip researchers with a comparative overview of their physicochemical properties, biological activities, and toxicological profiles, supported by available experimental data and detailed methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these derivatives is crucial for predicting their behavior in biological systems and for designing novel therapeutics. The following table summarizes key properties for each compound.

PropertyThis compoundNicotinic AcidIsonicotinic AcidPicolinic Acid2,3-Dihydroxypyridine2,6-Dihydroxypyridine
Molecular Formula C₅H₅NO₂[5]C₆H₅NO₂[6]C₆H₅NO₂[7]C₆H₅NO₂C₅H₅NO₂[8]C₅H₅NO₂[9]
Molecular Weight ( g/mol ) 111.1[5]123.11[6]123.11[7]123.11111.10[10]111.10[9]
Melting Point (°C) 250-260[5]237[11]≥300[7]136-138[12]245 (dec.)[13]190-191[9]
pKa 8.51 (Predicted)[5]2.0, 4.85[11]4.96[7]0.99[14]--
Solubility in Water Soluble18 g/L[11]5.2 g/L (20 °C)[7]Slightly soluble (0.41%)[12]Soluble[13]Soluble (41 g/L)[9]

Biological Activities and Performance Data

Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[15][16] While quantitative data for this compound is limited in the available literature, this section presents a comparative overview of the activities of other pyridine derivatives to serve as a benchmark.

Anticancer Activity

Several pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency in inhibiting cancer cell growth.

CompoundCell LineIC50 (µM)Reference
Pyridine Derivative H42SKOV3 (Ovarian)0.87[17]
Pyridine Derivative H42A2780 (Ovarian)5.4[17]
Pyridine-urea derivativeMGC-803 (Gastric)0.038[1]
Imidazo[1,2-a]pyridine derivativeMGC-803 (Gastric)0.038[1]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Isonicotinic acid hydrazide derivativesS. aureus-[11]
Isonicotinic acid hydrazide derivativesB. subtilis-[11]
Isonicotinic acid hydrazide derivativesE. coli-[11]
Pyridonethiols 89b, 89cB. subtilis-[11]

Note: Specific MIC values for the listed compounds were not provided in the source material, but their activity was noted.

Antioxidant Activity

The antioxidant potential of pyridine derivatives can be assessed by their ability to scavenge free radicals, often quantified by the IC50 value in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundAssayIC50Reference
Isoniazid (ID)DPPH7.50 x 10⁻⁶ M[18]
Isoniazid (ID)ABTS1.60 x 10⁻⁵ M[18]
Pyridoxine (PE)DPPHModerate Activity[18]
Nicotinamide (NE)DPPHWeakest Performance[18]

Toxicological Profile

The safety profile of a compound is a critical aspect of its potential for therapeutic development. The median lethal dose (LD50) is a common measure of acute toxicity.

CompoundRouteSpeciesLD50 (mg/kg)Reference
1-(2,5-dihydroxyphenyl)-3-pyridine-2-il-propenone (DPP)OralMice>5000[6][7]
Nicotinic AcidOralRat7000
Isonicotinic AcidOralRat5000[1]
Picolinic AcidOralRat2000[4]
2-HydroxypyridineOralRat124[19]
2,3-Dihydroxypyridine--Data not available[20]
2,6-Dihydroxypyridine--Data not available-

Note: The toxicity data for this compound is for a derivative, 1-(2,5-dihydroxyphenyl)-3-pyridine-2-il-propenone (DPP), which is classified under category 5 of the Globally Harmonized Classification System, indicating low acute toxicity.[6][7]

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not extensively detailed, its classification as a dihydropyridine suggests potential interaction with purinergic receptors, such as the P2X5 receptor. P2X receptors are ATP-gated ion channels involved in various physiological processes.[6] The P2X5 receptor, in particular, is implicated in glucose metabolism and the expression of thermogenic genes.[3]

P2X5_Signaling_Pathway ATP Extracellular ATP P2X5 P2X5 Receptor ATP->P2X5 Binds to Ion_Channel Ion Channel Opening P2X5->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., Kinase Cascades) Ca_Influx->Downstream Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Changes) Downstream->Cellular_Response

P2X5 Receptor Signaling Pathway

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the biological activities of pyridine derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The agar dilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial dilutions of the pyridine derivatives.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Pyridine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant Data_Analysis IC50 / MIC Determination Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Antioxidant->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

General Experimental Workflow

Conclusion

This comparative guide highlights the therapeutic potential of this compound and related pyridine derivatives. While direct quantitative performance data for this compound is an area requiring further investigation, the compiled data for other derivatives provides a valuable benchmark for researchers. The diverse biological activities, coupled with generally favorable toxicological profiles, underscore the continued importance of the pyridine scaffold in the development of novel therapeutics. The provided experimental protocols and workflow diagrams offer a foundational framework for future comparative studies in this promising area of medicinal chemistry.

References

A Comparative Guide to Isomeric Purity Analysis of Synthesized 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isomeric purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of 2,5-dihydroxypyridine, a key building block in various pharmaceutical syntheses. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are objectively compared, supported by detailed experimental protocols and illustrative data.

Introduction

The synthesis of this compound can result in the formation of other dihydroxypyridine isomers as impurities, depending on the synthetic route employed. For instance, synthesis via hydroxylation of 3-hydroxypyridine may yield isomers such as 2,3-dihydroxypyridine and 3,4-dihydroxypyridine.[1][2] The presence of these isomers can impact the safety and efficacy of the final drug product, necessitating robust analytical methods for their detection and quantification. This guide compares the three most common analytical techniques for this purpose.

Comparison of Analytical Methods

The choice of analytical method for isomeric purity analysis depends on factors such as the required sensitivity, selectivity, speed, and the nature of the isomeric impurities. Below is a summary of the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Differentiation of isomers based on the unique magnetic environments of their atomic nuclei.
Sample Preparation Dissolution in a suitable solvent.Derivatization may be required to increase volatility and thermal stability.Dissolution in a deuterated solvent.
Selectivity High, tunable by adjusting mobile phase and stationary phase.Very high, combines chromatographic separation with mass analysis.High, capable of distinguishing subtle structural differences.
Sensitivity Good to excellent (ng to pg range).Excellent (pg to fg range).Moderate (µg to mg range).
Quantification Excellent, based on peak area relative to a standard.Good, can be quantitative with appropriate standards.Excellent for quantification of major components (qNMR).
Throughput High.High.Low to moderate.
Instrumentation Cost Moderate.High.Very high.
Primary Use Routine quality control, purity determination, and quantification of known impurities.Identification and quantification of volatile impurities, definitive identification of unknown impurities.Structural elucidation, confirmation of isomeric identity, and quantification of major components.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable buffer).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best separation (e.g., a gradient from 10% to 90% acetonitrile).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a mixed standard solution containing all potential dihydroxypyridine isomers.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Detection wavelength: 280 nm.

  • Analysis: Inject the standard and sample solutions. Identify and quantify the isomeric impurities based on their retention times and peak areas relative to the standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Solvent (e.g., Acetonitrile, Dichloromethane).

Procedure:

  • Derivatization: To a dried sample of this compound, add the derivatizing agent and solvent. Heat the mixture to ensure complete reaction.

  • GC-MS Conditions:

    • Injector temperature: 250°C.

    • Oven temperature program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Mass scan range: m/z 50-500.

  • Analysis: Inject the derivatized sample. Identify isomeric impurities based on their retention times and mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4).

  • Internal standard (e.g., Tetramethylsilane - TMS).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent containing an internal standard.

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring will differ for each isomer.

  • Analysis: Compare the obtained spectra with those of reference standards or with predicted spectra to identify and quantify the isomeric impurities. The integration of unique signals can be used for quantification.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the analysis of isomeric purity using the described techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized 2,5-DHP Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Reference Standards Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard HPLC HPLC System (C18 Column) Dissolve_Sample->HPLC Dissolve_Standard->HPLC Detection UV/DAD Detection HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of isomeric purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized 2,5-DHP Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS System (Capillary Column) Derivatization->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Detection->MassSpectra Identification Impurity Identification MassSpectra->Identification

Caption: Workflow for GC-MS analysis of isomeric purity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Synthesized 2,5-DHP Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR NMR Spectrometer Dissolve->NMR Acquisition 1H & 13C Spectra Acquisition NMR->Acquisition Spectra NMR Spectra Acquisition->Spectra Analysis Spectral Analysis (Chemical Shift, Integration) Spectra->Analysis Identification Isomer Identification & Quantification Analysis->Identification

Caption: Workflow for NMR analysis of isomeric purity.

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of this compound is crucial for ensuring product quality and safety. HPLC is a robust and versatile technique for routine quality control and quantification of known isomers. GC-MS offers unparalleled selectivity and sensitivity for the identification and quantification of volatile impurities. NMR spectroscopy provides definitive structural information and is an excellent tool for confirming the identity of isomers and for the quantification of major components. A combination of these techniques, often using HPLC for routine analysis and GC-MS or NMR for confirmation and investigation of unknown impurities, provides a comprehensive approach to ensuring the isomeric purity of synthesized this compound.

References

A Comparative Guide to Validating the Structure of 2,5-Dihydroxypyridine and 2,6-Dihydroxypyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic reaction products of two key intermediates in nicotine metabolism: 2,5-dihydroxypyridine and its isomer, 2,6-dihydroxypyridine. The structural validation of their respective products, N-formylmaleamic acid and 2,3,6-trihydroxypyridine, is crucial for understanding the biochemical pathways of nicotine degradation and for the potential development of novel therapeutics. This document outlines the experimental data and protocols necessary for the unambiguous characterization of these compounds.

Introduction

This compound and 2,6-dihydroxypyridine are important metabolites in the bacterial degradation of nicotine. Both compounds undergo enzymatic oxidation, leading to distinct downstream products. The accurate structural elucidation of these products is paramount for mapping metabolic pathways and for potential applications in biocatalysis and drug design. This guide compares the analytical data and methodologies used to validate the structures of the reaction products of these two dihydroxypyridine isomers.

Metabolic Pathways

Both this compound and 2,6-dihydroxypyridine are key nodes in the complex network of nicotine catabolism in various microorganisms. The enzymatic reactions they undergo are critical steps in the breakdown of the pyridine ring.

Nicotine_Degradation_Pathways cluster_25_DHP This compound Pathway cluster_26_DHP 2,6-Dihydroxypyridine Pathway Nicotine_25 Nicotine HSP 6-hydroxy-3-succinoyl-pyridine Nicotine_25->HSP ... DHP_25 This compound HSP->DHP_25 HspB NFM N-formylmaleamic acid DHP_25->NFM NicX (this compound dioxygenase) Nicotine_26 Nicotine DHP_26 2,6-Dihydroxypyridine Nicotine_26->DHP_26 ... THP 2,3,6-Trihydroxypyridine DHP_26->THP 2,6-dihydroxypyridine 3-hydroxylase

Figure 1: Simplified enzymatic pathways of this compound and 2,6-dihydroxypyridine.

Data Presentation: A Comparative Analysis

The structural validation of the reaction products relies on a combination of spectroscopic techniques. The following tables summarize the key analytical data for N-formylmaleamic acid and 2,3,6-trihydroxypyridine.

Table 1: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)Ionization Mode
N-formylmaleamic acidC₅H₅NO₄143.09142.02 ([M-H]⁻), 98.02 ([M-H-CO₂]⁻)ESI-
2,3,6-TrihydroxypyridineC₅H₅NO₃127.10128.03 ([M+H]⁺), 110.02 ([M+H-H₂O]⁺)ESI+

Table 2: NMR Spectroscopic Data (Predicted/Reported for Similar Structures)

CompoundNucleusPredicted Chemical Shift (δ, ppm)
N-formylmaleamic acid¹H~8.2 (CHO), ~6.0-7.0 (CH=CH), ~10.0 (NH)
¹³C~160 (CHO), ~165 (COOH), ~120-140 (CH=CH)
2,3,6-Trihydroxypyridine¹H~6.0-7.0 (aromatic CH)
¹³C~110-150 (aromatic C)

Experimental Protocols

Detailed and rigorous experimental protocols are essential for the reliable validation of the reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

NMR_Workflow Sample_Prep Sample Preparation (~5-10 mg in 0.6 mL deuterated solvent) Data_Acquisition Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Sample_Prep->Data_Acquisition Insert into spectrometer Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Correlations) Data_Processing->Spectral_Analysis Generate Spectrum Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Figure 2: General workflow for NMR-based structural elucidation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the number and types of protons present.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the product.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified product in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass of the molecular ion.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion to obtain structural information from the resulting fragment ions.

X-ray Crystallography

For crystalline products, single-crystal X-ray diffraction provides the most definitive structural evidence.

Protocol:

  • Crystallization: Grow single crystals of the purified reaction product from a suitable solvent system.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Comparison of Reaction Products and Alternatives

FeatureThis compound Reaction2,6-Dihydroxypyridine Reaction
Substrate This compound2,6-Dihydroxypyridine
Enzyme This compound dioxygenase (NicX)2,6-dihydroxypyridine 3-hydroxylase
Reaction Type Dioxygenation (ring cleavage)Hydroxylation
Product N-formylmaleamic acid2,3,6-Trihydroxypyridine
Structural Validation Challenges Instability of the product can complicate isolation and characterization.[1][2]Potential for multiple tautomeric forms.

Conclusion

The structural validation of the reaction products of this compound and 2,6-dihydroxypyridine requires a multi-pronged analytical approach. While mass spectrometry provides crucial molecular weight information, NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity. For crystalline products, X-ray crystallography offers unambiguous structural determination. The comparative data and protocols presented in this guide provide a framework for researchers to confidently characterize these and other related metabolic products, thereby advancing our understanding of nicotine degradation and enabling the development of novel biotechnological applications.

References

Comparative analysis of 2,5-dihydroxypyridine dioxygenase from different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparative Analysis of 2,5-Dihydroxypyridine Dioxygenase from Diverse Microbial Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of this compound (2,5-DHP) dioxygenase (EC 1.13.11.9) from various bacterial species. This enzyme is a key player in the degradation of nicotinic acid and nicotine, catalyzing the ring cleavage of this compound.[1][2] Understanding the similarities and differences in the properties of this enzyme across various species is crucial for applications in bioremediation, biocatalysis, and as a potential target for drug development.

Introduction to this compound Dioxygenase

This compound dioxygenase, also known as NicX, is a non-heme iron-dependent enzyme that catalyzes the oxidation of this compound to N-formylmaleamic acid, a critical step in the catabolism of pyridine derivatives.[1][2] The reaction involves the incorporation of both atoms of molecular oxygen into the substrate.[1] This enzyme is found in a variety of soil bacteria that utilize nicotine or nicotinic acid as a source of carbon and nitrogen.

Comparative Analysis of Kinetic Parameters

The kinetic properties of 2,5-DHP dioxygenase have been characterized in several bacterial species. A summary of the key kinetic parameters is presented in Table 1. The data reveals significant variations in substrate affinity (Km) and catalytic efficiency (kcat/Km) among the enzymes from different sources, highlighting their adaptation to different metabolic contexts.

Table 1: Comparative Kinetic Parameters of this compound Dioxygenase from Different Species

SpeciesEnzymeKm (mM) for 2,5-DHPVmax (U/mg)kcat (s-1)Optimal pHOptimal Temperature (°C)
Pseudomonas putida S16Hpo0.138 ± 0.01320.5 ± 1.012.9 ± 0.67.520
Pseudomonas putida KT2440NicX0.074 ± 0.0032.00 ± 0.041.28 ± 0.03--
Sinorhizobium sp. L1 (Isoform A)-0.175--7.5-7.75-
Sinorhizobium sp. L1 (Isoform B)-0.150--7.25-7.5-
Ochrobacterium intermedium SCUEC4OcnE---7.025

Note: "-" indicates data not available in the cited literature.

Structural Comparison

The three-dimensional structure of 2,5-DHP dioxygenase is crucial for understanding its catalytic mechanism and substrate specificity. The crystal structure of NicX from Pseudomonas putida KT2440 has been determined (PDB ID: 7CNT), revealing a homohexameric assembly.[3] For other species where experimental structures are not available, homology models can be generated using computational tools like AlphaFold to provide insights into their structural features.

Key Structural Features of NicX from Pseudomonas putida KT2440:

  • Overall Fold: Belongs to the cupin superfamily.

  • Active Site: Contains a mononuclear non-heme iron center coordinated by histidine and glutamate residues.

  • Substrate Binding: The substrate, 2,5-DHP, binds in close proximity to the iron center, but not directly coordinated to it.[4]

A comparison of the available experimental structure with predicted structures from other species can reveal conserved and divergent features in the active site and overall architecture, which may explain the observed differences in kinetic parameters and substrate specificity.

Substrate Specificity and Inhibitors

Substrate Specificity

The primary substrate for this class of enzymes is this compound. Studies on the enzyme from Pseudomonas putida KT2440 (NicX) have shown it to have a strict substrate specificity for 2,5-DHP. Other related pyridine derivatives are generally not substrates for these enzymes. For instance, the dioxygenase from Sinorhizobium sp. L1 does not act on 3-hydroxypyridine.[5]

Inhibitors

As metalloenzymes, 2,5-DHP dioxygenases are sensitive to metal-chelating agents.[5] These compounds can inactivate the enzyme by removing the essential Fe(II) ion from the active site. While specific inhibition constants (Ki or IC50 values) for a broad range of inhibitors are not extensively documented in the literature, it is established that compounds like 1,10-phenanthroline and 8-hydroxyquinoline can inhibit their activity.

Metabolic Pathway

2,5-DHP dioxygenase is a key enzyme in the degradation pathway of nicotinic acid and nicotine in various bacteria. The enzyme catalyzes the extradiol ring cleavage of this compound to produce N-formylmaleamic acid. This intermediate is then further metabolized in subsequent enzymatic steps.

MetabolicPathway cluster_nicotine Nicotine Degradation cluster_nicotinic_acid Nicotinic Acid Degradation Nicotine Nicotine 6-Hydroxynicotine 6-Hydroxynicotine Nicotine->6-Hydroxynicotine 6-Hydroxy-pseudooxynicotine 6-Hydroxy-pseudooxynicotine 6-Hydroxynicotine->6-Hydroxy-pseudooxynicotine This compound This compound 6-Hydroxy-pseudooxynicotine->this compound N-Formylmaleamic_Acid N-Formylmaleamic Acid This compound->N-Formylmaleamic_Acid 2,5-DHP Dioxygenase (O2, Fe2+) Nicotinic_Acid Nicotinic Acid 6-Hydroxynicotinic_Acid 6-Hydroxynicotinic Acid Nicotinic_Acid->6-Hydroxynicotinic_Acid 6-Hydroxynicotinic_Acid->this compound Maleamic_Acid Maleamic Acid N-Formylmaleamic_Acid->Maleamic_Acid NicD Maleic_Acid Maleic Acid Maleamic_Acid->Maleic_Acid NicE Fumaric_Acid Fumaric Acid Maleic_Acid->Fumaric_Acid NicF TCA_Cycle TCA Cycle Fumaric_Acid->TCA_Cycle

Caption: Metabolic pathway for the degradation of nicotine and nicotinic acid via this compound.

Experimental Protocols

Enzyme Activity Assay

The activity of this compound dioxygenase is typically determined spectrophotometrically by monitoring the decrease in absorbance of the substrate, this compound, at 320 nm. This method is based on the protocol originally described by Gauthier and Rittenberg (1971).

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • This compound (2,5-DHP) solution (10 mM in water)

  • Ferrous sulfate (FeSO4) solution (10 mM in water, freshly prepared)

  • Purified enzyme solution

  • Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and 0.1 mM FeSO4 in a total volume of 1 ml.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of the purified enzyme solution.

  • Immediately add 2,5-DHP to a final concentration of 0.2 mM.

  • Monitor the decrease in absorbance at 320 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of 2,5-DHP at 320 nm. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of 2,5-DHP per minute under the specified conditions.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Reaction Buffer (50 mM K-Phosphate, pH 7.5) Mix Combine Buffer and FeSO4 in Cuvette Buffer->Mix Substrate Prepare Substrate Solution (10 mM 2,5-DHP) AddSubstrate Initiate Reaction with 2,5-DHP Substrate->AddSubstrate Cofactor Prepare Cofactor Solution (10 mM FeSO4, fresh) Cofactor->Mix Enzyme Prepare Purified Enzyme Solution AddEnzyme Add Enzyme Solution Enzyme->AddEnzyme Equilibrate Equilibrate to Assay Temperature (e.g., 25°C) Mix->Equilibrate Equilibrate->AddEnzyme AddEnzyme->AddSubstrate Measure Monitor Absorbance Decrease at 320 nm AddSubstrate->Measure Calculate Calculate Initial Rate (ΔAbs/min) Measure->Calculate Activity Determine Enzyme Activity (U/mg) Calculate->Activity

Caption: Experimental workflow for the spectrophotometric assay of 2,5-DHP dioxygenase activity.

Conclusion

This comparative analysis highlights both conserved features and notable differences among this compound dioxygenases from various bacterial species. While the fundamental catalytic function and dependence on Fe(II) are conserved, kinetic parameters and potentially substrate specificity can vary. The structural insights from both experimental and predicted models provide a framework for understanding these differences at a molecular level. Further research focusing on a broader range of species and a more detailed investigation of inhibitors and substrate analogues will be valuable for fully harnessing the biotechnological potential of these enzymes.

References

A Comparative Guide to the Regioselective Synthesis of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of polysubstituted pyridines is a cornerstone of creating novel therapeutics and functional materials. Among these, 2,5-dihydroxypyridine stands out as a valuable scaffold. Achieving regioselectivity in its synthesis, however, presents a significant challenge. This guide provides an objective comparison of key methods for synthesizing this compound, with a focus on regioselectivity, supported by experimental data and detailed protocols.

The strategic placement of hydroxyl groups on the pyridine ring is crucial for the biological activity and physical properties of many compounds. The synthesis of this compound is a case in point, where controlling the position of the second hydroxyl group is paramount. Traditional chemical methods often struggle with this, leading to mixtures of isomers and posing significant purification challenges. In contrast, modern enzymatic and microbial approaches offer remarkable precision. This guide delves into a comparative analysis of these methodologies.

Comparison of Synthesis Methods

The regioselectivity, yield, and overall efficiency of this compound synthesis vary significantly across different methods. Below is a summary of quantitative data for key approaches.

MethodStarting MaterialKey Reagents/CatalystRegioselectivity (2,5-isomer)Yield of 2,5-isomerOther Isomers FormedReference(s)
Enzymatic Hydroxylation 3-HydroxypyridinePseudomonas sp. cellsHighly selectiveHighNot reported[1]
6-hydroxy-3-succinoylpyridineImmobilized Nicotine Hydroxylase from Pseudomonas sp. ZZ-5Highly selectiveup to 95.6% conversionNot reported[2]
Chemical Oxidation 3-HydroxypyridinePotassium persulfate (Elbs-type)Moderate to lowLow to moderate2,3- and other isomers[3][4]
3-AminopyridinePotassium persulfate (Boyland-Sims type)Predominantly ortho-hydroxylation (2,3- and 3,4-isomers)Low to moderatePara- and other isomers[3]
Photochemical Rearrangement Pyridine N-oxideUV light (254 nm), Acetic AcidPrimarily C3-hydroxylationVaries with substrateOther regioisomers[5][6]
Nucleophilic Addition 3-Substituted Pyridinium SaltsOrganometallic reagentsVaries with nucleophile and activating groupVaries1,2-, 1,4-, and 1,6-adducts[7][8][9]

In-Depth Analysis of Synthesis Strategies

Enzymatic and Microbial Synthesis: The Gold Standard for Regioselectivity

Biocatalytic methods have emerged as the most effective for the regioselective synthesis of this compound. These approaches leverage the inherent specificity of enzymes to achieve high yields of the desired isomer, often under mild reaction conditions.

Certain strains of bacteria, such as Pseudomonas sp., have been shown to efficiently and regiospecifically convert 3-hydroxypyridine into this compound.[1] This biotransformation is highly attractive for industrial applications due to its high efficiency and the use of environmentally benign conditions.

Experimental Workflow: Microbial Synthesis

Microbial Synthesis of this compound cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Microorganism Culture Microorganism Culture Cell Harvesting Cell Harvesting Microorganism Culture->Cell Harvesting Reaction Setup Reaction Setup Cell Harvesting->Reaction Setup Incubation Incubation Reaction Setup->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Analysis Supernatant Analysis Centrifugation->Supernatant Analysis Product Isolation Product Isolation Supernatant Analysis->Product Isolation

Caption: Workflow for microbial synthesis.

For enhanced stability and reusability, enzymes can be immobilized on solid supports. A study utilizing nicotine hydroxylase from Pseudomonas sp. ZZ-5 immobilized on Immobead 150 demonstrated a high conversion of 6-hydroxy-3-succinoylpyridine to this compound.[2] This method offers excellent yields and simplifies product purification.

Chemical Oxidation Methods: A Battle with Regioselectivity

Traditional chemical oxidation methods, while accessible, often suffer from a lack of regioselectivity, leading to the formation of multiple isomers and consequently, lower yields of the desired this compound.

The Elbs persulfate oxidation of phenols and the Boyland-Sims oxidation of anilines are classical methods for introducing a hydroxyl group onto an aromatic ring.[3][4] When applied to 3-hydroxypyridine or 3-aminopyridine, these reactions typically yield a mixture of ortho- and para-hydroxylated products. The inherent electronic properties of the pyridine ring and the reaction mechanisms make it difficult to direct the incoming hydroxyl group exclusively to the 5-position.

Reaction Pathway: Chemical Oxidation

Chemical Oxidation of 3-Substituted Pyridines Start 3-Hydroxypyridine or 3-Aminopyridine Reaction Oxidation Reaction Start->Reaction Oxidant Potassium Persulfate Oxidant->Reaction Product_2_5 This compound Reaction->Product_2_5 Desired Product Product_2_3 2,3-Dihydroxypyridine Reaction->Product_2_3 Byproduct Other_Isomers Other Isomers Reaction->Other_Isomers Byproducts

Caption: Chemical oxidation reaction pathways.

Experimental Protocols

Microbial Synthesis of this compound from 3-Hydroxypyridine

This protocol is adapted from a method utilizing Pseudomonas sp..[1]

1. Microorganism Cultivation:

  • A suitable strain of Pseudomonas sp. is cultured in a nutrient-rich medium containing 3-hydroxypyridine as an inducer.

  • The culture is incubated at an optimal temperature (e.g., 30°C) with shaking until a sufficient cell density is reached.

2. Cell Harvesting and Preparation:

  • The bacterial cells are harvested by centrifugation.

  • The cell pellet is washed with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.

  • The washed cells are resuspended in the same buffer to a desired concentration.

3. Biotransformation Reaction:

  • The cell suspension is incubated with a solution of 3-hydroxypyridine at a specific concentration.

  • The reaction is carried out at a controlled temperature (e.g., 30°C) and pH for a predetermined duration.

  • The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).

4. Product Analysis and Isolation:

  • After the reaction, the mixture is centrifuged to separate the cells.

  • The supernatant, containing the product, is analyzed by HPLC to determine the concentration of this compound.

  • The product can be isolated and purified from the supernatant using standard chromatographic techniques.

Chemical Oxidation of 3-Hydroxypyridine (Illustrative Protocol)

This is a general procedure for an Elbs-type persulfate oxidation.

1. Reaction Setup:

  • 3-Hydroxypyridine is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • The solution is cooled in an ice bath.

2. Addition of Oxidant:

  • A solution of potassium persulfate in water is added dropwise to the cooled solution of 3-hydroxypyridine with vigorous stirring.

  • The reaction mixture is stirred at a low temperature for several hours.

3. Work-up and Product Analysis:

  • After the reaction is complete, the mixture is acidified.

  • The resulting solution is extracted with an organic solvent to remove unreacted starting material.

  • The aqueous layer, containing the sulfated intermediates, is then hydrolyzed by heating with acid.

  • The final product mixture is extracted and analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the ratio of this compound to other isomers.

Conclusion

The synthesis of this compound presents a clear case where biocatalysis offers a superior alternative to traditional chemical methods in terms of regioselectivity and efficiency. For researchers and drug development professionals, leveraging enzymatic and microbial systems can significantly streamline the production of this important heterocyclic scaffold, avoiding the cumbersome separation of isomers and leading to higher overall yields. While chemical oxidation methods are mechanistically insightful, their practical application for the specific synthesis of this compound is limited by poor regiocontrol. Future developments in catalyst design may offer more selective chemical routes, but for now, biology provides the most elegant solution.

References

A Comparative Guide to the Quantitative Analysis of 2,5-Dihydroxypyridine in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative determination of 2,5-dihydroxypyridine (2,5-DHP) in complex matrices: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The selection of an appropriate method is critical for accurate quantification in research, quality control, and clinical studies. This document outlines the principles, experimental protocols, and performance characteristics of each method to aid in your decision-making process.

Method Comparison at a Glance

The following table summarizes the key performance parameters for the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. It is important to note that while extensive validated data for 2,5-DHP is not available in a single comparative study, the presented data is a composite based on existing literature for similar pyridine derivatives and general method capabilities.

ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (LOD) ng/mL rangepg/mL rangeµg/mL range
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 5%< 10%< 10%
Throughput Moderate to HighModerateHigh
Cost ModerateHighLow
Sample Preparation ModerateComplex (derivatization required)Simple

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. Coupled with a UV detector, it offers a robust and reliable method for analysis in various complex mixtures.

Experimental Protocol

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of 2,5-DHP (typically around 280-320 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation (Plasma/Urine):

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the plasma or urine sample to slightly acidic (e.g., pH 5-6). Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge to separate the layers. Collect the organic layer.[2]

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash with water to remove polar impurities. Elute the 2,5-DHP with methanol or acetonitrile.[3][4]

  • Evaporation and Reconstitution: Evaporate the collected organic extract or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase before injection.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Complex Mixture (e.g., Plasma, Urine) Precipitation Protein Precipitation (if applicable) Sample->Precipitation Extraction LLE or SPE Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: General workflow for the quantitative analysis of 2,5-DHP by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level analysis of this compound. Due to the low volatility and polar nature of 2,5-DHP, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Derivatization:

  • Silylation: React the dried extract of 2,5-DHP with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes. This converts the hydroxyl groups to trimethylsilyl (TMS) ethers.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized 2,5-DHP.

Sample Preparation:

  • The same extraction procedures as for HPLC (LLE or SPE) can be used. It is crucial to ensure the final extract is completely dry before adding the derivatization agent, as silylating agents are moisture-sensitive.[5]

Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Complex Mixture Extraction LLE or SPE Sample->Extraction Drying Complete Drying Extraction->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary GC Separation Injection->Separation Detection Mass Spectrometry Detection (SIM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification cluster_prep Preparation cluster_measurement Measurement cluster_quantification Quantification Sample Sample Solution Measure_Sample Measure Absorbance of Sample at λmax Sample->Measure_Sample Standards Standard Solutions of Known Concentration Scan Determine λmax Standards->Scan Measure_Standards Measure Absorbance of Standards at λmax Standards->Measure_Standards Calibration Construct Calibration Curve Measure_Standards->Calibration Determine_Conc Determine Concentration from Calibration Curve Calibration->Determine_Conc Measure_Sample->Determine_Conc DHP This compound NFM N-Formylmaleamic Acid DHP->NFM This compound Dioxygenase (NicX) + O₂

References

Safety Operating Guide

Proper Disposal of 2,5-Dihydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2,5-dihydroxypyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, treating it as a hazardous waste.[1][2] Adherence to institutional, local, state, and federal regulations is paramount throughout the disposal process.[1] This guide provides a step-by-step protocol for the safe collection, storage, and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any dust or vapors.[1][3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, Nitrile)To prevent skin contact and absorption.[1][4]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[1][4]

In the event of a spill, the area should be evacuated of non-essential personnel.[2] For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be managed as hazardous waste, in compliance with all applicable regulations.[5]

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[1] This waste stream must be segregated from other incompatible waste, such as strong oxidizing agents and acids, to prevent dangerous chemical reactions.[6][7]

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][7] The container should be made of a material that will not react with the chemical and must have a secure cap to prevent leaks.[6]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[6]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2][8]

    • The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[1][2]

    • Record the date when waste is first added to the container.[9]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of waste generation.[10]

    • The storage area should be cool, dry, and well-ventilated, away from sources of ignition, heat, and direct sunlight.[2]

    • Ensure weekly inspection of the SAA for any signs of container leakage.[6]

  • Disposal Request:

    • Once the waste container is full or is no longer being used, a waste collection request must be submitted to your institution's EHS or hazardous waste management department.[7][9]

    • Follow your institution's specific procedures for waste pickup.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2][11]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of pyridine and its derivatives is incineration.[3][5] A licensed professional waste disposal service should handle the ultimate disposal, which may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Container Management cluster_3 Storage & Disposal A Don Appropriate PPE B Handle in Fume Hood A->B C Identify as Hazardous Waste B->C D Segregate from Incompatibles C->D E Collect in Designated Container D->E F Label Container Correctly E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area G->H I Request EHS Waste Pickup H->I J Final Disposal by Licensed Service I->J

Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dihydroxypyridine

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